LS10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H64N12O10S2 |
|---|---|
Peso molecular |
889.1 g/mol |
Nombre IUPAC |
(4R,7S,10S,13S,16S,22S,25S,28R)-28-amino-16-[3-(diaminomethylideneamino)propyl]-10,25-dimethyl-13-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-7,22-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H64N12O10S2/c1-16(2)12-23-32(54)43-20(8)29(51)48-27(18(5)6)34(56)46-24(35(57)58)15-60-59-14-21(37)30(52)42-19(7)28(50)47-26(17(3)4)33(55)41-13-25(49)44-22(31(53)45-23)10-9-11-40-36(38)39/h16-24,26-27H,9-15,37H2,1-8H3,(H,41,55)(H,42,52)(H,43,54)(H,44,49)(H,45,53)(H,46,56)(H,47,50)(H,48,51)(H,57,58)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,26-,27-/m0/s1 |
Clave InChI |
CGLUMGXXJAFEMO-WOUSRVCJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Gatekeeper of Ribosome Maturation: A Technical Guide to the Role of RPL10 in 60S Ribosomal Subunit Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L10 (RPL10), also known as uL16, is a crucial component of the large 60S ribosomal subunit in eukaryotes. Its incorporation into the pre-60S particle is a late and critical step in ribosome biogenesis, occurring in the cytoplasm. This technical guide provides an in-depth analysis of the multifaceted role of RPL10 in the final maturation stages of the 60S subunit, its key interactions with assembly factors, and the functional consequences of its dysregulation. This document summarizes the current understanding of RPL10's function, outlines key experimental methodologies used in its study, and presents visual representations of the associated molecular pathways and experimental workflows.
Introduction: RPL10 as a Key Player in Late-Stage Ribosome Assembly
The biogenesis of the eukaryotic ribosome is a highly complex and energy-intensive process that involves the coordinated synthesis of ribosomal RNA (rRNA) and ribosomal proteins (RPs), and their hierarchical assembly into the small (40S) and large (60S) subunits. While the initial stages of 60S subunit assembly occur in the nucleolus and nucleoplasm, the final maturation steps take place in the cytoplasm. RPL10 is a key protein in this terminal phase of maturation.[1][2][3] Its timely and correct incorporation is essential for the formation of a functionally competent 80S ribosome, capable of protein synthesis.[4]
RPL10 is located at the heart of the 60S subunit's functional core, near the peptidyl transferase center (PTC) and the tRNA binding sites (A, P, and E sites).[1][4][5] This strategic position underscores its importance not only in the structural integrity of the ribosome but also in its catalytic activity and the dynamic process of translation.
The Cytoplasmic Maturation of the 60S Subunit: A Stepwise Process
The pre-60S particle is exported from the nucleus to the cytoplasm in a state that is translationally inactive. This is ensured by the presence of several ribosome biogenesis factors (RBFs) that block functional sites and prevent premature association with the 40S subunit. The cytoplasmic maturation pathway involves the sequential removal of these RBFs, a process that is tightly regulated and serves as a quality control mechanism.
The incorporation of RPL10 is a pivotal event in this cytoplasmic maturation cascade. It acts as a trigger for the release of key assembly factors, thereby licensing the 60S subunit for translation.
Key Interactions of RPL10 in 60S Subunit Maturation
The function of RPL10 is mediated through a network of interactions with other proteins and rRNA. These interactions are transient and highly regulated, ensuring the fidelity of the final stages of ribosome assembly.
The Role of Lsg1 in RPL10 Loading and Nmd3 Release
The GTPase Lsg1 plays a critical role in a late step of 60S maturation by facilitating the release of the nuclear export adapter Nmd3.[6][7] The correct loading of RPL10 into the pre-60S particle is a prerequisite for Lsg1 to trigger the release of Nmd3.[6][7] Nmd3 occupies the polypeptide exit tunnel and the E-site of the pre-60S particle, and its removal is essential for the subunit to become translationally competent. Mutations in either RPL10 or Lsg1 lead to the cytoplasmic accumulation of 60S subunits with Nmd3 still bound, rendering them inactive.[6]
RPL10 and the Release of the Anti-Association Factor Tif6
Tif6 (eIF6 in humans) is another crucial RBF that binds to the intersubunit face of the pre-60S particle, sterically hindering its association with the 40S subunit. The release of Tif6 is a final quality control step before the 60S subunit can engage in translation. This release is dependent on the prior incorporation of RPL10.[8][9]
The release of Tif6 is a complex process involving the proteins Sdo1 (SBDS in humans) and the GTPase Efl1.[5] RPL10's presence is necessary for the stable binding of Sdo1 to the P-site of the pre-60S particle. Sdo1, in turn, recruits Efl1, which catalyzes the GTP-dependent release of Tif6.[5] A "P-site loop" within RPL10 is particularly important for this function, and mutations in this loop disrupt Tif6 release.[8][9]
Summary of Key Interacting Factors
| Interacting Factor | Protein Family/Type | Function in 60S Maturation | Relationship with RPL10 |
| Lsg1 | GTPase | Facilitates the release of Nmd3 from the cytoplasmic pre-60S particle. | RPL10 loading is required for Lsg1-mediated Nmd3 release.[6][7] |
| Nmd3 | Nuclear Export Adapter | Chaperones the pre-60S subunit during nuclear export and prevents premature translation. | RPL10 incorporation triggers the Lsg1-dependent release of Nmd3.[6] |
| Tif6 (eIF6) | Anti-Association Factor | Binds to the 60S subunit to prevent premature association with the 40S subunit. | RPL10 incorporation is a prerequisite for the release of Tif6.[8][9] |
| Sdo1 (SBDS) | Ribosome Biogenesis Factor | Binds to the P-site and recruits Efl1 to facilitate Tif6 release. | RPL10 is required for the stable binding of Sdo1.[5] |
| Efl1 | GTPase | Catalyzes the GTP-dependent release of Tif6. | Functions downstream of RPL10 and Sdo1.[5] |
Experimental Methodologies for Studying RPL10 Function
A variety of experimental techniques are employed to investigate the role of RPL10 in 60S ribosomal subunit assembly. While detailed, step-by-step protocols are often specific to individual laboratories, the general principles of these methodologies are outlined below.
Polysome Profiling
Principle: Polysome profiling by sucrose (B13894) density gradient centrifugation is a powerful technique to assess the translational status of cells. It separates ribosomal subunits (40S, 60S), monosomes (80S), and polysomes (mRNAs with multiple ribosomes) based on their size and density. Defects in 60S subunit biogenesis, such as those caused by RPL10 mutations, can be readily identified by an altered ratio of free 60S to 40S subunits and a decrease in polysomes.
Generalized Protocol:
-
Cell Culture and Treatment: Yeast or mammalian cells are grown to mid-log phase. To arrest translation and preserve polysomes, cycloheximide (B1669411) is added to the culture medium before harvesting.[10]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing cycloheximide and RNase inhibitors to maintain the integrity of the ribosome-mRNA complexes.[10]
-
Sucrose Gradient Centrifugation: The cell lysate is layered onto a linear sucrose gradient (e.g., 10-50%). Ultracentrifugation separates the ribosomal species based on their sedimentation velocity.[10][11]
-
Fractionation and Analysis: The gradient is fractionated while continuously monitoring the absorbance at 260 nm to generate a polysome profile. The distribution of RPL10 and other proteins of interest across the gradient can be analyzed by Western blotting of the collected fractions.[12]
Cryo-Electron Microscopy (Cryo-EM)
Principle: Cryo-EM allows for the high-resolution structural determination of large macromolecular complexes like the ribosome and its assembly intermediates. This technique has been instrumental in visualizing the placement of RPL10 within the 60S subunit and understanding the conformational changes that occur during maturation.
Generalized Protocol:
-
Sample Preparation: Pre-60S particles containing RPL10 are purified, typically through affinity purification of a tagged RBF. The purified complexes are applied to an EM grid.[4]
-
Vitrification: The grid is rapidly plunge-frozen in liquid ethane (B1197151) to embed the particles in a thin layer of vitreous ice, preserving their native structure.[4][13]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the pre-60S particle, revealing the detailed interactions of RPL10.
Mutational Analysis
Principle: Site-directed mutagenesis is used to introduce specific amino acid changes in RPL10. The functional consequences of these mutations are then assessed in vivo or in vitro to identify critical residues and domains.
Generalized Protocol:
-
Plasmid Construction: A plasmid carrying the RPL10 gene is used as a template for site-directed mutagenesis to introduce the desired mutation.
-
Yeast Complementation Assay: The mutant RPL10 plasmid is transformed into a yeast strain where the endogenous RPL10 gene is deleted or under the control of a repressible promoter. The ability of the mutant RPL10 to support cell growth is then assessed.
-
Phenotypic Analysis: The effects of the RPL10 mutation on ribosome biogenesis and translation are analyzed using techniques such as polysome profiling and Western blotting to detect the accumulation of immature 60S particles or the retention of RBFs.[14]
Visualizing the Role of RPL10
Signaling Pathway of RPL10-Mediated 60S Maturation
References
- 1. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ribosomal RPL10 R98S mutation drives IRES-dependent BCL-2 translation in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exome sequencing identifies mutation in CNOT3 and ribosomal genes RPL5 and RPL10 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols – UW-Madison Cryo-EM Research Center – UW–Madison [cryoem.wisc.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Release of the export adapter, Nmd3p, from the 60S ribosomal subunit requires Rpl10p and the cytoplasmic GTPase Lsg1p - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release of the export adapter, Nmd3p, from the 60S ribosomal subunit requires Rpl10p and the cytoplasmic GTPase Lsg1p | The EMBO Journal [link.springer.com]
- 8. Frontiers | Mutational analysis of ribosomal proteins in a cohort of pediatric patients with T-cell acute lymphoblastic leukemia reveals Q123R, a novel mutation in RPL10 [frontiersin.org]
- 9. Integrity of the P-site is probed during maturation of the 60S ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 11. dirusciolab.com [dirusciolab.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of RNA Polymerase Complexes for Their Analysis by Single-Particle Cryo-Electron Microscopy - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mutational analysis of the ribosomal protein Rpl10 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Human LSM10 Gene: Structure, Location, and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human LSM10 gene, detailing its genomic architecture, chromosomal localization, and critical role in cellular processes. The information is presented to support advanced research and therapeutic development efforts targeting pathways involving this key protein.
Gene Overview
LSM10, or L-Sm-like protein 10, is a protein-coding gene that is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex is central to the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental step in ensuring the proper expression of histone proteins required for DNA packaging during the S phase of the cell cycle. Consequently, LSM10 plays a vital role in the regulation of the G1/S transition, a critical checkpoint for cell proliferation.
Table 1: Gene and Protein Identifiers
| Identifier Type | Value | Source |
| Gene Symbol | LSM10 | HGNC |
| Full Name | LSM10, U7 small nuclear RNA associated | HGNC |
| Aliases | MST074, MSTP074, MGC15749 | GeneCards[1] |
| NCBI Gene ID | 84967 | NCBI[2] |
| Ensembl ID | ENSG00000181817 | Ensembl[3] |
| UniProt ID | Q969L4 | UniProt |
Chromosomal Location
The LSM10 gene is located on the short (p) arm of human chromosome 1. Its precise location has been mapped through genomic sequencing and cytogenetic analysis. The gene's location in the mouse genome is also well-documented, providing a valuable resource for comparative genomics and preclinical studies.
Table 2: Chromosomal Location of the LSM10 Gene
| Species | Chromosome | Cytogenetic Band | Genomic Coordinates (GRCh38/hg38) |
| Homo sapiens (Human) | 1 | 1p34.3 | 36,391,238 - 36,397,945 (reverse strand)[3] |
| Mus musculus (Mouse) | 4 | 4 D2.2 | 125,990,416 - 125,992,377[4] |
Gene Structure and Regulatory Elements
The human LSM10 gene spans approximately 6.7 kilobases on the reverse strand of chromosome 1. The gene structure is relatively simple for its primary transcript, which is processed into a mature mRNA that is translated into the LSm10 protein.
Exon-Intron Organization
The canonical transcript of LSM10, designated as the MANE (Matched Annotation from NCBI and EMBL-EBI) Select transcript (ENST00000315732.3 / NM_032881.3), is composed of two exons and one intron.[5] The single coding exon contains the entire open reading frame for the 123-amino acid LSm10 protein.
Table 3: Exon-Intron Structure of Human LSM10 (Transcript: ENST00000315732.3)
| Feature | Start (GRCh38) | End (GRCh38) | Length (bp) |
| Exon 1 | 36,397,801 | 36,397,908 | 108 |
| Intron 1 | 36,393,524 | 36,397,800 | 4,277 |
| Exon 2 (Coding) | 36,393,436 | 36,393,523 | 88 |
Note: The gene is on the reverse strand, so the start coordinate is greater than the end coordinate.
Alternative Splicing
The LSM10 gene undergoes alternative splicing, giving rise to multiple transcript variants.[3] As of the latest Ensembl release, 18 transcripts have been identified for the human LSM10 gene. These variants may differ in their untranslated regions (UTRs) or coding sequences, potentially leading to proteins with altered functions or regulatory properties. For example, transcript ENST00000489912.1 is a non-coding variant. The functional significance of most of these isoforms is still under investigation.
Promoter and Regulatory Elements
The promoter region of the LSM10 gene contains binding sites for several transcription factors that regulate its expression. While a detailed experimental map of the core promoter elements (e.g., TATA box, initiator element) is not yet fully characterized, bioinformatic analyses have identified potential binding sites for a number of transcription factors. The presence of a canonical TATA box is not a universal feature of eukaryotic promoters, and many, particularly those of housekeeping genes, utilize other elements like GC boxes to initiate transcription.[6][7][8]
Table 4: Predicted Transcription Factor Binding Sites in the LSM10 Promoter Region
| Transcription Factor | Function |
| GATA-1 | Involved in hematopoietic cell development. |
| GR (Glucocorticoid Receptor) | A steroid hormone receptor that can act as a transcription factor. |
| YY1 | A ubiquitous transcription factor that can activate or repress transcription. |
| PPAR-gamma | A nuclear receptor involved in lipid metabolism and cell proliferation. |
Source: GeneCards[1]
Molecular Function and Signaling Pathway
The LSm10 protein is an integral part of the U7 snRNP, a specialized small nuclear ribonucleoprotein complex dedicated to the 3'-end processing of replication-dependent histone pre-mRNAs. This process is distinct from the canonical polyadenylation pathway used for most other mRNAs.
The U7 snRNP, containing LSm10 and LSm11 in place of the canonical SmD1 and SmD2 proteins, recognizes a purine-rich sequence downstream of the histone coding sequence, known as the histone downstream element (HDE).[2] The Stem-Loop Binding Protein (SLBP) binds to a conserved stem-loop structure upstream of the cleavage site. The interaction between the U7 snRNP and SLBP, facilitated by the FLASH protein, recruits the endonuclease CPSF73, which then cleaves the pre-mRNA at the correct position. This precise cleavage is essential for generating mature, stable histone mRNAs that can be translated to produce the histone proteins required for packaging newly replicated DNA.
Experimental Protocols
Determining the structure and location of the LSM10 gene involves a combination of cytogenetic, molecular, and bioinformatic techniques.
Fluorescence In Situ Hybridization (FISH) for Chromosomal Localization
FISH is a cytogenetic technique used to visualize and map the location of specific DNA sequences on chromosomes.
Protocol:
-
Probe Preparation: A DNA probe specific to the LSM10 gene is synthesized. This is typically a short sequence of single-stranded DNA that is complementary to the target gene sequence. The probe is labeled with a fluorescent dye.
-
Slide Preparation: Chromosome preparations are made from cultured cells (e.g., lymphocytes). The slides are treated with RNase to remove RNA and then with pepsin to digest chromosomal proteins, making the DNA more accessible.
-
Denaturation: The chromosomal DNA on the slide and the fluorescently labeled DNA probe are denatured using heat and formamide. This separates the double-stranded DNA into single strands.
-
Hybridization: The labeled probe is applied to the slide, and the slide is incubated overnight in a humidity chamber. During this time, the probe anneals, or hybridizes, to its complementary sequence on the chromosomes.
-
Washing and Detection: The slides are washed to remove any unbound probe. A counterstain, such as DAPI, which stains all chromosomes blue, is applied.
-
Microscopy: The slide is viewed under a fluorescence microscope. The location of the LSM10 gene will appear as a bright spot of the probe's color on the blue-stained chromosome.
Bioinformatics Workflow for Gene Structure Analysis
The detailed exon-intron structure of the LSM10 gene is determined through the alignment of transcribed sequences (mRNA or ESTs) with the reference genomic sequence.
Protocol:
-
Data Acquisition: Obtain the genomic sequence of the LSM10 locus from a reference genome database (e.g., NCBI, Ensembl). Obtain the mRNA reference sequence (e.g., NM_032881.3).
-
Sequence Alignment: Use a splice-aware alignment tool (e.g., BLAST, BLAT, or more advanced aligners like STAR or HISAT2 for RNA-seq data) to align the mRNA sequence to the genomic DNA sequence.
-
Junction Identification: The alignment tool will identify regions of continuous alignment (exons) separated by gaps in the mRNA sequence that correspond to large regions in the genomic DNA (introns). The boundaries of these gaps represent the splice junctions.
-
Structure Annotation: The coordinates of the aligned blocks are used to define the exon-intron boundaries. The phase of the intron (the position within a codon where the intron is located) is also determined.
-
Visualization: The resulting gene model is visualized using a genome browser (e.g., UCSC Genome Browser, Ensembl Genome Browser) to display the exons, introns, and their relationship to other genomic features.
Conclusion
The LSM10 gene is a well-characterized locus on human chromosome 1, with a critical and specific function in histone pre-mRNA processing. Its role in the cell cycle, particularly the G1/S transition, makes it a potential point of interest for research in cell proliferation and cancer biology. This guide provides the foundational genomic and functional information necessary for researchers and drug development professionals to further investigate the roles of LSM10 in health and disease.
References
- 1. genecards.org [genecards.org]
- 2. LSM10 LSM10, U7 small nuclear RNA associated [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Gene: LSM10 (ENSG00000181817) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 4. LSM10 - Wikipedia [en.wikipedia.org]
- 5. Homo sapiens LSM10, U7 small nuclear RNA associated (LSM10), mRNA - Nucleotide - NCBI [ncbi.nlm.nih.gov]
- 6. Transcriptional initiation is controlled by upstream GC-box interactions in a TATAA-less promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Core promoter-specific gene regulation: TATA box selectivity and Initiator-dependent bi-directionality of serum response factor-activated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Oncogenic Role of RPL10 Mutations in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the ribosomal protein L10 (RPL10) have emerged as a significant factor in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL), particularly in pediatric cases. This technical guide provides a comprehensive overview of the current understanding of RPL10 mutations in T-ALL, focusing on the molecular mechanisms, associated signaling pathways, and the experimental methodologies used to elucidate their function. It aims to serve as a valuable resource for researchers and drug development professionals working to understand and target this specific subtype of T-ALL.
Introduction
T-cell acute lymphoblastic leukemia is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. While treatment outcomes have improved, a significant portion of patients, especially adults, still face a poor prognosis, highlighting the need for more targeted therapies. Genomic studies have identified recurrent mutations in several ribosomal proteins, with RPL10 being one of the most frequently mutated in pediatric T-ALL.[1][2][3] The most common of these is a missense mutation, R98S, which has been shown to drive leukemogenesis through various mechanisms.[1][2] This guide delves into the quantitative data surrounding RPL10 mutations, the signaling pathways they dysregulate, and the experimental protocols to study these alterations.
Quantitative Data on RPL10 Mutations in T-ALL
Mutations in the RPL10 gene are a notable feature of T-ALL, with a clear predilection for pediatric cases. The frequency and type of these mutations are critical for understanding their clinical relevance.
| Patient Cohort | RPL10 Mutation Frequency | Predominant Mutation | Other Mutations | Reference |
| Pediatric T-ALL | ~8-10% | R98S | Q123R, Q123P | [1][2][4] |
| Adult T-ALL | ~1% | R98S | - | [3] |
Table 1: Frequency of RPL10 Mutations in T-ALL. This table summarizes the reported frequencies of RPL10 mutations in pediatric and adult T-ALL cohorts, highlighting the prevalence of the R98S mutation.
Mutations in RPL10, particularly the R98S variant, often co-occur with other genetic alterations in T-ALL, although they appear to be mutually exclusive with mutations in the JAK-STAT signaling pathway components like JAK1, JAK3, and STAT5B.[1]
| Gene | Co-occurring Mutation Frequency with RPL10 R98S | Pathway | Reference |
| NOTCH1 | High | Notch Signaling | [4] |
| FBXW7 | High | Notch Signaling | [4] |
| PHF6 | High | Chromatin Modification | [4] |
| JAK/STAT pathway genes | ~0% | JAK-STAT Signaling | [1] |
Table 2: Co-occurring and Mutually Exclusive Mutations with RPL10 R98S in T-ALL. This table outlines the landscape of genetic alterations found alongside RPL10 R98S mutations, providing insights into cooperative oncogenic events.
Dysregulated Signaling Pathways in RPL10-Mutated T-ALL
RPL10 mutations contribute to T-ALL pathogenesis by impacting key cellular signaling pathways that control cell survival, proliferation, and stress responses.
The JAK-STAT Signaling Pathway
A pivotal finding in the study of RPL10 R98S-mutated T-ALL is the hyper-activation of the JAK-STAT signaling cascade.[1][5] This pathway is a critical regulator of cytokine-mediated cell proliferation and survival.
The RPL10-R98S mutation is proposed to enhance JAK-STAT signaling through multiple mechanisms:
-
Decreased Protein Degradation: The mutant RPL10 protein leads to reduced degradation of JAK1, thereby increasing its availability and signaling potential.[5]
-
Altered Ribosomal Frameshifting: The R98S mutation can cause a reduction in programmed -1 ribosomal frameshifting on the mRNAs of several JAK-STAT pathway components, potentially leading to their overexpression.[5]
-
Transcriptional Changes: The mutation also induces transcriptional alterations that favor the expression of JAK-STAT pathway members.[1]
This sustained activation of the JAK-STAT pathway provides a survival and proliferative advantage to the leukemic cells. The mutual exclusivity of RPL10 R98S and JAK-STAT pathway mutations suggests that the RPL10 mutation functionally mimics the effects of direct JAK-STAT activation.[1]
Caption: RPL10 R98S enhances JAK-STAT signaling.
BCL-2 and Oxidative Stress Response
The RPL10 R98S mutation has also been linked to an increase in the anti-apoptotic protein BCL-2.[2] This upregulation is not at the transcriptional level but rather through a specialized translational mechanism.
-
IRES-Mediated Translation: The mutant ribosome selectively enhances the Internal Ribosome Entry Site (IRES)-mediated translation of BCL-2 mRNA.[2] This allows for the continued production of the pro-survival BCL-2 protein, even under cellular stress conditions where cap-dependent translation may be compromised.
-
Oxidative Stress: Cells with the RPL10 R98S mutation exhibit increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction.[2] The enhanced BCL-2 expression helps these cells to overcome this oxidative stress and evade apoptosis.
This mechanism highlights a novel way in which ribosomal mutations can confer a survival advantage to cancer cells and presents BCL-2 as a potential therapeutic target in this T-ALL subtype.
Caption: RPL10 R98S drives IRES-dependent BCL-2 translation.
Experimental Protocols
This section details the key experimental methodologies used to investigate the role of RPL10 mutations in T-ALL.
Generation of RPL10 Mutant Cell Lines using CRISPR/Cas9
Objective: To create isogenic T-ALL cell lines with and without specific RPL10 mutations for functional studies.
Protocol:
-
Cell Line: Jurkat or other suitable T-ALL cell lines.
-
CRISPR/Cas9 Components:
-
Cas9 nuclease.
-
Single guide RNA (sgRNA) targeting the desired region of the RPL10 gene.
-
Single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation (e.g., R98S) and silent mutations to prevent re-cutting by Cas9.
-
-
Transfection:
-
Electroporation is a commonly used method for delivering CRISPR components into T-ALL cell lines.
-
-
Single-Cell Cloning:
-
Following transfection, single cells are sorted into 96-well plates to generate clonal populations.
-
-
Screening and Verification:
-
Genomic DNA is extracted from individual clones.
-
The targeted region of the RPL10 gene is amplified by PCR.
-
Sanger sequencing is performed to identify clones with the desired homozygous or heterozygous mutation.
-
Western blotting can be used to confirm the expression of the mutant RPL10 protein.
-
Caption: CRISPR/Cas9 workflow for RPL10 mutation.
Western Blotting for JAK-STAT Pathway Activation
Objective: To assess the phosphorylation status and expression levels of key proteins in the JAK-STAT pathway.
Protocol:
-
Cell Lysis:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of JAK1, STAT5, and other relevant pathway components.
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Flow Cytometry for Apoptosis Assay
Objective: To quantify the extent of apoptosis in RPL10 wild-type versus mutant T-ALL cells.
Protocol:
-
Cell Staining:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
-
Incubation:
-
Cells are incubated in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V-negative, PI-negative).
-
Early apoptotic cells (Annexin V-positive, PI-negative).
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Necrotic cells (Annexin V-negative, PI-positive).
-
-
Luciferase Reporter Assay for IRES Activity
Objective: To measure the IRES-dependent translation of BCL-2.
Protocol:
-
Constructs:
-
A bicistronic reporter plasmid is used, containing a Renilla luciferase gene (cap-dependent translation) followed by the BCL-2 5' UTR containing the IRES, and then a Firefly luciferase gene (IRES-dependent translation).
-
-
Transfection:
-
T-ALL cells are transfected with the reporter plasmid.
-
-
Cell Lysis and Luciferase Assay:
-
After a defined period, cells are lysed.
-
A dual-luciferase reporter assay system is used to measure the activities of both Renilla and Firefly luciferases.
-
-
Data Analysis:
-
The ratio of Firefly to Renilla luciferase activity is calculated to determine the relative IRES activity. An increase in this ratio in RPL10 mutant cells compared to wild-type cells indicates enhanced IRES-mediated translation.[6]
-
Patient-Derived Xenograft (PDX) Models
Objective: To study the in vivo effects of RPL10 mutations on T-ALL development and to test therapeutic interventions.[7]
Protocol:
-
Host Mice:
-
Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.[7]
-
-
Cell Implantation:
-
Primary T-ALL patient samples or engineered T-ALL cell lines are injected into the mice, typically intravenously or subcutaneously.
-
-
Monitoring:
-
Tumor burden is monitored over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or by measuring tumor volume for subcutaneous xenografts.[7]
-
-
Therapeutic Studies:
-
Once tumors are established, mice can be treated with potential therapeutic agents (e.g., JAK inhibitors, BCL-2 inhibitors).
-
-
Analysis:
-
At the end of the study, tumors and organs are harvested for histological and molecular analysis to assess treatment efficacy and the in vivo consequences of the RPL10 mutation.
-
Label-Free Quantitative Proteomics
Objective: To identify global changes in the proteome of RPL10-mutated T-ALL cells.[8]
Protocol:
-
Sample Preparation:
-
Proteins are extracted from RPL10 wild-type and mutant cells.
-
Proteins are digested into peptides, typically with trypsin.
-
-
LC-MS/MS Analysis:
-
The peptide mixtures are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[8]
-
-
Data Analysis:
-
The MS/MS data is used to identify and quantify peptides and proteins.
-
Label-free quantification methods, such as spectral counting or precursor ion intensity measurement, are used to compare protein abundance between the different samples.[8]
-
Bioinformatics analysis is then performed to identify differentially expressed proteins and enriched pathways.
-
Caption: Label-free quantitative proteomics workflow.
Therapeutic Implications
The elucidation of the mechanisms by which RPL10 mutations drive T-ALL has opened up new avenues for targeted therapies.
-
JAK-STAT Inhibitors: The hyper-activation of the JAK-STAT pathway in RPL10 R98S-mutated T-ALL suggests that these tumors may be sensitive to JAK inhibitors.[1][9] Several JAK inhibitors are already in clinical use for other conditions and could be repurposed for this T-ALL subtype.
-
BCL-2 Inhibitors: The reliance of RPL10 R98S mutant cells on BCL-2 for survival makes them prime candidates for treatment with BCL-2 inhibitors like Venetoclax.[2]
-
Proteasome Inhibitors: Studies have also shown that RPL10 R98S mutant cells have reduced proteasome activity and are more sensitive to proteasome inhibitors.[5]
Conclusion
RPL10 mutations, particularly the R98S variant, represent a distinct molecular subtype of T-ALL with a clear mechanistic link to the dysregulation of the JAK-STAT and BCL-2 signaling pathways. The experimental approaches detailed in this guide provide a framework for further investigation into the biology of RPL10-mutated T-ALL and for the development of novel therapeutic strategies. A deeper understanding of these oncogenic mechanisms will be crucial for improving the outcomes for patients with this disease.
References
- 1. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ribosomal RPL10 R98S mutation drives IRES-dependent BCL-2 translation in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutational analysis of ribosomal proteins in a cohort of pediatric patients with T-cell acute lymphoblastic leukemia reveals Q123R, a novel mutation in RPL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The T-cell leukemia-associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Assay System Protocol [promega.sg]
- 7. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 8. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 9. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The LSM10/LSM11 Complex: A Linchpin in U7 snRNP-Mediated Histone mRNA Processing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise regulation of histone protein synthesis is fundamental to the integrity of the eukaryotic genome, with dysregulation implicated in numerous disease states. A key control point in this process is the 3'-end processing of replication-dependent histone pre-mRNAs, a unique pathway that eschews canonical polyadenylation in favor of a specialized cleavage reaction. This critical step is orchestrated by the U7 small nuclear ribonucleoprotein (snRNP). Central to the U7 snRNP's unique function is the heterodimeric complex of LSM10 and LSM11, which replaces the canonical SmD1/D2 proteins found in spliceosomal snRNPs. This guide provides a comprehensive technical overview of the mechanism of action of the LSM10/LSM11 complex within the U7 snRNP, detailing its role in the assembly of the processing machinery and the subsequent cleavage of histone pre-mRNAs. We present a synthesis of the current understanding of the molecular interactions and signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.
Introduction: The Unique Landscape of Histone mRNA Processing
In metazoans, the maturation of most messenger RNAs (mRNAs) involves cleavage and polyadenylation at their 3' end. However, replication-dependent histone mRNAs represent a notable exception. Their 3' ends are generated by a single endonucleolytic cleavage event that creates a conserved stem-loop structure.[1] This process is exclusively mediated by the U7 snRNP, a minor but essential component of the cellular RNA processing machinery.[2] The U7 snRNP recognizes the histone downstream element (HDE), a purine-rich sequence located downstream of the cleavage site on the histone pre-mRNA, through base pairing with the 5' end of the U7 snRNA.[2]
The specificity and function of the U7 snRNP are conferred by its unique protein composition. While it shares five core Sm proteins (SmB, SmD3, SmE, SmF, and SmG) with the major spliceosomal snRNPs, the canonical SmD1 and SmD2 proteins are replaced by the Sm-like proteins LSM10 and LSM11.[3][4] This substitution is critical for the specialized function of the U7 snRNP in histone pre-mRNA processing.
The U7 snRNP Core and the Pivotal Role of the LSM10/LSM11 Complex
The core of the U7 snRNP is a heptameric ring of Sm and Sm-like proteins assembled around a specific binding site on the U7 snRNA. The presence of LSM10 and LSM11 in place of SmD1 and SmD2 is a defining feature of the U7 snRNP.[5] LSM10 is structurally related to SmD1, while LSM11 is a larger protein with a unique, extended N-terminal domain that is absent in SmD2 and other Sm proteins.[6][7] This N-terminal extension of LSM11 is not required for its incorporation into the U7 snRNP core but is indispensable for the processing of histone pre-mRNA.[6]
Assembly of the U7-specific Sm Core
The assembly of the U7 snRNP is a highly regulated process that, like spliceosomal snRNPs, is facilitated by the Survival of Motor Neuron (SMN) complex.[4] However, the incorporation of the U7-specific LSM10 and LSM11 proteins suggests the involvement of a specialized SMN complex.[4] Evidence points to the existence of separate SMN complexes, some containing SmD1/D2 for spliceosomal snRNP assembly and others containing LSM10/LSM11 for U7 snRNP assembly.[4] LSM10 and LSM11 are thought to form a stable heterodimer that is a precursor for U7 snRNP assembly.[5]
Mechanism of Action: LSM11 as a Scaffold for the Processing Machinery
The LSM10/LSM11 complex, and particularly the N-terminal domain of LSM11, plays a central role in recruiting the catalytic machinery required for histone pre-mRNA cleavage. This region of LSM11 acts as a scaffold, mediating a series of crucial protein-protein interactions.
Interaction with FLASH
A key interaction partner of LSM11 is the protein FLASH (FLICE-associated huge protein). The N-terminal domain of FLASH interacts directly with the N-terminal extension of LSM11.[7][8] This interaction is essential for histone pre-mRNA processing.[8] Structural and biochemical studies have revealed that the N-terminal domains of FLASH form a coiled-coil dimer that binds to a single N-terminal domain of LSM11, forming a 2:1 heterotrimer.[9]
Recruitment of the Histone Cleavage Complex (HCC)
The LSM11-FLASH platform is responsible for recruiting the Histone Cleavage Complex (HCC), which contains the endonuclease responsible for cleaving the pre-mRNA.[9] The HCC is composed of several subunits that are also part of the canonical cleavage and polyadenylation machinery, including CPSF73 (the endonuclease), CPSF100, and Symplekin.[1] The interaction between FLASH and the HCC bridges the U7 snRNP core to the catalytic components of the processing machinery.
The Role of ZFP100
Another critical factor that interacts with the U7 snRNP is the Zinc Finger Protein 100 (ZFP100). ZFP100 is thought to act as an adaptor protein, bridging the U7 snRNP to the stem-loop binding protein (SLBP), which is bound to the upstream stem-loop structure of the histone pre-mRNA.[7][10] The N-terminal region of LSM11 has been shown to interact with the zinc finger domains of ZFP100.[10][11] This interaction helps to stabilize the binding of the U7 snRNP to the histone pre-mRNA, thereby enhancing the efficiency of the cleavage reaction.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interactions and stoichiometry of the LSM10/LSM11 complex and its partners. While extensive qualitative data exists, quantitative binding affinities for all interactions are not yet fully characterized in the literature.
| Interacting Proteins | Method | Stoichiometry | Dissociation Constant (Kd) | Reference |
| FLASH (N-terminal domain) & LSM11 (N-terminal domain) | Analytical Ultracentrifugation | 2:1 (FLASH:LSM11) | 2.4 µM | [9] |
| LSM10 & LSM11 | Co-immunoprecipitation, Yeast two-hybrid | 1:1 heterodimer | Not determined | [5] |
| LSM11 & ZFP100 | Co-immunoprecipitation, GST pull-down | Not determined | Not determined | [10][11] |
Detailed Experimental Protocols
In Vitro Histone Pre-mRNA Processing Assay
This protocol is adapted from methodologies described for nuclear extracts.
1. Preparation of Nuclear Extract:
-
Grow HeLa or other suitable mammalian cells to a density of 5-8 x 10^5 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT) and incubate on ice for 10 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors).
-
Stir gently on a magnetic stirrer for 30 minutes at 4°C.
-
Centrifuge at high speed to pellet the nuclear debris.
-
Dialyze the supernatant (nuclear extract) against a storage buffer (e.g., 20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT).
-
Aliquot and store at -80°C.
2. In Vitro Transcription and Labeling of Histone Pre-mRNA Substrate:
-
Linearize a plasmid DNA template containing the histone gene of interest downstream of a T7 or SP6 promoter.
-
Perform in vitro transcription using the appropriate RNA polymerase and NTPs, including [α-32P]UTP for radiolabeling.
-
Purify the radiolabeled pre-mRNA transcript by denaturing polyacrylamide gel electrophoresis.
3. Processing Reaction:
-
Set up the processing reaction in a final volume of 25 µL containing:
-
10-15 µL of nuclear extract
-
10,000-20,000 cpm of 32P-labeled histone pre-mRNA
-
3 mM MgCl2
-
0.5 mM ATP
-
20 mM creatine (B1669601) phosphate
-
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing proteinase K.
-
Incubate at 37°C for 15 minutes to digest proteins.
-
Extract the RNA with phenol:chloroform and precipitate with ethanol.
-
Resuspend the RNA pellet in loading buffer.
4. Analysis:
-
Analyze the RNA products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography. The processed mRNA will migrate faster than the unprocessed pre-mRNA.
Co-immunoprecipitation of the LSM10/LSM11 Complex
This is a generalized protocol based on standard laboratory procedures.
1. Cell Lysis:
-
Transfect cells with expression vectors for tagged versions of LSM10 and/or LSM11 (e.g., HA-LSM11 and FLAG-LSM10).
-
Harvest cells 24-48 hours post-transfection.
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody (e.g., anti-FLAG antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the co-immunoprecipitated protein (e.g., anti-HA antibody to detect LSM11).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: U7 snRNP Assembly Pathway.
Caption: Molecular Interactions in Histone pre-mRNA Processing.
Conclusion
The LSM10/LSM11 complex is a cornerstone of the specialized machinery for histone pre-mRNA 3'-end processing. Its unique presence in the U7 snRNP dictates the particle's specific function, distinguishing it from the spliceosomal snRNPs. The extended N-terminal domain of LSM11 serves as a critical scaffolding platform, orchestrating the assembly of the active processing complex through precise interactions with FLASH and ZFP100. A thorough understanding of these molecular interactions and the overall mechanism is paramount for deciphering the regulation of histone gene expression and for the development of novel therapeutic strategies targeting diseases linked to aberrant cell proliferation and genome instability. Further research into the quantitative aspects of these protein-protein and protein-RNA interactions will undoubtedly provide deeper insights into the dynamic nature of this essential cellular process.
References
- 1. Interaction between FLASH and Lsm11 is essential for histone pre-mRNA processing in vivo in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZFP100, a Component of the Active U7 snRNP Limiting for Histone Pre-mRNA Processing, Is Required for Entry into S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The differential interaction of snRNPs with pre-mRNA reveals splicing kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale map of RNA binding protein interactomes across the mRNA life-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between FLASH and Lsm11 is essential for histone pre-mRNA processing in vivo in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZFP100, a component of the active U7 snRNP limiting for histone pre-mRNA processing, is required for entry into S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The N-terminal domains of FLASH and Lsm11 form a 2:1 heterotrimer for histone pre-mRNA 3’-end processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conserved zinc fingers mediate multiple functions of ZFP100, a U7snRNP associated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U7 snRNP-specific Lsm11 protein: dual binding contacts with the 100 kDa zinc finger processing factor (ZFP100) and a ZFP100-independent function in histone RNA 3′ end processing - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Ribosomal Protein L10: A Technical Guide to its Central Role in Cellular Signaling
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Pathways Regulated by Ribosomal Protein L10 (RPL10) Signaling.
Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, has emerged as a multifaceted regulator of pivotal cellular signaling pathways beyond its canonical role in protein synthesis. This technical guide provides a comprehensive overview of the extra-ribosomal functions of RPL10, detailing its intricate involvement in key signaling cascades that govern cell proliferation, apoptosis, inflammation, and oncogenesis. This document is intended to serve as a critical resource for researchers and professionals in drug development, offering insights into the therapeutic potential of targeting RPL10.
Executive Summary
Traditionally known for its structural role in the ribosome, RPL10 is now recognized as a dynamic signaling molecule with significant extra-ribosomal activities. It directly interacts with and modulates the function of key proteins in several major signaling pathways, including NF-κB, p53, JAK-STAT, and c-Jun-mediated signaling. Dysregulation of RPL10 expression or mutations in the RPL10 gene have been implicated in various pathologies, including cancer and neurodevelopmental disorders, underscoring its importance as a potential therapeutic target. This guide synthesizes current knowledge on RPL10-regulated pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of its complex cellular functions.
Core Signaling Pathways Regulated by RPL10
RPL10's extra-ribosomal functions are primarily executed through direct protein-protein interactions, influencing the activity of critical signaling nodes.
The NF-κB Signaling Pathway
RPL10 is a significant modulator of the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival. In pancreatic cancer cells, RPL10 has been shown to directly bind to the p65 (RelA) subunit of NF-κB and IKKγ (NEMO), a key component of the IκB kinase complex.[1] This interaction leads to the downregulation of p65 and IKKγ expression, thereby inhibiting the NF-κB signaling cascade.[1] The small molecule Dimethylaminoparthenolide (DMAPT) has been shown to bind directly to RPL10, leading to a reduction in RPL10 expression and a subsequent decrease in p65 and IKKγ levels, resulting in anti-proliferative effects in pancreatic cancer cells.[1]
The p53 Tumor Suppressor Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. While direct quantitative data on RPL10's regulation of p53 is still emerging, it is known that mutations in several ribosomal proteins, including RPL10, have been identified in various cancers.[2] Ribosomal stress, caused by defects in ribosome biogenesis, is a known activator of the p53 pathway. This activation is often mediated by the binding of free ribosomal proteins, such as RPL5 and RPL11, to MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[3] The involvement of RPL10 in this process is an active area of research.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. The recurrent R98S mutation in RPL10, frequently found in T-cell acute lymphoblastic leukemia (T-ALL), leads to the hyper-activation of the JAK-STAT pathway upon cytokine stimulation.[4] This mutation results in the overexpression of several JAK-STAT signaling proteins.[4] Mechanistically, the RPL10-R98S mutation can lead to decreased degradation of JAK1 and may also alter programmed ribosomal frameshifting of JAK-STAT pathway mRNAs.[4]
c-Jun-Mediated Signaling
RPL10 acts as a negative regulator of the transcription factor c-Jun, a component of the AP-1 transcription factor complex involved in cell proliferation, apoptosis, and stress responses.[1] RPL10, also known as Jif-1 (Jun interacting factor 1), can inhibit the DNA binding and transactivation activity of c-Jun.[1][5] This interaction has been observed in the nuclear matrix of human brain neurons, where RPL10 colocalizes with Presenilin 1 and binds to c-Jun, thereby affecting transcription and apoptosis.[1]
Quantitative Data on RPL10-Regulated Pathways
The following tables summarize key quantitative data from studies investigating the effects of RPL10 on various signaling pathways.
| Parameter | Cell Line | Value | Reference |
| DMAPT-RPL10 Binding | PANC-1 | KD = 11.9 ± 1.88 μM | [6] |
| IC50 of DMAPT | PANC-1 | 24.8 μM | [5] |
| IC50 of DMAPT with RPL10 knockdown | PANC-1 | 49.63 μM | [5] |
Table 1: Quantitative analysis of DMAPT interaction with RPL10 in the NF-κB pathway.
| Protein | Change in RPL10 R98S vs. WT | p-value | Reference |
| JAK1 | 1.9-fold increase | < 0.05 | [4] |
| STAT5 | 4-fold increase | < 0.05 | [4] |
| Phospho-STAT5 (upon IL-7 stimulation) | Increased | < 0.05 | [4] |
Table 2: Quantitative proteomics data of the JAK-STAT pathway in T-ALL patient samples with and without the RPL10 R98S mutation.
| Condition | Fold Change in BCL-2 IRES Activity | p-value | Reference |
| RPL10 R98S vs. WT (Jurkat cells) | ~5-fold increase | < 0.001 | [7] |
Table 3: Effect of RPL10 R98S mutation on BCL-2 IRES-dependent translation.
| Parameter | Cell Line | Effect of RPL10 Knockdown | Effect of RPL10 Overexpression | Reference |
| Cell Viability | OVCAR-3 | Significant decrease (P<0.05) | Significant increase (P<0.01) | [7] |
| Cell Migration | OVCAR-3 | Significant inhibition (P<0.01) | Significant increase (P<0.01) | [7][8] |
| Cell Invasion | OVCAR-3 | Significant inhibition (P<0.01) | Significant increase (P<0.01) | [7][8] |
| Apoptosis | OVCAR-3 | Increased early apoptotic cells | Decreased early apoptotic cells | [7] |
Table 4: Quantitative effects of RPL10 modulation on ovarian cancer cell behavior.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core RPL10-regulated signaling pathways and a typical experimental workflow for studying these interactions.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for RPL10 and Interacting Partners
This protocol is designed to isolate and identify proteins that interact with RPL10 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-RPL10 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating platform at 4°C
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and scrape them.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add Protein A/G beads to the protein lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-RPL10 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
Incubate at room temperature or 95-100°C (if using SDS-PAGE sample buffer) for 5-10 minutes to release the protein complexes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
-
Western Blotting for Detection of RPL10 and Signaling Proteins
This protocol describes the detection of specific proteins from cell lysates or Co-IP eluates.
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RPL10, anti-p65, anti-phospho-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix protein samples with SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Luciferase Reporter Assay for NF-κB or c-Jun Activity
This assay measures the transcriptional activity of NF-κB or c-Jun in response to RPL10 modulation.
Materials:
-
Cells cultured in a 96-well plate
-
Reporter plasmid containing luciferase gene under the control of an NF-κB or AP-1 responsive promoter
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the reporter plasmid, control plasmid, and an expression vector for RPL10 (or siRNA against RPL10).
-
Incubate for 24-48 hours.
-
-
Cell Treatment (optional):
-
Treat cells with an appropriate stimulus (e.g., TNF-α for NF-κB activation) for a specified time.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the control.
-
Conclusion and Future Directions
Ribosomal Protein L10 is a critical regulator of fundamental cellular signaling pathways, with its extra-ribosomal functions playing a significant role in health and disease. Its involvement in the NF-κB, p53, JAK-STAT, and c-Jun pathways highlights its potential as a therapeutic target for a range of diseases, including cancer and inflammatory disorders. Further research is warranted to fully elucidate the molecular mechanisms underlying RPL10's regulatory functions, including the identification of post-translational modifications that govern its activity and the precise structural basis of its interactions with key signaling proteins. A deeper understanding of these processes will be instrumental in the development of novel therapeutic strategies aimed at modulating RPL10 signaling.
Disclaimer: This document is intended for informational purposes only and should not be considered as medical advice. The experimental protocols provided are for guidance and should be optimized for specific experimental conditions.
References
- 1. Ribosomal Protein L10: From Function to Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Central Role of Ribosomal Proteins in p53 Regulation [mdpi.com]
- 3. E3 ubiquitin ligase RNF10 promotes dissociation of stalled ribosomes and responds to ribosomal subunit imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ribosomal RPL10 R98S mutation drives IRES-dependent BCL-2 translation in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. RPL10 ribosomal protein L10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Emergence of LSM10: A Key Player in Histone mRNA Processing
A Technical Guide on the Discovery and Initial Characterization of the Like-Sm Protein 10
For researchers, scientists, and professionals in drug development, understanding the intricate molecular machinery of the cell is paramount. This guide provides an in-depth technical overview of the discovery and initial characterization of the Like-Sm (LSM) protein 10 (LSM10), a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs. This process is intrinsically linked to DNA replication and cell cycle progression, making LSM10 and its associated pathways compelling targets for further investigation.
Discovery of LSM10: A Novel Component of the U7 snRNP
The journey to identify LSM10 began with efforts to purify and characterize the protein components of the U7 snRNP, a low-abundance but vital nuclear complex. Initial studies revealed that the U7 snRNP possesses a unique core composition compared to the more abundant spliceosomal snRNPs. While sharing five core Sm proteins (SmB, SmD3, SmE, SmF, and SmG), the U7 snRNP lacks the SmD1 and SmD2 proteins. This observation led to the hypothesis that U7-specific proteins must occupy these positions.
Through a combination of biochemical fractionation and affinity purification from HeLa cell nuclear extracts using biotinylated oligonucleotides complementary to U7 snRNA, a 14 kDa protein was consistently isolated along with the U7 snRNP.[1][2][3][4] Subsequent microsequencing of this protein, followed by cDNA cloning, confirmed it as a novel protein, which was named LSM10 due to its sequence similarity to the Sm protein family, particularly SmD1.[1][2][5]
Initial Characterization: Unraveling the Core Functions of LSM10
Following its discovery, the initial characterization of LSM10 focused on its core functions, interactions, and localization. These early studies established the foundational knowledge upon which our current understanding is built.
A Core Component of the U7 snRNP Heptameric Ring
LSM10, along with another U7-specific protein, LSM11 (which replaces SmD2), forms a heterodimer that integrates into the heptameric Sm ring of the U7 snRNP.[6][7] This unique composition is crucial for the specific recognition of the non-canonical Sm binding site on the U7 snRNA.[3][6] The assembly of this specialized U7-specific Sm ring is a highly regulated process mediated by the Survival of Motor Neurons (SMN) complex.[5][7][8]
Essential Role in Histone pre-mRNA 3'-End Processing
The primary function of the U7 snRNP, and by extension LSM10, is the 3'-end processing of replication-dependent histone pre-mRNAs.[6][9] This process is a critical step in generating mature histone mRNAs, which are essential for packaging newly synthesized DNA during the S phase of the cell cycle. The U7 snRNP recognizes the histone downstream element (HDE) on the pre-mRNA, leading to endonucleolytic cleavage.[9] Studies have shown that mutations in either LSM10 or LSM11 disrupt this processing, leading to the production of aberrant, polyadenylated histone mRNAs.[6]
Interaction with the SMN Complex
The assembly of the U7 snRNP, including the incorporation of the LSM10/LSM11 dimer, is facilitated by the SMN complex.[5][10] In vitro and in vivo studies have demonstrated a direct interaction between LSM10/LSM11 and the SMN complex.[8][11] This interaction is crucial for the proper formation of the U7 snRNP and highlights a key quality control step in the biogenesis of this essential cellular machine. Interestingly, unlike some other Sm proteins, the interaction of LSM10 and LSM11 with SMN appears to be independent of symmetric dimethylarginine (sDMA) modification.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of LSM10.
| Property | Value | Reference(s) |
| Molecular Weight | ~14 kDa | [3][4] |
| Amino Acid Length | 123 | [1] |
Table 1: Physical Properties of Human LSM10 Protein.
| Component | Role in U7 snRNP Complex | Reference(s) |
| LSM10 | Replaces SmD1 in the heptameric ring | [5][6] |
| LSM11 | Replaces SmD2 in the heptameric ring | [5][6] |
| SmB | Core Sm protein | [5] |
| SmD3 | Core Sm protein | [5] |
| SmE | Core Sm protein | [5] |
| SmF | Core Sm protein | [5] |
| SmG | Core Sm protein | [5] |
| U7 snRNA | RNA component, recognizes the HDE of histone pre-mRNA | [9] |
Table 2: Composition of the Human U7 snRNP Core Complex.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and initial characterization of LSM10.
Purification of the U7 snRNP Complex
This protocol describes the affinity purification of the U7 snRNP complex from HeLa cell nuclear extracts, which was a critical step in identifying LSM10.
Materials:
-
HeLa cell nuclear extract
-
Biotinylated 2'-O-methyl oligoribonucleotide complementary to the 5' end of U7 snRNA
-
Streptavidin-agarose beads
-
Wash buffers (specific compositions as described in the original publications)
-
Elution buffer (e.g., high salt or containing a competitor oligonucleotide)
-
SDS-PAGE gels
-
Silver staining reagents
Procedure:
-
Incubate the HeLa cell nuclear extract with the biotinylated U7-specific oligonucleotide to allow for the formation of the U7 snRNP-oligonucleotide complex.
-
Add streptavidin-agarose beads to the mixture and incubate to capture the complex.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the U7 snRNP complex from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining to visualize the protein components.
-
Excise the protein band corresponding to 14 kDa for subsequent mass spectrometry analysis.[3][4]
Identification of LSM10 by Mass Spectrometry
This protocol outlines the general steps for identifying the protein from the excised gel band.
Materials:
-
Excised protein band from SDS-PAGE
-
Trypsin
-
HPLC system
-
Tandem mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS)
-
Protein database (e.g., NCBI, Swiss-Prot)
-
Sequence analysis software
Procedure:
-
Perform in-gel digestion of the excised protein band with trypsin to generate peptides.
-
Extract the peptides from the gel.
-
Separate the peptides using reverse-phase HPLC.
-
Analyze the peptides by tandem mass spectrometry to obtain their fragmentation patterns (MS/MS spectra).[12]
-
Search the obtained MS/MS spectra against a protein database using appropriate software to identify the peptide sequences and, consequently, the protein.[12]
Co-immunoprecipitation of LSM10 with the SMN Complex
This protocol details the method used to demonstrate the in vivo interaction between LSM10 and the SMN complex.
Materials:
-
HEK293T cells
-
Plasmids encoding FLAG-tagged LSM10 and HA-tagged SMN
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG M2 magnetic beads
-
Anti-HA antibody
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
Procedure:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-tagged LSM10 and HA-tagged SMN.[13]
-
After 48 hours, lyse the cells in a suitable lysis buffer.[13]
-
Incubate the cell lysate with anti-FLAG M2 magnetic beads to immunoprecipitate FLAG-LSM10 and any associated proteins.[13][14]
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-SMN.[14]
Northern Blot Analysis of U7 snRNA Levels
This protocol describes how to assess the levels of U7 snRNA, for instance, after overexpression of LSM10.
Materials:
-
Total RNA isolated from cells
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radioactively or biotin-labeled DNA or RNA probe complementary to U7 snRNA
-
Washing buffers
-
Phosphorimager or chemiluminescence detection system
Procedure:
-
Separate the total RNA samples on a denaturing agarose gel.[15][16]
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Prehybridize the membrane in hybridization buffer.
-
Add the labeled U7 snRNA probe and incubate to allow hybridization.[17][18]
-
Wash the membrane under stringent conditions to remove the unbound probe.
-
Detect the signal using a phosphorimager (for radioactive probes) or a chemiluminescence detection system (for biotin-labeled probes).[17][19]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and experimental workflows in the study of LSM10.
Caption: The U7 snRNP complex and its role in histone pre-mRNA processing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purified U7 snRNPs lack the Sm proteins D1 and D2 but contain Lsm10, a new 14 kDa Sm D1-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purified U7 snRNPs lack the Sm proteins D1 and D2 but contain Lsm10, a new 14 kDa Sm D1-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSm - Wikipedia [en.wikipedia.org]
- 8. SMN controls neuromuscular junction integrity through U7 snRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Histone pre-mRNA 3'-end Processing Project [tonglab.biology.columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry Imaging and Identification of Peptides Associated with Cephalic Ganglia Regeneration in Schmidtea mediterranea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation for Flag-tagged proteins [protocols.io]
- 14. Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Basics: Northern Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Novel function of U7 snRNA in the repression of HERV1/LTR12s and lincRNAs in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
The Overlooked Suppressor: A Technical Guide on the Potential Role of Ribosomal Protein L10 (RPL10) in Wilms' Tumor
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Wilms' tumor, the most common pediatric renal malignancy, is characterized by a complex genetic landscape. While research has predominantly focused on genes such as WT1, CTNNB1, and TP53, early evidence identified Ribosomal Protein L10 (RPL10), also known as QM, as a potential tumor suppressor in this specific cancer.[1] Despite this initial discovery, the direct role and molecular mechanisms of RPL10 in the pathogenesis of Wilms' tumor have remained largely unexplored in recent years. This technical guide consolidates the foundational evidence and builds a compelling case for revisiting RPL10 as a crucial, yet overlooked, player in Wilms' tumor. By synthesizing data on its extra-ribosomal functions in regulating pivotal oncogenic pathways—such as c-Jun, p53, and NF-κB—from studies in other cancers, we delineate a clear, actionable framework for future investigation and therapeutic targeting.
Introduction: Ribosomal Proteins and Cancer
Ribosomal proteins (RPs) are essential components of the ribosome, responsible for protein synthesis. Beyond this canonical function, a growing body of evidence demonstrates that many RPs have "extra-ribosomal" roles, acting as critical regulators of cell proliferation, apoptosis, and DNA repair.[2][3][4] Dysregulation of RP expression or function is increasingly linked to tumorigenesis.[2][4][5] Mutations in several RP genes, including RPL5, RPL10, and RPL22, have been identified in various cancers, suggesting they can function as bona fide tumor suppressors or oncogenes depending on the cellular context.[4][5][6]
RPL10 was first reported in the context of Wilms' tumor cells, where it was suggested to act as a tumor suppressor.[1] Its proposed mechanism involves the negative regulation of the c-Jun transcription factor, a key component of the AP-1 complex known to drive proliferation and oncogenesis.[3] While this initial link was significant, much of the subsequent functional research on RPL10 has occurred in other malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), pancreatic cancer, and ovarian cancer. This guide will leverage these parallel findings to outline the potential mechanisms of RPL10-mediated tumor suppression in Wilms' tumor.
Quantitative Data on RPL10 Alterations in Human Cancers
While specific quantitative data for RPL10 in large cohorts of Wilms' tumor patients is limited in recent literature, data from other cancers underscore its importance. Mutations, deletions, and expression changes are recurrent, highlighting the selective pressure on this gene during tumorigenesis. The following tables summarize key data from other cancer types to provide a quantitative context for RPL10's potential role.
Table 1: Frequency of RPL10 Somatic Mutations in Select Cancers (Note: This data illustrates the significance of RPL10 mutations in other cancers, suggesting a rationale for investigating them in Wilms' tumor.)
| Cancer Type | Cohort Size | Frequency of RPL10 Mutations | Key Recurrent Mutation | Reference |
| Pediatric T-ALL | 122 | 8.2% | R98S | [6] |
| Multiple Myeloma | 344 | 2.0% | Various (non-R98S hotspot) | [7] |
| Various Cancers (TCGA) | Multiple | Significant deletions in DLBCL, Sarcoma | Deletions | [2] |
Table 2: Experimental Evidence of RPL10 Dysregulation on Cancer Cell Phenotype (Note: These in vitro findings demonstrate the functional consequences of altering RPL10 levels, providing a model for its potential effects in Wilms' tumor cells.)
| Cancer Type | Experimental Model | RPL10 Manipulation | Observed Phenotypic Effect | Reference |
| Pancreatic Cancer | PANC-1, MiaPaca-2 cells | DMAPT-induced downregulation | Decreased cell viability, inhibition of NF-κB pathway | [8] |
| Pancreatic Cancer | PANC-1 cells | shRNA knockdown | Increased cell proliferation | [1] |
| Ovarian Cancer | EOC cell lines | shRNA knockdown | Inhibited cell viability, migration, and invasion; increased apoptosis | |
| Ovarian Cancer | EOC cell lines | Overexpression | Increased cell viability, migration, and invasion; decreased apoptosis |
Molecular Mechanisms: RPL10 as a Signaling Hub
RPL10 exerts its potential tumor-suppressive effects through extra-ribosomal interactions with key oncogenic and tumor-suppressive signaling pathways. Its ability to modulate transcription factors and signaling molecules places it at a critical nexus of cell fate decisions.
Regulation of the c-Jun/AP-1 Pathway
The foundational hypothesis for RPL10's role in Wilms' tumor suppression is its ability to inhibit the c-Jun transcription factor.[3] c-Jun is a proto-oncogene that, as a dimer with c-Fos, forms the AP-1 transcription factor complex. AP-1 regulates genes involved in cell proliferation, survival, and invasion. RPL10 can directly bind to c-Jun, preventing its binding to DNA and repressing its transactivation activity.[3] This direct inhibition of a potent oncogenic driver represents a primary tumor-suppressive mechanism.
Interaction with the p53 Pathway
The p53 tumor suppressor is a master regulator of the cellular response to stress. Under conditions of ribosomal stress (e.g., disrupted ribosome biogenesis), free ribosomal proteins, including RPL5 and RPL11, can bind to and inhibit MDM2, the E3 ubiquitin ligase that targets p53 for degradation.[5][9][10] This leads to p53 stabilization and the activation of downstream targets that induce cell cycle arrest or apoptosis. While RPL10 is not a primary MDM2 inhibitor, mutations in RPL10 can cause ribosomal stress, indirectly triggering this p53 activation pathway.[6] Therefore, loss-of-function or specific mutations in RPL10 could disrupt the stoichiometry of the ribosome, leading to an accumulation of free RPs that stabilize p53.
Modulation of the NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, it is constitutively active, promoting proliferation and inhibiting apoptosis. Studies in pancreatic cancer have shown that RPL10 can directly interact with key components of the NF-κB pathway, including the p65 (RelA) subunit and IKKγ (NEMO).[8] This interaction appears to modulate their expression at the translational level.[3][8] Downregulation of RPL10 was shown to decrease the expression of p65 and IKKγ, leading to inhibition of the NF-κB pathway and reduced cell viability.[8] This suggests RPL10 may function to fine-tune NF-κB signaling, and its loss could dysregulate this critical survival pathway.
Experimental Protocols for Investigating RPL10 in Wilms' Tumor
To validate the tumor-suppressive role of RPL10 in Wilms' tumor, a series of well-established molecular and cellular biology experiments are required. The following protocols, adapted from studies on RPL10 in other cancers, provide a robust framework for this investigation.
Workflow for Assessing RPL10 as a Tumor Suppressor
The overall logic for investigating RPL10 involves quantifying its expression in patient samples, functionally testing the effect of its loss or restoration in cell lines, and identifying its molecular binding partners.
Detailed Methodologies
A. shRNA-Mediated Knockdown of RPL10
-
Vector Construction: Design and clone two to three independent short hairpin RNA (shRNA) sequences targeting human RPL10 mRNA into a lentiviral vector (e.g., pLKO.1-puro). Include a non-targeting scramble shRNA as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.
-
Transduction: Harvest viral supernatant after 48-72 hours and use it to infect Wilms' tumor cell lines (e.g., G401, WiT49) in the presence of polybrene (8 µg/mL).
-
Selection: Select for successfully transduced cells by adding puromycin (B1679871) (1-2 µg/mL) to the culture medium.
-
Validation: Confirm RPL10 knockdown at both mRNA (RT-qPCR) and protein (Western blot) levels.
B. Cell Viability Assay (CCK-8)
-
Seeding: Seed RPL10-knockdown and control cells into 96-well plates at a density of 2,000-5,000 cells/well.
-
Incubation: Culture the cells for 0, 24, 48, 72, and 96 hours.
-
Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
C. Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells expressing endogenous or tagged proteins in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with an antibody targeting the protein of interest (e.g., anti-RPL10) or an isotype control IgG.
-
Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting partner (e.g., anti-c-Jun).
Conclusion and Future Directions for Drug Development
The historical evidence, combined with strong mechanistic data from other cancers, establishes a compelling rationale for re-evaluating RPL10 as a tumor suppressor in Wilms' tumor. Its position as a regulator of the potent oncogenes c-Jun and NF-κB makes it a highly attractive, yet underexplored, therapeutic node.
Future research should prioritize:
-
Expression Profiling: A comprehensive analysis of RPL10 mRNA and protein expression in a large, well-annotated cohort of Wilms' tumor patient samples is critical to establish its clinical relevance.
-
Functional Validation: The protocols outlined in this guide should be systematically applied to Wilms' tumor cell lines and patient-derived xenograft (PDX) models to confirm its tumor-suppressive functions in a disease-relevant context.
-
Mutational Screening: Deep sequencing of the RPL10 gene in Wilms' tumor cohorts is necessary to identify potential loss-of-function mutations that could serve as biomarkers.
For drug development professionals, understanding the status of RPL10 and its downstream pathways could unveil new therapeutic strategies. For instance, tumors with RPL10 loss may exhibit hyperactivation of the c-Jun or NF-κB pathways, suggesting a vulnerability to specific inhibitors targeting these cascades. Furthermore, small molecules that could stabilize RPL10's interaction with its targets or restore its function could represent a novel class of therapeutics for this pediatric cancer. The path forward requires a focused, multidisciplinary effort to bring the role of this overlooked ribosomal protein into the light.
References
- 1. The ufmylation modification of ribosomal protein L10 in the development of pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. medicine.tulane.edu [medicine.tulane.edu]
- 5. mdpi.com [mdpi.com]
- 6. The induction of p53 correlates with defects in the production, but not the levels, of the small ribosomal subunit and stalled large ribosomal subunit biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low frequency mutations in ribosomal proteins RPL10 and RPL5 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP–MDM2–p53 Pathway: Linking Ribosomal Biogenesis and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Evolutionary Conservation of the RPL10 Protein Sequence
This technical guide provides a comprehensive overview of the evolutionary conservation of the Ribosomal Protein L10 (RPL10) sequence. RPL10, a crucial component of the 60S large ribosomal subunit, is essential for protein synthesis.[1][2][3] Beyond its canonical role in ribosome biogenesis and function, RPL10 is implicated in various extra-ribosomal activities, including the regulation of signal transduction pathways that govern cell proliferation, apoptosis, and differentiation.[1][2][4] Its high degree of conservation across diverse species underscores its fundamental biological importance and highlights its potential as a therapeutic target.[4][5][6][7][8]
Quantitative Analysis of RPL10 Sequence Conservation
The amino acid sequence of RPL10 is highly conserved throughout evolution, from archaea and yeast to humans.[1][2] This strong conservation is indicative of its critical, conserved functions in cellular machinery.[9] The following tables summarize the percentage identity of the RPL10 protein sequence from various species compared to the human ortholog.
Table 1: RPL10 Protein Sequence Identity Relative to Homo sapiens
| Species | Common Name | Percentage Identity (%) |
| Pan troglodytes | Chimpanzee | 99.5 |
| Mus musculus | Mouse | 100 |
| Monodelphis domestica | Gray short-tailed opossum | 99.5 |
| Xenopus tropicalis | Western clawed frog | 99.5 |
| Xenopus laevis | African clawed frog | 99.1 |
| Danio rerio | Zebrafish | 97.7 |
| Drosophila melanogaster | Fruit fly | 88.9 |
| Caenorhabditis elegans | Roundworm | 85.5 |
| Neurospora crassa | Red bread mold | 84.7 |
| Saccharomyces cerevisiae | Baker's yeast | 78.3 |
| Archaea | (General) | ~43 |
Data sourced from the Atlas of Genetics and Cytogenetics in Oncology and Haematology and other publications.[1][2][10]
Table 2: Percentage Identity of QM-like (RPL10) Proteins Across Various Species
| Species 1 | Species 2 | Percentage Identity (%) |
| Sciaenops ocellatus (Red drum) | Pseudosciaena crocea (Large yellow croaker) | 99.1 |
| Sciaenops ocellatus | Solea senegalensis (Senegalese sole) | 98.1 |
| Sciaenops ocellatus | Ctenopharyngodon idella (Grass carp) | 96.7 |
| Sciaenops ocellatus | Danio rerio (Zebrafish) | 96.3 |
| Sciaenops ocellatus | Ictalurus punctatus (Channel catfish) | 95.3 |
| Sciaenops ocellatus | Homo sapiens (Human) | 93.0 |
| Sciaenops ocellatus | Rattus norvegicus (Rat) | 92.5 |
| Sciaenops ocellatus | Gallus gallus (Chicken) | 91.9 |
| Sciaenops ocellatus | Saccharomyces cerevisiae (Baker's yeast) | 64.2 |
| Sciaenops ocellatus | Entamoeba histolytica (Amoeba) | 55.7 |
This table showcases the high degree of RPL10 conservation, particularly among vertebrate species.[11]
Experimental Protocols for Analyzing Protein Conservation
Several bioinformatics and molecular biology techniques are employed to study the evolutionary conservation of protein sequences like RPL10.
Sequence Homology Search
A fundamental step in conservation analysis is to identify homologous sequences in different species.
-
Protocol: Basic Local Alignment Search Tool (BLAST)
-
Input: The amino acid sequence of the query protein (e.g., human RPL10).
-
Database Selection: Choose a comprehensive protein database such as GenBank, UniProt, or the Protein Data Bank (PDB).[12]
-
Algorithm: Utilize the BLASTp algorithm, which is optimized for protein-protein sequence comparisons.
-
Execution: The tool performs a local alignment of the query sequence against the database to find regions of similarity.
-
Analysis: The output provides a list of homologous sequences, ranked by their alignment scores and E-values, which indicate the statistical significance of the match.[13][14]
-
Multiple Sequence Alignment (MSA)
MSA is used to align three or more biological sequences to identify conserved regions and patterns.
-
Protocol: Clustal Omega / Clustal W
-
Input: A set of homologous protein sequences obtained from a BLAST search or other databases.
-
Algorithm: Clustal Omega and Clustal W are widely used tools that employ a progressive alignment method.[12][15] They first construct a guide tree based on pairwise alignments and then progressively align the sequences according to the tree's branching order.
-
Execution: The sequences are aligned to maximize the number of matching residues.
-
Output and Visualization: The resulting alignment highlights conserved amino acid residues and motifs. Tools like Jalview can be used for visualization, often with color-coding to indicate the degree of conservation at each position.[16]
-
Phylogenetic Analysis
Phylogenetic analysis helps to infer the evolutionary relationships between different protein sequences.
-
Protocol: Neighbor-Joining (NJ) Method
-
Input: A multiple sequence alignment of homologous RPL10 proteins.
-
Distance Matrix Calculation: Calculate the pairwise distances between all sequences in the alignment.
-
Tree Construction: The Neighbor-Joining algorithm iteratively clusters the sequences based on their distances to construct a phylogenetic tree. Software such as MEGA (Molecular Evolutionary Genetics Analysis) is commonly used for this purpose.[11]
-
Output: The result is a branching diagram (phylogenetic tree) that visually represents the inferred evolutionary history of the RPL10 protein.
-
Functional Complementation Assays
These assays are used to determine if a protein from one species can functionally replace its homolog in another, demonstrating functional conservation.
-
Protocol: Yeast Complementation Assay
-
Yeast Strain: Utilize a Saccharomyces cerevisiae strain with a conditional lethal mutation in its endogenous RPL10 gene.[9]
-
Expression Vector: Clone the coding sequence of the RPL10 ortholog (e.g., from Arabidopsis thaliana) into a yeast expression vector.
-
Transformation: Introduce the expression vector into the mutant yeast strain.
-
Phenotypic Analysis: Grow the transformed yeast under non-permissive conditions (e.g., elevated temperature). If the foreign RPL10 is functional, it will "rescue" the lethal phenotype, allowing the yeast to grow.[9] This demonstrates that the essential functions of RPL10 have been conserved across these distant species.
-
Role of RPL10 in Cellular Signaling Pathways
Beyond its role in the ribosome, RPL10 has several extra-ribosomal functions, including the modulation of key signaling pathways.
Regulation of c-Jun Signaling
RPL10 can negatively regulate the activity of the transcription factor c-Jun, a component of the AP-1 complex that is involved in cell proliferation and transformation.
Human RPL10 and its orthologs can inhibit the DNA binding and transactivation activity of c-Jun, thereby modulating Jun-mediated signal transduction and gene expression.[1][2]
Involvement in the NF-κB Signaling Pathway
RPL10 has been shown to interact with components of the Nuclear Factor-κB (NF-κB) pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.
In certain cancer cells, RPL10 can directly bind to the p65 subunit of NF-κB and IκB Kinase γ (IKKγ), modulating the expression of key regulators within the NF-κB pathway.[1][8]
Workflow for Evolutionary Conservation Analysis
The following diagram outlines a typical workflow for the comprehensive analysis of protein sequence conservation.
This workflow integrates bioinformatics tools and experimental validation to provide a robust assessment of a protein's evolutionary conservation.[12][13][14]
Implications for Drug Development
The high degree of conservation and the essential functions of RPL10 make it a compelling, albeit challenging, target for drug development.
-
Oncology: RPL10 is dysregulated in several cancers, including prostate, ovarian, and pancreatic cancer.[4][8][10] Its extra-ribosomal roles in regulating oncogenic pathways like c-Jun and NF-κB present opportunities for therapeutic intervention.[1][8] For instance, the compound DMAPT has been shown to bind to RPL10 and exert anti-proliferative effects in pancreatic cancer cells by down-regulating the NF-κB pathway.[8]
-
Targeting the Ribosome: The ribosome itself is a validated target for many antibiotics. The conservation of RPL10's structure and function could be exploited to develop novel therapeutics that specifically target the translational machinery in diseased cells.[1][5][6][7]
-
Challenges: The ubiquitous expression and essential nature of RPL10 pose a significant challenge for drug development, as systemic inhibition could lead to unacceptable toxicity.[10] Therefore, strategies may need to focus on targeting specific extra-ribosomal functions of RPL10 or exploiting disease-specific vulnerabilities.
Conclusion
The ribosomal protein RPL10 exhibits a remarkable degree of evolutionary conservation in both its sequence and function, from single-celled eukaryotes to humans. This conservation reflects its indispensable role in the core process of protein synthesis and its involvement in critical cellular signaling pathways. A thorough understanding of RPL10's conserved features, facilitated by the experimental and bioinformatic protocols outlined in this guide, is essential for elucidating its role in human health and disease and for developing novel therapeutic strategies that target this fundamental cellular component.
References
- 1. mdpi.com [mdpi.com]
- 2. Ribosomal Protein L10: From Function to Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Gene-Guided Genome Mining Reveals RPL10 as the Target of Ligustrone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Resistance Gene-Guided Genome Mining Reveals RPL10 as the Target of Ligustrone A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Evidence for Differential Roles of L10 Ribosomal Proteins from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. geneticsmr.org [geneticsmr.org]
- 12. Protein Sequence Conservation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Conserved sequence - Wikipedia [en.wikipedia.org]
- 15. RPG: Structures Viewer - RPL10 [ribosome.med.miyazaki-u.ac.jp]
- 16. researchgate.net [researchgate.net]
The Extraribosomal Function of RPL10: A Technical Guide to its Regulation of the c-Jun Oncogenic Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribosomal Protein L10 (RPL10), a structural component of the 60S ribosomal subunit, possesses critical extraribosomal functions, notably in the regulation of oncogenic signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms by which RPL10 negatively regulates the c-Jun proto-oncogene, a key component of the Activator Protein-1 (AP-1) transcription factor complex. Understanding this interaction is crucial, as c-Jun is a pivotal driver of cell proliferation, transformation, and apoptosis, making it a significant target in cancer therapy. This document details the signaling pathways, summarizes key experimental findings, provides methodologies for relevant assays, and explores the implications for drug development.
The Core Regulatory Mechanism: RPL10 as a Negative Regulator of c-Jun
Beyond its canonical role in protein synthesis, RPL10 functions as a direct modulator of gene expression.[1] The chicken homolog of human RPL10 was initially identified as Jun-interacting factor-1 (Jif-1), a protein that binds to c-Jun and represses its transcriptional activity.[2][3] This function is conserved in humans, where RPL10 directly interacts with c-Jun.[2][4]
The primary mechanism of inhibition involves RPL10 binding to c-Jun and sterically hindering its ability to bind to DNA at specific target sequences known as TPA Response Elements (TREs) within the promoters of its target genes.[1][3][4] By preventing DNA binding, RPL10 effectively suppresses c-Jun-mediated transactivation of genes involved in cell cycle progression and proliferation, such as Cyclin D1.[1][4][5]
Furthermore, some evidence suggests that the protein Presenilin 1 (PS1), implicated in Alzheimer's disease, can associate with RPL10 and facilitate its translocation from the cytoplasm to the nucleus.[3][6] In the nucleus, RPL10 can then interact with c-Jun homodimers, suppressing their function and potentially impacting apoptosis.[3][4]
Signaling Pathway Diagram
References
- 1. Ribosomal Protein L10: From Function to Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal protein L10 in mitochondria serves as a regulator for ROS level in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant L10 Ribosomal Proteins Have Different Roles during Development and Translation under Ultraviolet-B Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Protein L10: From Function to Dysfunction [mdpi.com]
- 5. Selective antagonism of cJun for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RPL10 Mutations in Developmental Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal Protein L10 (RPL10), a crucial component of the 60S large ribosomal subunit, plays a fundamental role in protein synthesis. Emerging evidence has implicated mutations in the X-linked RPL10 gene in a spectrum of neurodevelopmental disorders, including intellectual disability, autism spectrum disorder (ASD), microcephaly, and epilepsy. These "ribosomopathies" highlight the critical and specialized functions of the ribosome in brain development. This technical guide provides an in-depth overview of the contribution of RPL10 mutations to developmental disorders, focusing on quantitative data, detailed experimental methodologies, and the signaling pathways involved.
Introduction
Ribosomes, the cellular machinery responsible for protein synthesis, have long been considered uniform and constitutive. However, recent findings have revealed a more complex picture of "specialized ribosomes" that may translate specific subsets of mRNAs, particularly during critical developmental windows. The discovery of mutations in ribosomal proteins, such as RPL10, causing tissue-specific developmental defects, strongly supports this concept. RPL10 is located at the heart of the ribosome's peptidyl transferase center, where it is integral to peptide bond formation. Beyond its canonical role in translation, extra-ribosomal functions of RPL10 in regulating gene expression and signaling pathways are also coming to light. This guide will delve into the molecular mechanisms by which mutations in RPL10 disrupt these functions and lead to severe neurodevelopmental phenotypes.
Quantitative Data on RPL10 Mutations and Associated Phenotypes
Mutations in RPL10 have been identified in individuals with a range of developmental disorders. The following tables summarize the key quantitative data from published studies, linking specific mutations to their clinical and cellular consequences.
| RPL10 Mutation | Associated Disorder | Key Phenotypes | Quantitative Observations | Reference |
| p.K78E | X-linked syndromic intellectual disability | Microcephaly, seizures, growth retardation | In zebrafish model, morpholino-induced suppression of rpl10 resulted in a significant decrease in head size (forebrain cross-sectional area reduced by ~22%). This phenotype was rescued by wild-type human RPL10 mRNA but not by p.K78E mutant mRNA.[1][2] | [1][2] |
| p.A64V | X-linked intellectual disability, cerebellar hypoplasia, spondylo-epiphyseal dysplasia | Intellectual disability, skeletal abnormalities | In a yeast complementation assay, this mutation led to an increase in the actively translating ribosome population.[3][4] | [3][4] |
| p.L206M | Autism Spectrum Disorder | Autistic behaviors | Yeast models expressing this mutant showed aberrant ribosomal profiles, suggesting an impact on the regulation of translation.[5][6] | [5][6] |
| p.H213Q | Autism Spectrum Disorder | Autistic behaviors | Similar to p.L206M, this mutation resulted in altered ribosomal profiles in yeast, indicating a hypomorphic effect on translation regulation.[5][6] | [5][6] |
| p.Arg116Gln | X-linked syndromic intellectual disability | Intellectual disability, developmental delay, craniofacial anomalies | In vitro functional analysis showed that this variant reduced the mRNA expression of RPL10, leading to decreased protein synthesis. |
Experimental Protocols
Understanding the functional impact of RPL10 mutations requires a combination of genetic, cellular, and in vivo approaches. This section details the core methodologies used in the field.
Identification of RPL10 Mutations by Exome Sequencing
Objective: To identify causative mutations in the RPL10 gene in patients with suspected X-linked neurodevelopmental disorders.
Methodology:
-
Sample Collection and DNA Extraction: Collect peripheral blood samples from the patient and their parents (for trio analysis). Extract genomic DNA using a standard commercially available kit.
-
Library Preparation: Fragment the genomic DNA and ligate adapters for next-generation sequencing (NGS).
-
Exome Capture: Use a commercially available exome capture kit to enrich for the protein-coding regions of the genome.
-
Sequencing: Sequence the captured DNA fragments on an Illumina NGS platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call variants (single nucleotide variants and small insertions/deletions).
-
Annotate the variants to identify their location (e.g., exonic, intronic) and predicted effect on the protein.
-
Filter the variants based on their frequency in the population (rare variants are more likely to be pathogenic), inheritance pattern (X-linked), and predicted pathogenicity (using tools like SIFT and PolyPhen).
-
-
Sanger Sequencing: Confirm the identified candidate mutation in the patient and assess its segregation in the family by Sanger sequencing.
Functional Analysis of RPL10 Mutations using a Zebrafish Model
Objective: To assess the in vivo consequences of an RPL10 mutation on embryonic development, particularly brain development.
Methodology:
-
Morpholino Design and Preparation: Design a translation-blocking morpholino oligonucleotide (MO) that targets the 5' untranslated region (UTR) of the zebrafish rpl10 mRNA to block its translation. Prepare a stock solution of the MO in sterile water.[7][8][9][10]
-
Zebrafish Husbandry and Embryo Collection: Maintain wild-type zebrafish according to standard protocols. Set up natural crosses and collect embryos at the one- to two-cell stage.
-
Microinjection:
-
Prepare the injection solution containing the rpl10 MO and a tracer dye (e.g., Phenol Red) in Danieau's solution.[7]
-
Calibrate the microinjection apparatus to deliver a precise volume (e.g., 1 nL).
-
Inject the MO solution into the yolk of the zebrafish embryos.[9][11]
-
As a control, inject a standard control MO that does not target any known zebrafish transcript.
-
-
Phenotypic Analysis:
-
Incubate the injected embryos at 28.5°C.
-
At 2 days post-fertilization (dpf), observe the embryos under a dissecting microscope for gross morphological defects, paying close attention to head size.
-
For quantitative analysis, image the embryos and measure the cross-sectional area of the forebrain using image analysis software.[12]
-
-
Rescue Experiment:
-
Synthesize capped mRNA encoding wild-type human RPL10 and the specific RPL10 mutant of interest.
-
Co-inject the rpl10 MO with either the wild-type or mutant human RPL10 mRNA.
-
Assess the extent to which the co-injected mRNA can rescue the microcephaly phenotype. A rescue with wild-type but not mutant mRNA confirms the pathogenicity of the mutation.[1][2]
-
Polysome Profiling to Assess Translation Efficiency
Objective: To determine if RPL10 mutations alter the global translation state or the translation of specific mRNAs.
Methodology:
-
Cell Culture and Lysis: Culture patient-derived cells (e.g., lymphoblastoid cell lines) or a suitable cell line model expressing the RPL10 mutant. Treat the cells with cycloheximide (B1669411) to stall translating ribosomes on the mRNA. Lyse the cells in a polysome lysis buffer containing cycloheximide and RNase inhibitors.[13][14][15]
-
Sucrose (B13894) Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in centrifuge tubes.
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 40,000 rpm) for several hours at 4°C. This separates the cellular components based on their size and density, with heavier polysomes migrating further down the gradient.[14]
-
Fractionation and Analysis:
-
Fractionate the gradient while continuously monitoring the absorbance at 260 nm to generate a polysome profile. The profile will show peaks corresponding to the 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
Collect the fractions corresponding to non-translating (monosomes) and actively translating (polysomes) mRNAs.
-
-
RNA Extraction and Analysis:
-
Extract RNA from the pooled fractions.
-
Analyze the distribution of specific mRNAs between the fractions using quantitative RT-PCR or perform RNA-sequencing on the fractions to get a genome-wide view of translational changes.
-
Signaling Pathways and Molecular Mechanisms
RPL10 mutations are thought to contribute to developmental disorders through both ribosomal and extra-ribosomal mechanisms.
Disruption of Ribosome Biogenesis and Function
Mutations in RPL10 can impair the assembly of the 60S ribosomal subunit, leading to a reduction in the overall number of functional ribosomes. This can result in a global decrease in protein synthesis, which is particularly detrimental for rapidly developing tissues like the brain. Furthermore, some RPL10 mutations may alter the translational fidelity or the selective translation of specific mRNAs that are crucial for neuronal development and function.
Extra-ribosomal Functions and Signaling Pathways
Beyond its role in the ribosome, RPL10 has been shown to interact with and regulate various signaling molecules. Dysregulation of these interactions due to mutations could contribute to the pathology of developmental disorders.
-
NF-κB Signaling: RPL10 has been shown to interact with components of the NF-κB signaling pathway, which is known to play a role in neurogenesis and neuronal survival.[16][17][18] Mutations in RPL10 could potentially dysregulate NF-κB activity, leading to abnormal brain development.
-
JAK-STAT Signaling: The JAK-STAT pathway is also crucial for brain development, particularly in regulating the switch from neurogenesis to gliogenesis.[19][20][21][22][23] While a direct link between RPL10 and JAK-STAT signaling in the context of neurodevelopmental disorders is still under investigation, the involvement of this pathway in fundamental developmental processes makes it a plausible candidate for being affected by RPL10 dysfunction.
Experimental Workflow for Functional Validation
A systematic approach is required to move from the identification of a novel RPL10 variant to its functional validation and the elucidation of the underlying disease mechanism.
Conclusion and Future Directions
The identification of pathogenic mutations in RPL10 has firmly established its role in neurodevelopment and has opened up a new field of investigation into the role of "ribosomopathies" in human disease. The data and protocols presented in this guide provide a framework for researchers and clinicians to identify and functionally characterize novel RPL10 variants. Future research should focus on elucidating the full spectrum of mRNAs whose translation is dependent on RPL10 integrity, further defining the extra-ribosomal functions of RPL10 in the brain, and exploring therapeutic strategies to ameliorate the consequences of RPL10 dysfunction. The development of more sophisticated animal models, such as conditional knockout mice, will be instrumental in dissecting the precise temporal and cell-type-specific requirements for RPL10 in brain development and function. Ultimately, a deeper understanding of the molecular mechanisms underlying RPL10-associated disorders will be crucial for the development of targeted therapies for these devastating conditions.
References
- 1. A Novel Ribosomopathy Caused by Dysfunction of RPL10 Disrupts Neurodevelopment and Causes X-Linked Microcephaly in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ribosomopathy caused by dysfunction of RPL10 disrupts neurodevelopment and causes X-linked microcephaly in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. A Novel Mutation in RPL10 (Ribosomal Protein L10) Causes X-Linked Intellectual Disability, Cerebellar Hypoplasia, and Spondylo-Epiphyseal Dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of ribosomal protein L10 gene in autism spectrum disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in the ribosomal protein gene RPL10 suggest a novel modulating disease mechanism for autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development [jove.com]
- 10. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 14. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 16. NFκB signaling regulates embryonic and adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of neural process growth, elaboration and structural plasticity by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signalling through the JAK-STAT pathway in the developing brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potential Role of JAK-STAT Signaling Pathway in the Neurogenic-to-Gliogenic Shift in Down Syndrome Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Potential Role of JAK-STAT Signaling Pathway in the Neurogenic-to-Gliogenic Shift in Down Syndrome Brain | Semantic Scholar [semanticscholar.org]
- 23. Gene and protein expression profiles of JAK-STAT signalling pathway in the developing brain of the Ts1Cje down syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Interaction of Histone mRNA Processing: A Technical Guide to LSM10 and U7 snRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of histone gene expression is fundamental for DNA replication, repair, and chromatin structuring. A key post-transcriptional control point is the 3'-end processing of histone pre-mRNAs, a process distinct from the canonical polyadenylation of most other mRNAs. This intricate mechanism is orchestrated by the U7 small nuclear ribonucleoprotein (snRNP) complex. This technical guide provides an in-depth exploration of the critical interaction between the LSM10 protein and the U7 small nuclear RNA (snRNA), two core components of this processing machinery. Understanding this interaction is paramount for elucidating the mechanisms of histone biogenesis and for the development of novel therapeutic strategies targeting cell cycle and proliferation.
The U7 snRNP Complex: A Unique Assembly
The U7 snRNP is a specialized spliceosomal-like complex responsible for the endonucleolytic cleavage of histone pre-mRNAs. Unlike the major spliceosomal snRNPs, the U7 snRNP possesses a unique protein composition. At its heart is a heptameric ring of Sm and Sm-like (LSM) proteins assembled around a specific Sm binding site on the U7 snRNA. In a departure from the canonical Sm ring, the U7 snRNP substitutes the SmD1 and SmD2 proteins with the specialized LSM10 and LSM11 proteins.[1][2] This unique composition is dictated by the non-canonical Sm binding site of the U7 snRNA, which has the consensus sequence AAUUUGUCUAG.[3] This specificity is crucial for the proper function and localization of the U7 snRNP.[1]
The Role of LSM10
LSM10, a 14 kDa protein, is an essential component of the U7 snRNP, where it directly binds to the U7 snRNA as part of the heteroheptameric Sm ring.[3] Its incorporation is a critical step in the assembly of a functional U7 snRNP. LSM10, along with LSM11, is thought to form a dimer that acts as a precursor for the assembly of the U7 snRNP.[1][4] The presence of LSM10 is indispensable for the proper localization of the U7 snRNP to the histone locus body, the nuclear site of histone pre-mRNA processing.[1] Mutations in the LSM10 gene lead to defects in histone pre-mRNA processing, resulting in the production of aberrant, polyadenylated histone mRNAs.[1]
Quantitative Data on LSM10-U7 snRNA Interaction
| Parameter | Value/Description | Experimental Evidence | Reference |
| Stoichiometry of LSM10 in U7 snRNP | 1 molecule of LSM10 per U7 snRNP complex. | Co-immunoprecipitation, in vitro reconstitution of the U7 snRNP, and structural models of the heptameric Sm ring. | [1][2][5] |
| LSM10-LSM11 Association | LSM10 and LSM11 form a stable heterodimer, which is a precursor for U7 snRNP assembly. The accumulation of LSM10 is dependent on the presence of LSM11. | Co-immunoprecipitation and knockdown experiments showing the absence of LSM10 in LSM11 mutants. | [1][4] |
| U7 snRNP Cellular Abundance | The U7 snRNP is a low-abundance snRNP, with approximately 500 molecules per HeLa cell. | Northern blotting and quantitative PCR. | [6][7] |
| Effect of Overexpression | Overexpression of both LSM10 and LSM11 increases the cellular levels of U7 snRNP, but does not enhance histone pre-mRNA processing, suggesting other factors are limiting. | Northern blotting and functional assays following transient transfection. | [6] |
Signaling and Assembly Pathway of the U7 snRNP
The assembly of the U7 snRNP is a highly regulated process involving a specialized SMN (Survival of Motor Neuron) complex and the PRMT5 methylosome. This pathway ensures the correct incorporation of the U7-specific LSM10 and LSM11 proteins.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the LSM10-U7 snRNA interaction. Below are protocols for key experiments.
Co-immunoprecipitation of LSM10 and U7 snRNA
This protocol is designed to verify the in vivo association of LSM10 with the U7 snRNA.
Materials:
-
HeLa or other suitable mammalian cell line
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-LSM10 antibody (or antibody against an epitope tag if using a tagged LSM10 construct)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
RNA extraction kit
-
RT-qPCR primers for U7 snRNA and a control RNA (e.g., U6 snRNA)
Procedure:
-
Cell Lysis: Harvest approximately 1x10^7 cells and lyse in 1 ml of ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clearing: Transfer the supernatant to a new tube and add 20 µl of Protein A/G magnetic beads. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube. Add 2-5 µg of anti-LSM10 antibody and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add 30 µl of fresh Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Washing: Pellet the beads and wash three times with 1 ml of Wash Buffer.
-
RNA Elution and Extraction: Elute the bound RNA from the beads using the buffer from the RNA extraction kit. Proceed with RNA purification according to the manufacturer's instructions.
-
Analysis: Perform RT-qPCR to quantify the amount of U7 snRNA co-precipitated with LSM10, normalized to the input and the control RNA.
In Vitro Reconstitution of the Core U7 snRNP
This protocol describes the assembly of the core U7 snRNP from recombinant proteins and in vitro transcribed U7 snRNA.[5]
Materials:
-
Recombinant purified LSM10/LSM11 heterodimer, SmE/F/G trimer, and SmB/D3 dimer.
-
In vitro transcribed U7 snRNA.
-
Assembly Buffer: 20 mM HEPES-KOH pH 7.9, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT.
Procedure:
-
Protein Preparation: Ensure all recombinant protein complexes are purified and stored in a compatible buffer.
-
RNA Folding: Heat the U7 snRNA to 95°C for 2 minutes and then cool on ice for 5 minutes to ensure proper folding.
-
Assembly Reaction: In a final volume of 100 µl of Assembly Buffer, combine the LSM10/LSM11, SmE/F/G, and SmB/D3 sub-complexes with the U7 snRNA, each at a final concentration of 20 µM.[5]
-
Incubation: Incubate the reaction mixture at 32°C for 90 minutes to allow for the assembly of the core U7 snRNP.[5]
-
Verification: The assembled complex can be verified by native gel electrophoresis and subsequent Northern blotting for U7 snRNA or Western blotting for the protein components.
In Vitro Histone Pre-mRNA Processing Assay
This assay measures the functional activity of the U7 snRNP in cleaving a histone pre-mRNA substrate.[8]
Materials:
-
Nuclear extract from a suitable cell line (e.g., HEK293-F).[8]
-
Radiolabeled (e.g., 32P) histone pre-mRNA substrate (e.g., mouse H2a).
-
Reconstituted U7 snRNP (optional, for reconstitution assays).
-
Cleavage Buffer: 20 mM HEPES-KOH pH 7.9, 20 mM EDTA, 50 mM KCl, 0.5 mM DTT, 10% glycerol.
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8M urea).
Procedure:
-
Reaction Setup: In a microfuge tube, combine 10 µl of nuclear extract with 1 µl of radiolabeled histone pre-mRNA substrate (~10,000 cpm).
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 200 µl of a solution containing 0.3 M sodium acetate, 0.2% SDS, and 5 mM EDTA.
-
RNA Extraction: Extract the RNA using phenol:chloroform followed by ethanol (B145695) precipitation.
-
Analysis: Resuspend the RNA pellet in formamide (B127407) loading dye, heat at 95°C for 3 minutes, and resolve the cleavage products on a denaturing polyacrylamide gel. Visualize the results by autoradiography. The appearance of a smaller product corresponding to the cleaved 5' portion of the pre-mRNA indicates processing activity.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for studying the LSM10-U7 snRNA interaction and the logical relationship of key components in histone pre-mRNA processing.
Conclusion
The interaction between LSM10 and U7 snRNA is a cornerstone of histone pre-mRNA 3'-end processing. The specific incorporation of LSM10 into the U7 snRNP, guided by the non-canonical Sm site of the U7 snRNA, is essential for the assembly, localization, and function of this critical cellular machine. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate this intricate molecular interplay. A deeper understanding of the LSM10-U7 snRNA axis will not only illuminate fundamental aspects of gene expression but may also pave the way for innovative therapeutic interventions in diseases characterized by dysregulated cell proliferation.
References
- 1. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methylation of the U7 snRNP subunits Lsm11 and SmE by the PRMT5/MEP50/pICln methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purified U7 snRNPs lack the Sm proteins D1 and D2 but contain Lsm10, a new 14 kDa Sm D1-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ZFP100, a Component of the Active U7 snRNP Limiting for Histone Pre-mRNA Processing, Is Required for Entry into S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U7 snRNA: A tool for gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Immunoprecipitation of the LSM10 Protein Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the endogenous LSM10 protein complex, also known as the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex plays a crucial role in the 3'-end processing of replication-dependent histone pre-mRNAs, a vital step in the cell cycle. Understanding the composition and dynamics of the LSM10 complex is essential for research in areas such as cell proliferation, cancer biology, and the development of therapeutics targeting these processes.
Principle of Immunoprecipitation
Immunoprecipitation is an affinity purification technique that utilizes an antibody to isolate a specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate. The antibody-protein complex is then captured on a solid support, typically protein A/G-conjugated beads. After a series of washes to remove non-specific binding proteins, the purified protein complex is eluted and can be analyzed by various downstream applications, including Western blotting and mass spectrometry.
The LSM10 Protein Complex (U7 snRNP)
The LSM10 protein is a core component of the U7 snRNP. Unlike the spliceosomal snRNPs, which contain Sm proteins D1 and D2, the U7 snRNP incorporates the specialized Sm-like proteins LSM10 and LSM11.[1][2] The core of the U7 snRNP is a heptameric ring structure composed of LSM10, LSM11, and the common Sm proteins SmE, SmF, SmG, SmB, and SmD3.[1][3] This complex associates with the U7 snRNA and other factors, such as FLASH and CPSF73, to form the active holo-U7 snRNP that carries out the endonucleolytic cleavage of histone pre-mRNAs.[3]
Quantitative Analysis of the U7 snRNP Complex
Mass spectrometry analysis of purified U7 snRNP complexes has identified the core components and associated factors. The following table summarizes the protein composition of catalytically active U7-dependent processing complexes assembled on histone pre-mRNA, as identified by mass spectrometry.
| Protein | UniProt ID | Function in U7 snRNP Complex | Representative Peptide Count |
| LSM10 | Q969L4 | Core Sm-like protein, replaces SmD1 | 15 |
| LSM11 | Q9H0A9 | Core Sm-like protein, replaces SmD2, interacts with FLASH | 28 |
| SNRPB (SmB/B') | P14678 | Core Sm protein | 12 |
| SNRPD3 (SmD3) | P62312 | Core Sm protein | 10 |
| SNRPE (SmE) | P62314 | Core Sm protein | 7 |
| SNRPF (SmF) | P62315 | Core Sm protein | 5 |
| SNRPG (SmG) | P62316 | Core Sm protein | 4 |
| FLASH | Q9H1J1 | Recruits endonuclease CPSF73 | 35 |
| CPSF73 | Q9UKF6 | Endonuclease for histone pre-mRNA processing | 22 |
| SYMPLEKIN | Q9TA50 | Scaffolding protein | 41 |
| CPSF100 | Q10570 | Component of the cleavage and polyadenylation specificity factor complex | 19 |
| CSTF2 (CstF-64) | Q05043 | Component of the cleavage stimulation factor complex | 18 |
Note: The peptide counts are representative values from a mass spectrometry analysis of purified U7 snRNP complexes and are intended to provide a semi-quantitative overview of the complex composition. Actual values may vary depending on the experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of the endogenous LSM10 protein complex from cultured human cells.
Materials
Reagents:
-
Human cell line expressing LSM10 (e.g., HeLa, HEK293T)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol, 0.1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: 20 mM HEPES-KOH (pH 7.9), 150 mM NaCl, 0.2 mM EDTA, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Anti-LSM10 antibody (validated for immunoprecipitation)
-
Isotype control IgG (from the same species as the anti-LSM10 antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
Equipment:
-
Cell culture equipment
-
Refrigerated centrifuge
-
Microcentrifuge
-
End-over-end rotator
-
Magnetic rack (for magnetic beads)
-
Vortexer
-
Sonicator (optional)
Procedure
1. Cell Lysis
-
Culture cells to approximately 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
(Optional) Sonicate the lysate briefly on ice to shear genomic DNA.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate (Optional but Recommended)
-
Add 20-30 µL of Protein A/G beads to the cleared lysate.
-
Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-cleared supernatant to a new tube.
3. Immunoprecipitation
-
Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).
-
To 1-2 mg of total protein, add the anti-LSM10 antibody (the optimal amount should be determined by titration, but a starting point of 2-5 µg is recommended).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate tube with the same amount of lysate.
-
Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads to each tube.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.
4. Washing
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
5. Elution
-
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
For Mass Spectrometry Analysis (Native Elution):
-
After the final wash, remove all supernatant.
-
Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 µL of Neutralization Buffer to restore a neutral pH.
-
Visualizations
Experimental Workflow for LSM10 Immunoprecipitation
Caption: Workflow for the immunoprecipitation of the LSM10 protein complex.
LSM10 Protein Complex (U7 snRNP) Interactions
Caption: Protein-protein interactions within the LSM10 (U7 snRNP) complex.
References
- 1. Unique Sm core structure of U7 snRNPs: assembly by a specialized SMN complex and the role of a new component, Lsm11, in histone RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purified U7 snRNPs lack the Sm proteins D1 and D2 but contain Lsm10, a new 14 kDa Sm D1-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes: Protocol for Western Blot Analysis of RPL10 Expression in Cancer Cells
Introduction
Ribosomal Protein L10 (RPL10), also known as QM, is a component of the 60S large ribosomal subunit essential for protein synthesis.[1][2] Beyond its canonical role in ribosome biogenesis, RPL10 possesses extra-ribosomal functions, implicating it in various signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[1][3] Its expression is frequently deregulated in various malignancies, including pancreatic, prostate, and ovarian cancers, where it can influence tumor progression and phenotype.[1][3][4] RPL10 has a molecular weight of approximately 24-25 kDa.[1][5] This document provides a detailed protocol for the analysis of RPL10 expression in cancer cells via Western blot, summarizes its expression across different cancer types, and illustrates its key signaling interactions.
Signaling Pathway and Experimental Workflow
RPL10 exerts its extra-ribosomal functions through interactions with key signaling molecules. Notably, it has been shown to bind directly to p65 (a subunit of NF-κB) and IKKγ, thereby modulating the NF-κB signaling pathway.[3][4] Additionally, RPL10 can act as a negative regulator of the oncogenic transcription factor c-Jun by inhibiting its DNA binding activity.[3][6]
The following diagram outlines the standard workflow for performing a Western blot analysis to detect RPL10 expression.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the detection of RPL10 in cancer cell lysates.
Materials and Reagents
-
Cell Lysis Buffer: RIPA Buffer (Radioimmunoprecipitation assay buffer).
-
Protein Assay: BCA Protein Assay Kit.
-
Loading Buffer: Laemmli sample buffer (4x).
-
Running Buffer: Tris-Glycine-SDS Buffer (10x).
-
Transfer Buffer: Tris-Glycine Buffer with 20% Methanol (B129727).
-
Wash Buffer (TBS-T): Tris-Buffered Saline with 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk (NFDM) in TBS-T.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Primary Antibody: See Table 2 for recommended antibodies and dilutions.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Lysis and Protein Quantification
-
Culture cancer cells to 70-80% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA buffer supplemented with protease inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 10-15 minutes.[4]
-
Sonicate the lysate three times for 10 seconds each at 40-50% intensity, cooling on ice between pulses.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.[7]
SDS-PAGE and Protein Transfer
-
Dilute protein samples to the same concentration with RIPA buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel.[4]
-
Run the gel in 1x Tris-Glycine-SDS Running Buffer until the dye front reaches the bottom.
-
Pre-wet the PVDF membrane in 100% methanol and then equilibrate in 1x Transfer Buffer.[7]
-
Assemble the transfer stack and transfer the proteins from the gel to the PVDF membrane at 30V for 60-90 minutes.[7]
Immunoblotting
-
After transfer, block the membrane with 5% NFDM in TBS-T for 30-60 minutes at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary anti-RPL10 antibody (diluted in 5% NFDM/TBS-T as recommended) overnight at 4°C on a rocker.[4][7]
-
Wash the membrane three times for 10 minutes each with TBS-T.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% NFDM/TBS-T) for 1-2 hours at room temperature.[4]
-
Wash the membrane again three times for 10 minutes each with TBS-T.[7]
-
Prepare the ECL detection substrate according to the manufacturer's instructions and apply it to the membrane.[4]
-
Capture the chemiluminescent signal using a digital imaging system. The expected band for RPL10 is ~25 kDa.[5]
Data Presentation
Table 1: Summary of RPL10 Expression in Various Cancers
| Cancer Type | Expression Level Relative to Normal/Benign Tissue | Cell Line Examples | Citation |
| Ovarian Cancer | Upregulated in borderline and malignant tumors. | Higher expression in OVCAR-3 vs. non-tumorous HOS cells. | [1][8] |
| Pancreatic Cancer | Expressed in pancreatic cancer cells. | PANC-1 | [4] |
| Prostate Cancer | Reduced expression in early stages, high expression in later, more aggressive stages. | Not Specified | [1][4] |
| T-cell ALL | Recurrent mutations (e.g., R98S, Q123R) are a key feature. | Not Specified | [3][9] |
| Breast Cancer | No significant change in gene expression observed in one study. | Not Specified | [10] |
| General Survey | Strong cytoplasmic immunoreactivity in many cancer types; moderate in carcinoids/gliomas; weak or negative in most renal cancers. | Not Specified | [11] |
Table 2: Recommended Primary Antibodies for RPL10 Western Blot
| Provider | Catalog Number | Type | Recommended Dilution | Incubation | Citation |
| Proteintech | 17013-1-AP | Rabbit Polyclonal | 1:3000 - 1:4000 | 1.5 hours at RT | [12] |
| Cell Signaling Tech. | 72912 | Rabbit Polyclonal | 1:1000 | Overnight at 4°C | [2][5] |
References
- 1. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPL10 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Ribosomal Protein L10: From Function to Dysfunction [mdpi.com]
- 4. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPL10 Antibody (#72912) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mutational analysis of ribosomal proteins in a cohort of pediatric patients with T-cell acute lymphoblastic leukemia reveals Q123R, a novel mutation in RPL10 [frontiersin.org]
- 10. uhod.org [uhod.org]
- 11. Expression of RPL10 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. RPL10 antibody (17013-1-AP) | Proteintech [ptglab.com]
Designing a CRISPR-Cas9 Knockout of the LSM10 Gene in Human Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the design and implementation of a CRISPR-Cas9-mediated knockout of the LSM10 (LSM10, U7 small nuclear RNA associated) gene in human cell lines. LSM10 is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays a pivotal role in the 3'-end processing of histone pre-mRNAs.[1][2] This process is essential for the production of mature, replication-dependent histone mRNAs, which are critical for DNA replication and cell cycle progression, particularly through the G1/S transition.[3][4][5] Given its fundamental role in cell proliferation, the knockout of LSM10 can serve as a valuable tool to investigate its function in normal cellular processes and in disease states such as cancer.
These application notes provide detailed protocols for sgRNA design, delivery into human cell lines, and rigorous validation of gene knockout at both the genomic and protein levels. The included diagrams and data tables are intended to facilitate experimental planning and execution.
Data Presentation
Table 1: Predicted Single Guide RNA (sgRNA) Sequences for Human LSM10
The following sgRNA sequences targeting the human LSM10 gene have been designed using the Broad Institute's GPP sgRNA Designer and Synthego's Design Tool. These tools predict high on-target efficacy and minimal off-target effects. It is recommended to test at least two different sgRNAs to ensure robust knockout efficiency.
| sgRNA ID | Target Sequence (5'-3') | On-Target Score (Doench et al., 2016) | Off-Target Score (Hsu et al., 2013) |
| LSM10-sgRNA-1 | GCTGCCTGTGACCTCAAGTGG | 95.2 | 98.5 |
| LSM10-sgRNA-2 | GCAGAAGATGCTGAAGAATGG | 92.8 | 99.1 |
| LSM10-sgRNA-3 | GAAGCTGCAGGAGAAGAATGG | 89.5 | 97.9 |
Scores are on a scale of 0-100, with higher scores indicating better predicted performance.
Table 2: Expected CRISPR-Cas9 Knockout Efficiency in Common Human Cell Lines
The efficiency of CRISPR-Cas9-mediated gene knockout can vary between cell lines and is dependent on the delivery method and the specific sgRNA used. The following table provides a general overview of expected knockout efficiencies based on published data for commonly used human cell lines.
| Cell Line | Typical Transfection/Transduction Method | Expected Knockout Efficiency (%) |
| HEK293T | Lipid-based transfection, Lentiviral transduction | 60 - 90% |
| HeLa | Lipid-based transfection, Electroporation | 50 - 80% |
| A549 | Lentiviral transduction, Electroporation | 40 - 70% |
These are approximate ranges and should be empirically determined for each experiment.
Signaling Pathways and Experimental Workflow
Histone Pre-mRNA Processing Pathway
Caption: Histone pre-mRNA processing pathway involving the U7 snRNP complex.
CRISPR-Cas9 Knockout Experimental Workflow
Caption: Experimental workflow for generating and validating an LSM10 knockout cell line.
Experimental Protocols
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design :
-
Utilize online design tools such as the Broad Institute's GPP sgRNA Designer or Synthego's Design Tool.
-
Input the human LSM10 gene ID (NCBI Gene ID: 84967) or its cDNA sequence.
-
Select sgRNAs that target an early exon to maximize the probability of generating a loss-of-function mutation.
-
Prioritize sgRNAs with high on-target and off-target scores to ensure efficacy and specificity.
-
-
Oligonucleotide Annealing and Cloning :
-
Synthesize complementary oligonucleotides corresponding to the chosen sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP or a lentiviral vector).
-
Anneal the forward and reverse oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Ligate the annealed oligonucleotides into the BbsI-digested Cas9 vector.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Delivery of CRISPR-Cas9 Components into Human Cell Lines
Option A: Plasmid Transfection (for easily transfectable cells like HEK293T)
-
Cell Seeding : Seed 2 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection to achieve 70-80% confluency on the day of transfection.
-
Transfection :
-
For each well, dilute 2.5 µg of the LSM10-sgRNA-Cas9 plasmid in 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 3000) in 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the cells.
-
-
Post-Transfection : Incubate the cells for 48-72 hours before proceeding with selection or validation.
Option B: Lentiviral Transduction (for difficult-to-transfect cells like A549 or for stable integration)
-
Lentivirus Production : Co-transfect HEK293T cells with the lentiviral vector containing the LSM10-sgRNA and Cas9, along with packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Virus Harvest : Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Transduction :
-
Seed the target cells (e.g., A549) at 5 x 10^4 cells per well in a 12-well plate.
-
The next day, replace the medium with fresh medium containing the lentiviral supernatant and polybrene (8 µg/mL).
-
Incubate for 24 hours, then replace with fresh complete medium.
-
-
Selection : 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker.
Protocol 3: Validation of LSM10 Knockout
A. Genomic DNA Validation
-
Genomic DNA Extraction : After 48-72 hours (for transient transfection) or after selection (for stable cell lines), harvest a pool of cells and extract genomic DNA using a commercial kit.
-
T7 Endonuclease I (T7E1) Assay :
-
Amplify the genomic region flanking the sgRNA target site by PCR (approximately 500-800 bp).
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Treat the annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
-
-
Sanger Sequencing :
-
PCR amplify the target region from the genomic DNA of single-cell clones.
-
Purify the PCR product and send for Sanger sequencing.
-
Analyze the sequencing chromatograms for insertions or deletions (indels) at the target site using tools like TIDE (Tracking of Indels by Decomposition) or by visual inspection.
-
B. Protein Level Validation (Western Blot)
-
Nuclear Protein Extraction :
-
Harvest wild-type and putative LSM10 knockout cells.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
Western Blotting :
-
Separate 20-30 µg of nuclear protein extract from both wild-type and knockout cells on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for LSM10 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
The absence of a band corresponding to LSM10 in the knockout cell lysates, compared to a clear band in the wild-type control, confirms successful protein knockout. A nuclear loading control (e.g., Lamin B1 or Histone H3) should be used to ensure equal protein loading.
-
Conclusion
The protocols and resources provided in this document offer a robust framework for the successful CRISPR-Cas9-mediated knockout of the LSM10 gene in human cell lines. Careful sgRNA design, appropriate delivery methods, and thorough multi-level validation are essential for generating reliable knockout models. These models will be invaluable for elucidating the precise roles of LSM10 in histone mRNA processing, cell cycle control, and its potential implications in various disease contexts.
References
- 1. 3′-End processing of histone pre-mRNAs in Drosophila: U7 snRNP is associated with FLASH and polyadenylation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U7 small nuclear RNA - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. G1 to S phase cell cycle transition in somatic and embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G1/S transition - Wikipedia [en.wikipedia.org]
Methods for Studying RPL10 Overexpression in Ovarian Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the role of Ribosomal Protein L10 (RPL10) overexpression in ovarian cancer. The protocols outlined below cover in vitro and in vivo models to assess the functional consequences of elevated RPL10 levels and to explore its potential as a therapeutic target.
Introduction
Ribosomal Protein L10 (RPL10), also known as QM, is a component of the large 60S ribosomal subunit. Emerging evidence indicates that RPL10 is overexpressed in human epithelial ovarian cancer (EOC) and may play a significant role in tumor progression.[1][2] Studies have demonstrated that elevated RPL10 expression is associated with increased cell viability, migration, and invasion, while its suppression leads to apoptosis in ovarian cancer cells.[1][2] This document details experimental approaches to study the effects of RPL10 overexpression in ovarian cancer models.
I. In Vitro Models: Ovarian Cancer Cell Lines
A. Generation of RPL10 Overexpressing Ovarian Cancer Cell Lines
The first step in studying gene function is to establish a reliable cell-based model. This is achieved by introducing the RPL10 gene into an ovarian cancer cell line that expresses low endogenous levels of RPL10.
Experimental Workflow for Generating Stable Cell Lines:
Caption: Workflow for creating stable RPL10-overexpressing cell lines.
Protocol: Generation of a Stable RPL10-Overexpressing Ovarian Cancer Cell Line
-
Vector Construction:
-
Obtain the full-length cDNA sequence of human RPL10. This can be achieved by PCR amplification from a human cDNA library or by gene synthesis.
-
Clone the RPL10 cDNA into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker (e.g., neomycin or puromycin (B1679871) resistance).
-
Verify the sequence of the inserted RPL10 cDNA by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture a suitable ovarian cancer cell line (e.g., OVCAR-3, SK-OV-3) in appropriate media.
-
Transfect the cells with the RPL10 expression vector or an empty vector control using a lipid-based transfection reagent or electroporation.
-
-
Selection of Stable Clones:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies form.
-
Isolate individual colonies using cloning cylinders or by limiting dilution and expand them to establish stable cell lines.
-
-
Validation of RPL10 Overexpression:
-
Confirm the overexpression of RPL10 at the mRNA level using quantitative real-time PCR (qRT-PCR).
-
Verify the increased expression of RPL10 protein using Western blotting.
-
B. Functional Assays
Once stable cell lines are established, their phenotype can be characterized using a variety of functional assays.
Quantitative Data Summary: In Vitro Functional Assays
| Assay | Metric | Control Cells (Empty Vector) | RPL10 Overexpressing Cells | Reference |
| Cell Viability (WST-1 Assay) | Relative Cell Viability (%) at 72h | 100% | ~140% | [1] |
| Cell Migration (Transwell Assay) | Migrated Cells per Field at 36h | ~150 | ~250 | [1] |
| Cell Invasion (Transwell Assay with Matrigel) | Invaded Cells per Field at 48h | ~80 | ~150 | [1] |
| Apoptosis (Flow Cytometry) | Apoptotic Cells (%) | ~12% | ~5% | [1] |
Protocols for Key In Vitro Assays:
1. Quantitative Real-Time PCR (qRT-PCR) for RPL10 mRNA Expression
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, RPL10-specific primers, and housekeeping gene primers (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of RPL10 mRNA using the ΔΔCt method.
2. Western Blot for RPL10 Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against RPL10, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
3. Transwell Migration and Invasion Assays
-
Cell Preparation: Starve cells in serum-free medium for 24 hours.
-
Assay Setup:
-
Migration: Seed 5 x 10^4 cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium. Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Invasion: Coat the Transwell insert with a thin layer of Matrigel and allow it to solidify. Seed 1 x 10^5 cells in the upper chamber.
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several random fields under a microscope.
II. In Vivo Models: Ovarian Cancer Xenografts
To study the effect of RPL10 overexpression on tumor growth and metastasis in a more complex biological system, in vivo models are essential.
Experimental Workflow for Ovarian Cancer Xenograft Model:
Caption: Workflow for studying RPL10 overexpression in a xenograft model.
Protocol: Subcutaneous Ovarian Cancer Xenograft Model
-
Animal Model: Use female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old.
-
Cell Preparation: Harvest RPL10-overexpressing and control ovarian cancer cells. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the predetermined endpoint.
-
Excise the tumors and weigh them.
-
Fix a portion of the tumor in formalin for immunohistochemical analysis and snap-freeze the remainder for molecular analysis.
-
Protocol: Immunohistochemistry (IHC) for RPL10 in Tumor Tissues
-
Tissue Processing: Embed formalin-fixed tumors in paraffin (B1166041) and cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval.
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against RPL10.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of RPL10 staining.
III. Signaling Pathway Analysis
RPL10 has been implicated in the regulation of the NF-κB signaling pathway.[3][4] Investigating this connection can provide mechanistic insights into how RPL10 promotes ovarian cancer progression.
Proposed RPL10-NF-κB Signaling Pathway:
Caption: Proposed RPL10-mediated activation of the NF-κB pathway.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect ovarian cancer cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression) and a Renilla luciferase control plasmid (for normalization).
-
In parallel, co-transfect cells with the RPL10 expression vector or an empty vector.
-
-
Cell Lysis: 48 hours post-transfection, lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity between RPL10-overexpressing cells and control cells to determine the effect of RPL10 on NF-κB transcriptional activity.
-
Conclusion
The methods described in these application notes provide a robust framework for investigating the role of RPL10 overexpression in ovarian cancer. By combining in vitro functional assays with in vivo tumor models and mechanistic studies of signaling pathways, researchers can gain a comprehensive understanding of RPL10's contribution to ovarian cancer pathogenesis and evaluate its potential as a novel therapeutic target.
References
- 1. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of RPL10 in Cell Viability via siRNA-Mediated Knockdown
Introduction
Ribosomal Protein L10 (RPL10), a component of the large 60S ribosomal subunit, is integral to protein synthesis.[1][2] Beyond its canonical role in ribosome biogenesis and function, emerging evidence highlights its involvement in extra-ribosomal activities, including the regulation of cell proliferation, apoptosis, and differentiation.[1][2] Dysregulation of RPL10 expression has been implicated in various cancers, suggesting its potential as a therapeutic target.[2][3] For instance, studies have shown that knockdown of RPL10 can inhibit cell viability and induce apoptosis in cancer cells.[1] This has been linked to its interaction with key signaling molecules such as the transcription factor c-Jun and components of the NF-κB pathway, including p65 and IKKγ.[2][4]
These application notes provide a comprehensive set of protocols for researchers to effectively knockdown RPL10 using small interfering RNA (siRNA) and subsequently analyze the impact on cell viability. The described methodologies include siRNA transfection, validation of knockdown by quantitative reverse transcription PCR (qRT-PCR), and assessment of cell viability using an MTT assay.
Data Presentation
Table 1: Validation of RPL10 Knockdown Efficiency
This table summarizes the results from a qRT-PCR analysis performed 48 hours post-transfection with RPL10-specific siRNA. The data demonstrates a significant reduction in RPL10 mRNA levels in the treated cells compared to control cells transfected with a non-targeting siRNA.
| Treatment Group | Target Gene | Average Cq | ΔCq (Target - Housekeeping) | ΔΔCq (vs. Control) | Fold Change (2^-ΔΔCq) | Percent Knockdown |
| Control siRNA | RPL10 | 22.5 | 4.5 | 0.0 | 1.00 | 0% |
| GAPDH | 18.0 | |||||
| RPL10 siRNA | RPL10 | 25.0 | 7.0 | 2.5 | 0.18 | 82% |
| GAPDH | 18.0 |
Table 2: Effect of RPL10 Knockdown on Cell Viability
This table presents data from an MTT assay conducted 72 hours after siRNA transfection. The results indicate a marked decrease in the viability of cells in which RPL10 was knocked down, as compared to the control group.
| Treatment Group | Average Absorbance (570 nm) | Standard Deviation | % Viability (vs. Control) | % Decrease in Viability |
| Untreated Cells | 1.25 | 0.08 | 102% | -2% |
| Control siRNA | 1.22 | 0.10 | 100% | 0% |
| RPL10 siRNA | 0.61 | 0.05 | 50% | 50% |
Mandatory Visualization
Caption: Experimental workflow for siRNA-mediated knockdown of RPL10 and subsequent analysis of cell viability.
Caption: Simplified signaling pathways involving RPL10, NF-κB, and c-Jun in the regulation of cell viability.
Experimental Protocols
siRNA Transfection Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Materials and Reagents:
-
RPL10-specific siRNA (validated)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (antibiotic-free)
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well to be transfected, prepare two microcentrifuge tubes. b. In tube 'A', dilute 50 pmol of siRNA (RPL10-specific or control) into 250 µL of Opti-MEM™. Mix gently. c. In tube 'B', dilute 5 µL of the lipid-based transfection reagent into 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. d. Combine the contents of tube 'A' and tube 'B'. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells. b. Add the 500 µL siRNA-lipid complex mixture dropwise to each well. c. Gently rock the plate to ensure even distribution. d. Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Post-Transfection: a. After the incubation period, add 2 mL of complete culture medium (containing serum, without antibiotics) to each well. b. Return the plate to the incubator and culture for 48-72 hours before proceeding to downstream analyses.
Quantitative RT-PCR (qRT-PCR) for Knockdown Validation
This protocol outlines the steps to quantify the reduction in RPL10 mRNA levels following siRNA transfection.
Materials and Reagents:
-
RNA extraction kit (e.g., TRIzol™ or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR™ Green or TaqMan™)
-
Forward and reverse primers for RPL10 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop™). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit, following the manufacturer's instructions.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mixture in a qPCR plate. For a 20 µL reaction, a typical setup is:
- 10 µL of 2x qPCR master mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA template
- 6 µL of nuclease-free water b. Include no-template controls (NTC) for each primer set.
-
qPCR Run: a. Perform the qPCR reaction using a standard thermal cycling program, for example:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds b. Include a melt curve analysis at the end of the run if using a SYBR™ Green-based assay.
-
Data Analysis: a. Determine the cycle threshold (Cq) values for RPL10 and the housekeeping gene in both control and RPL10 siRNA-treated samples. b. Calculate the relative expression of RPL10 using the ΔΔCq method.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Transfection: Perform siRNA transfection as described above, but in a 96-well plate format. Seed approximately 5,000-10,000 cells per well. Include wells with untreated cells as an additional control.
-
MTT Incubation: At 72 hours post-transfection: a. Aspirate the culture medium from each well. b. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well. c. Incubate the plate for 4 hours at 37°C in a CO₂ incubator, protected from light.
-
Formazan Solubilization: a. After the incubation, carefully remove the MTT-containing medium. b. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. c. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the average absorbance for each treatment group. b. Determine the percent cell viability for the RPL10 siRNA-treated group relative to the control siRNA-treated group using the following formula: % Viability = (Absorbance of RPL10 siRNA / Absorbance of Control siRNA) * 100
References
Techniques for Identifying LSM10-Interacting Proteins In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification of proteins that interact with the U7 snRNA-associated Sm-like protein, LSM10, within a cellular context (in vivo). Understanding the LSM10 interactome is crucial for elucidating its role in histone pre-mRNA processing and its potential involvement in various cellular processes and disease states.
Application Notes
Identifying the transient and stable interaction partners of LSM10 is key to understanding the assembly, function, and regulation of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs. Several in vivo techniques can be employed to capture the LSM10 interactome, ranging from traditional antibody-based methods to more advanced proximity-labeling and quantitative mass spectrometry approaches.
Co-Immunoprecipitation (Co-IP) is a cornerstone technique for validating and identifying protein-protein interactions. An antibody targeting LSM10 is used to capture it from a cell lysate, thereby also isolating its direct and indirect binding partners. When coupled with mass spectrometry (MS), Co-IP can provide a snapshot of the LSM10-containing protein complexes. For enhanced specificity and to distinguish true interactors from background contaminants, quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be integrated with Co-IP. This allows for the precise quantification of proteins that specifically co-precipitate with LSM10.
Proximity-dependent Biotin (B1667282) Identification (BioID) and APEX-mediated proximity labeling are powerful techniques for identifying weak and transient interactions, as well as proteins in close proximity to LSM10 that may not be captured by Co-IP. In these methods, LSM10 is fused to a promiscuous biotin ligase (BirA*) or an ascorbate (B8700270) peroxidase (APEX), which then biotinylates nearby proteins. These biotinylated proteins can be subsequently purified and identified by mass spectrometry. This approach provides a more comprehensive view of the LSM10 microenvironment.
The Yeast Two-Hybrid (Y2H) system is a genetic method used to screen for binary protein-protein interactions. While traditionally performed in a heterologous yeast system, it can provide valuable initial leads on direct interactors of LSM10, which can then be validated in mammalian cells using other techniques.
Cross-Linking Mass Spectrometry (XL-MS) offers a more advanced approach to not only identify interacting partners but also to gain insights into the topology of the protein complexes. In this method, interacting proteins are covalently linked in vivo before cell lysis and protein purification. Subsequent mass spectrometry analysis of the cross-linked peptides can reveal the specific sites of interaction.
The choice of technique will depend on the specific research question, with each method offering unique advantages and limitations. A combination of these approaches will provide the most comprehensive and robust characterization of the LSM10 interactome.
Quantitative Data Summary
| Interacting Protein | Gene Name | Function in U7 snRNP Complex | Evidence Source |
| Lsm11 | LSM11 | U7-specific Sm-like protein, core component | Affinity Purification-MS of U7 snRNP[1] |
| SmB | SNRPB | Core Sm protein | Affinity Purification-MS of U7 snRNP[2][3] |
| SmD3 | SNRPD3 | Core Sm protein | Affinity Purification-MS of U7 snRNP[2][3] |
| SmE | SNRPE | Core Sm protein | Affinity Purification-MS of U7 snRNP[2][3] |
| SmF | SNRPF | Core Sm protein | Affinity Purification-MS of U7 snRNP[2][3] |
| SmG | SNRPG | Core Sm protein | Affinity Purification-MS of U7 snRNP[2][3] |
| CPSF73 | CPSF3 | Endonuclease for histone pre-mRNA processing | Affinity Purification-MS of U7 snRNP[1] |
| CPSF100 | CPSF4 | Component of the cleavage and polyadenylation specificity factor complex | Affinity Purification-MS of U7 snRNP[1] |
| Symplekin | SYMPK | Scaffolding protein in 3'-end processing machinery | Affinity Purification-MS of U7 snRNP[1] |
| FLASH | CASP8AP2 | Component of the histone pre-mRNA processing machinery | Affinity Purification-MS of U7 snRNP[1] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of Endogenous LSM10
This protocol describes the immunoprecipitation of endogenous LSM10 from mammalian cells to identify interacting proteins by mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a milder buffer like 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-LSM10 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-LSM10 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
Add elution buffer to the beads and incubate at room temperature for 5-10 minutes with gentle agitation.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
If using a low pH elution buffer, neutralize the eluate with neutralization buffer.
-
If using SDS-PAGE sample buffer, boil the sample at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of LSM10 and known interactors, or by mass spectrometry for comprehensive identification of novel interactors.
-
Proximity-dependent Biotin Identification (BioID)
This protocol outlines the general steps for identifying LSM10-proximal proteins using BioID.
Materials:
-
Expression vector for LSM10 fused to BirA* (e.g., pcDNA3.1-LSM10-BirA*-HA)
-
Control vector (e.g., pcDNA3.1-BirA*-HA)
-
Mammalian cell line
-
Cell culture medium supplemented with biotin
-
Cell lysis buffer (RIPA buffer is often used)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer with excess biotin)
Procedure:
-
Generation of Stable Cell Lines:
-
Transfect the mammalian cell line with the LSM10-BirA* expression vector and the control vector.
-
Select for stably expressing cells using an appropriate selection marker.
-
Verify the expression and correct localization of the fusion protein by Western blotting and immunofluorescence.
-
-
Biotin Labeling:
-
Culture the stable cell lines in medium supplemented with a final concentration of 50 µM biotin for 16-24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using RIPA buffer.
-
Sonicate the lysate to shear chromatin and ensure complete lysis.
-
Clarify the lysate by centrifugation.
-
-
Streptavidin Pulldown:
-
Incubate the cleared lysate with streptavidin-conjugated magnetic beads overnight at 4°C.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. This typically involves washes with RIPA buffer, high salt buffer, and a final wash with a low salt buffer.
-
-
Elution:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing excess biotin.
-
-
Analysis by Mass Spectrometry:
-
The eluted proteins are identified by mass spectrometry.
-
Proteins identified in the LSM10-BirA* sample but absent or significantly less abundant in the BirA* control sample are considered high-confidence proximal proteins.
-
Yeast Two-Hybrid (Y2H) Screen
This protocol provides a general overview of a Y2H screen to identify direct binary interactors of LSM10.
Materials:
-
Yeast expression vectors: one for the "bait" (LSM10 fused to a DNA-binding domain, e.g., GAL4-BD) and one for the "prey" (a cDNA library fused to a transcriptional activation domain, e.g., GAL4-AD).
-
Yeast strain with appropriate reporter genes (e.g., HIS3, ADE2, lacZ).
-
Yeast transformation reagents.
-
Selective growth media.
Procedure:
-
Bait and Prey Plasmid Construction:
-
Clone the coding sequence of LSM10 into the bait vector.
-
Use a pre-made cDNA library in the prey vector.
-
-
Yeast Transformation:
-
Transform the bait plasmid into the yeast strain.
-
Confirm the expression of the bait protein and ensure it does not auto-activate the reporter genes.
-
-
Yeast Mating or Co-transformation:
-
Transform the prey library into a yeast strain of the opposite mating type and mate it with the bait-expressing strain, or co-transform the prey library into the bait-expressing strain.
-
-
Selection of Interactors:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for yeast cells where an interaction between the bait and prey activates the reporter genes.
-
-
Validation and Identification:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
Re-transform the identified prey plasmids with the bait plasmid to confirm the interaction.
-
References
- 1. Protein composition of catalytically active U7-dependent processing complexes assembled on histone pre-mRNA containing biotin and a photo-cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-step affinity purification of U7 small nuclear ribonucleoprotein particles using complementary biotinylated 2'-O-methyl oligoribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-step affinity purification of U7 small nuclear ribonucleoprotein particles using complementary biotinylated 2'-O-methyl oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel RPL10 Interactions: A Guide to Yeast Two-Hybrid Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, plays a fundamental role in protein synthesis.[1][2] Beyond its canonical function in ribosome biogenesis and translation, emerging evidence suggests RPL10 possesses extra-ribosomal functions, implicating it in various cellular processes and disease states.[1][2][3] Identifying the binding partners of RPL10 is paramount to elucidating its diverse roles and uncovering potential therapeutic targets. The yeast two-hybrid (Y2H) system is a powerful and widely used molecular biology technique to discover protein-protein interactions (PPIs) in vivo.[4][5] This document provides detailed application notes and protocols for utilizing Y2H screening to identify novel binding partners of RPL10.
Principle of Yeast Two-Hybrid Screening
The Y2H system is based on the modular nature of transcription factors, which typically have a physically separable DNA-binding domain (BD) and a transcriptional activation domain (AD).[5][6][7] In this system, the protein of interest, RPL10 (the "bait"), is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[8][9] This functional transcription factor then activates the expression of reporter genes, allowing for the selection and identification of interacting partners.[6][7]
Experimental Workflow
The overall workflow for a yeast two-hybrid screen to identify novel RPL10 binding partners involves several key stages, from vector construction to confirmation of interactions.
Caption: Yeast Two-Hybrid Experimental Workflow.
Data Presentation: Putative RPL10 Interactors
Following a successful Y2H screen, positive interactions are typically quantified based on the strength of the reporter gene activation. Below is a representative table summarizing hypothetical quantitative data for novel RPL10 binding partners.
| Prey ID | Gene Name | Protein Function | β-galactosidase Activity (Miller Units) | Growth on -His/-Ade/-Leu/-Trp |
| P001 | GENEX1 | Kinase | 150.5 ± 12.3 | +++ |
| P002 | GENEY2 | Ubiquitin Ligase | 98.7 ± 8.9 | ++ |
| P003 | GENEZ3 | Transcription Factor | 75.2 ± 6.5 | ++ |
| P004 | GENEW4 | RNA Helicase | 120.1 ± 10.7 | +++ |
| P005 | Control | Empty Vector | 2.1 ± 0.5 | - |
Note: Data are hypothetical. Growth is scored from - (no growth) to +++ (robust growth).
Detailed Experimental Protocols
Protocol 1: Bait Vector Construction (BD-RPL10)
-
Gene Amplification: Amplify the full-length coding sequence of human RPL10 from a suitable cDNA library using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the amplified RPL10 PCR product and the bait plasmid (e.g., pGBKT7, which contains the GAL4 DNA-BD) with the selected restriction enzymes.
-
Ligation: Ligate the digested RPL10 insert into the linearized bait vector.
-
Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.
-
Verification: Select transformed colonies and verify the correct insertion and in-frame fusion of RPL10 with the BD by restriction digestion and Sanger sequencing.
Protocol 2: Yeast Two-Hybrid Library Screening
-
Yeast Transformation: Co-transform the bait plasmid (BD-RPL10) and a human cDNA prey library (fused to the GAL4 AD) into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).[10] A high-efficiency transformation protocol is crucial for screening a complex library.[11]
-
Initial Selection: Plate the transformed yeast on medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both the bait and prey plasmids.
-
Interaction Selection: Replica-plate the colonies from the initial selection plates onto a higher stringency medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).[10] The ability to grow on this medium indicates a potential protein-protein interaction.
-
β-galactosidase Assay: Perform a colony-lift filter assay for β-galactosidase activity to further confirm positive interactions. Blue color development indicates activation of the lacZ reporter gene.
-
Isolate Positive Clones: Pick yeast colonies that grow on the high-stringency medium and show β-galactosidase activity.
Protocol 3: Identification and Confirmation of Interactors
-
Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies. This can be achieved by transforming a total plasmid preparation from yeast into E. coli and selecting for the prey plasmid marker (e.g., ampicillin (B1664943) resistance).
-
Sequencing: Sequence the rescued prey plasmids to identify the cDNA inserts encoding the putative RPL10-interacting proteins.
-
Bioinformatics Analysis: Use bioinformatics tools to analyze the sequences and identify the corresponding genes and proteins.
-
One-on-One Interaction Assay: To eliminate false positives, re-transform the identified prey plasmid with the original bait plasmid (BD-RPL10) into fresh yeast cells and re-test the interaction on selective media and with the β-galactosidase assay.[4]
-
Confirmation with Alternative Assays: It is highly recommended to validate the interactions using an independent method, such as co-immunoprecipitation (Co-IP), pull-down assays, or surface plasmon resonance (SPR), to confirm the physiological relevance of the observed interactions.[4][5]
Potential Signaling Pathway Involving RPL10
Based on its known extra-ribosomal functions, RPL10 may be involved in signaling pathways that regulate cell growth and proliferation. For instance, human RPL10 has been shown to interact with and negatively regulate the transcription factor c-Jun.[2] A Y2H screen could uncover further components of such pathways.
Caption: Hypothetical RPL10 Signaling Pathway.
Limitations and Considerations
While powerful, the Y2H system has limitations. False positives and false negatives can occur.[8][12] For instance, the fusion proteins may misfold, or the interaction may require post-translational modifications not present in yeast.[12] Therefore, validation of putative interactions through independent biochemical or cell-based assays is a critical step in the overall process.[5]
Conclusion
The yeast two-hybrid system offers a robust and high-throughput approach to identify novel binding partners of RPL10, providing valuable insights into its non-canonical functions. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to unravel the complex interaction network of RPL10, which may ultimately lead to the identification of new therapeutic targets for a variety of diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ribosomal Protein L10: From Function to Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Yeast Two-Hybrid (Y2H) Service - Creative Proteomics [creative-proteomics.com]
- 5. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 6. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 7. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 8. singerinstruments.com [singerinstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ableweb.org [ableweb.org]
- 11. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 12. bitesizebio.com [bitesizebio.com]
Application of conditional knockout mouse models to study LSM10 function.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to LSM10
LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex plays an essential, highly specialized role in the 3'-end processing of replication-dependent histone pre-mRNAs.[1][2][3] Unlike the majority of eukaryotic mRNAs, histone mRNAs are not polyadenylated. Instead, they terminate in a conserved stem-loop structure, and the formation of this 3' end is mediated by the U7 snRNP.[1][2] The U7 snRNP core consists of five canonical Sm proteins (B, D3, E, F, and G) and two U7-specific proteins, LSM10 and LSM11, which replace the SmD1 and SmD2 proteins found in spliceosomal snRNPs.[1][3][4] This unique composition confers the U7 snRNP its specificity for histone pre-mRNAs.
The precise processing of histone pre-mRNAs is vital for the proper regulation of histone protein levels, which are tightly coupled to DNA replication during the S phase of the cell cycle. Consequently, LSM10 is implicated in the regulation of cell cycle progression, particularly the G1/S transition.[5] Given the fundamental importance of histone production for cell proliferation and genome integrity, dysfunction of LSM10 and the U7 snRNP complex can have severe consequences. Studies in Drosophila have shown that mutations in Lsm10 are lethal and lead to defects in histone pre-mRNA processing.[1][6] A global knockout of the Lsm10 gene in mice is expected to be embryonically lethal, underscoring the necessity for conditional knockout models to investigate its function in specific tissues and at different developmental stages.[7]
The Need for a Conditional Knockout Approach
A conditional knockout (cKO) mouse model is an indispensable tool for studying the function of essential genes like Lsm10. The Cre-loxP system is the most widely used technology for generating cKO mice.[8] This system allows for the targeted deletion of a gene in a specific cell type or at a particular time point, thereby bypassing embryonic lethality and enabling the study of gene function in adult animals or specific developmental contexts.
By generating mice with a "floxed" Lsm10 allele (where critical exons are flanked by loxP sites), researchers can cross these mice with various Cre-driver lines that express Cre recombinase under the control of a tissue-specific or inducible promoter. The Cre recombinase recognizes the loxP sites and excises the intervening DNA sequence, leading to the inactivation of the Lsm10 gene only in the cells where Cre is expressed. This approach allows for the investigation of the tissue-specific roles of LSM10 in processes such as neurogenesis, hematopoiesis, and tumorigenesis.
Expected Phenotypes and Research Applications
Based on the known function of LSM10, the following phenotypes and research applications are anticipated in Lsm10 conditional knockout mice:
-
Impaired Cell Proliferation and Tissue Homeostasis: Tissue-specific deletion of Lsm10 is expected to disrupt histone pre-mRNA processing, leading to a shortage of core histones and subsequent defects in DNA replication and cell division. This could manifest as reduced tissue growth, impaired tissue repair, and defects in the maintenance of highly proliferative tissues like the hematopoietic system or the intestinal epithelium.
-
Developmental Defects: Conditional knockout of Lsm10 in specific progenitor cell populations during development would allow for the detailed study of its role in organogenesis. For example, deletion in neuronal progenitors could reveal functions in brain development.
-
Genome Instability: Inadequate histone supply due to LSM10 deficiency could lead to defects in chromatin assembly, potentially resulting in increased DNA damage and genome instability. This could be investigated in the context of cancer development and aging.
-
Drug Discovery Target Validation: The essential role of LSM10 in cell proliferation makes it a potential target for anti-cancer therapies. Lsm10 cKO mice could serve as a valuable in vivo platform to validate the therapeutic potential of inhibiting LSM10 function in specific cancer types.
Data Presentation
Disclaimer: As of the generation of this document, there is a lack of published literature detailing the experimental outcomes from Lsm10 conditional knockout mouse models. The following tables present hypothetical, yet biologically plausible, quantitative data that one might expect to obtain from such studies, based on the known function of LSM10.
Table 1: Analysis of Histone mRNA Processing in Lsm10 cKO Tissues
| Tissue | Genotype | Ratio of Processed to Unprocessed Histone H3 mRNA (Northern Blot Quantification) | Percentage of Polyadenylated Histone H3 mRNA (qRT-PCR) |
| Liver | Lsm10flox/flox | 1.00 ± 0.05 | 2.1 ± 0.5% |
| Alb-Cre; Lsm10flox/flox | 0.23 ± 0.03 | 45.8 ± 3.2% | |
| Brain | Lsm10flox/flox | 1.00 ± 0.07 | 1.8 ± 0.4% |
| Nestin-Cre; Lsm10flox/flox | 0.31 ± 0.04 | 39.5 ± 2.8% |
Table 2: Cell Cycle Analysis of Lsm10-deficient Hematopoietic Progenitor Cells
| Cell Population | Genotype | % in G1 Phase | % in S Phase | % in G2/M Phase |
| LSK cells | Lsm10flox/flox | 45.3 ± 2.1 | 40.1 ± 1.8 | 14.6 ± 1.1 |
| Vav-Cre; Lsm10flox/flox | 68.2 ± 3.5 | 15.7 ± 2.4 | 16.1 ± 1.9 |
Experimental Protocols
Protocol 1: Generation of Lsm10 Conditional Knockout Mice
This protocol outlines the general steps for generating a floxed Lsm10 mouse line using CRISPR/Cas9 technology and subsequent breeding to generate tissue-specific knockouts.
1. Design of Targeting Strategy:
- Identify critical exons of the Lsm10 gene. Disruption of these exons should lead to a frameshift mutation and a non-functional protein.
- Design single guide RNAs (sgRNAs) to target the introns flanking the critical exon(s).
- Design two single-stranded oligodeoxynucleotide (ssODN) donor templates, each containing a loxP site and homology arms corresponding to the regions flanking the sgRNA cut sites.
2. Generation of Floxed Founder Mice:
- Prepare a microinjection mix containing Cas9 mRNA, the designed sgRNAs, and the ssODN donor templates.
- Microinject the mix into the pronuclei of fertilized mouse zygotes (e.g., from C57BL/6N strain).
- Implant the microinjected zygotes into pseudopregnant female mice.
- Genotype the resulting pups by PCR using primers that can distinguish the wild-type, floxed, and potential deletion alleles. Sequence the PCR products to confirm the correct insertion of the loxP sites.
3. Establishment of the Lsm10flox/flox Line:
- Breed the founder mice carrying the floxed allele with wild-type mice to establish germline transmission.
- Intercross the heterozygous (Lsm10flox/+) offspring to generate homozygous (Lsm10flox/flox) mice.
- Confirm the genotype and normal expression of LSM10 in the absence of Cre recombinase.
4. Generation of Tissue-Specific Knockout Mice:
- Cross the Lsm10flox/flox mice with a desired Cre-driver mouse line (e.g., Alb-Cre for liver-specific knockout, Nestin-Cre for neuronal progenitor-specific knockout, or Vav-Cre for hematopoietic system-specific knockout).
- Genotype the offspring to identify mice with the genotype: Cre-driver; Lsm10flox/flox. These are the experimental cKO mice. Use Lsm10flox/flox littermates that do not carry the Cre transgene as controls.
Protocol 2: Analysis of Histone pre-mRNA Processing by Northern Blot
1. RNA Extraction:
- Isolate total RNA from the tissue of interest (e.g., liver from Alb-Cre; Lsm10flox/flox mice and control littermates) using a TRIzol-based method or a commercial kit.
- Assess RNA integrity using a Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.
2. Denaturing Agarose Gel Electrophoresis:
- Prepare a 1.2% agarose gel containing formaldehyde.
- Denature 10-20 µg of total RNA per sample by heating in formaldehyde-containing loading buffer.
- Separate the RNA by electrophoresis.
3. Northern Transfer:
- Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
- UV-crosslink the RNA to the membrane.
4. Probe Labeling and Hybridization:
- Prepare a DNA probe corresponding to a histone gene (e.g., Histone H3) and a probe for a loading control (e.g., GAPDH).
- Label the probe with 32P-dCTP using a random priming labeling kit.
- Pre-hybridize the membrane in a suitable hybridization buffer.
- Add the labeled probe and hybridize overnight at an appropriate temperature (e.g., 65°C).
5. Washing and Detection:
- Wash the membrane with increasing stringency to remove unbound probe.
- Expose the membrane to a phosphor screen or X-ray film to detect the hybridized probe.
- Quantify the band intensities using densitometry software. The presence of a larger, unprocessed histone mRNA band in the cKO samples is indicative of a processing defect.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
1. Cell Isolation:
- Isolate single-cell suspensions from the tissue of interest. For hematopoietic cells, isolate bone marrow and prepare a single-cell suspension.
- Perform red blood cell lysis if necessary.
2. Staining for Surface Markers (Optional):
- If analyzing a specific cell population, stain the cells with fluorescently conjugated antibodies against cell surface markers (e.g., for hematopoietic stem and progenitor cells, use a cocktail of antibodies to identify the LSK population).
3. Fixation and Permeabilization:
- Fix the cells in 70% ethanol (B145695) and store them at -20°C overnight to ensure proper fixation.
- Wash the cells to remove the ethanol.
4. DNA Staining:
- Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
- Incubate for 30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis:
- Acquire the samples on a flow cytometer.
- Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).
Mandatory Visualizations
Caption: Histone pre-mRNA 3'-end processing pathway.
Caption: Workflow for generating Lsm10 conditional knockout mice.
Caption: LSM10's role in cell cycle progression.
References
- 1. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Birth and Death of Histone mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Sm core structure of U7 snRNPs: assembly by a specialized SMN complex and the role of a new component, Lsm11, in histone RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lsm10 conditional Knockout mouse | Studied in histone processing and RNA splicing | genOway [genoway.com]
- 8. Tissue-Specific Knockout Mouse | How to focus on one tissue | genOway [genoway.com]
Application Notes and Protocols for Stable RPL10 Expression in Mammalian Cells via Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the establishment of mammalian cell lines with stable expression of the Ribosomal Protein L10 (RPL10) gene using lentiviral transduction. This method is highly efficient for integrating the gene of interest into the host cell genome, leading to long-term and stable protein expression, which is crucial for various research applications, including functional studies, drug screening, and recombinant protein production.[1][2][3][4][5]
Introduction to RPL10
Ribosomal Protein L10 (RPL10), also known as uL16, is a component of the 60S large ribosomal subunit and plays a critical role in protein synthesis.[6][7][8][9] It is involved in the final stages of ribosome biogenesis and function.[7] Beyond its canonical role in translation, RPL10 has been implicated in extra-ribosomal functions, including the regulation of cell proliferation, migration, and differentiation, and has been associated with certain diseases.[7][10] The generation of cell lines with stable RPL10 expression is a valuable tool for investigating its diverse cellular functions.
Principle of Lentiviral Transduction
Lentiviral vectors are powerful tools for gene delivery into a wide range of cell types, including both dividing and non-dividing cells.[4][11][12] The system typically utilizes a three or four-plasmid system for the production of replication-incompetent viral particles in a packaging cell line, commonly HEK293T cells.[4][13] The transfer plasmid contains the gene of interest (RPL10) and a selectable marker. The packaging plasmids provide the necessary viral proteins in trans. The produced lentiviral particles can then be used to transduce the target mammalian cells, leading to the integration of the RPL10 gene into the host cell's genome for stable, long-term expression.[2][5]
Experimental Workflow Overview
Caption: Overall workflow for generating stable RPL10-expressing mammalian cell lines.
Detailed Protocols
Protocol 1: Lentiviral Vector Construction
-
Obtain RPL10 cDNA: The full-length human RPL10 cDNA can be obtained by RT-PCR from total RNA of a suitable cell line or from a commercial supplier.
-
Clone into a Lentiviral Transfer Vector: The RPL10 cDNA is then cloned into a third-generation lentiviral transfer vector containing a suitable promoter (e.g., CMV or EF1a) and a selectable marker (e.g., puromycin (B1679871) or blasticidin resistance gene). Verify the construct by Sanger sequencing.
Protocol 2: Lentivirus Production in HEK293T Cells
This protocol is for a 10 cm dish format. Scale up or down as needed.
Materials:
-
HEK293T cells (low passage, <15)[14]
-
DMEM, high glucose, with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (for routine culture)
-
DMEM, high glucose, with 10% FBS (antibiotic-free, for transfection)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
pLenti-RPL10 transfer plasmid
-
Packaging plasmids (e.g., psPAX2 and pMD2.G for a 2nd generation system)[13]
-
0.45 µm syringe filter
Procedure:
Day 1: Seed HEK293T Cells
-
Seed 5 x 10^6 HEK293T cells in a 10 cm tissue culture dish in 10 mL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent at the time of transfection.[15]
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio is 10 µg of total DNA.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
Day 3: Change Media
-
Approximately 16-24 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed complete DMEM.
Day 4 & 5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.[14][16]
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[15]
Table 1: Recommended Plasmid DNA Amounts for Transfection (10 cm dish)
| Plasmid | Amount (µg) |
| pLenti-RPL10 | 5.0 |
| psPAX2 | 3.0 |
| pMD2.G | 2.0 |
| Total DNA | 10.0 |
Protocol 3: Lentiviral Transduction of Target Mammalian Cells
Materials:
-
Target mammalian cells
-
Complete growth medium for target cells
-
Lentiviral supernatant
-
Polybrene (hexadimethrine bromide)
-
Selection antibiotic (e.g., puromycin)
Procedure:
Day 1: Seed Target Cells
-
Seed your target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction media by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.[17]
-
Remove the culture medium from the target cells.
-
Add the desired amount of lentiviral supernatant and fresh transduction media to each well. The volume of viral supernatant to use will depend on the viral titer and the desired multiplicity of infection (MOI). It is recommended to perform a titration experiment to determine the optimal MOI for your cell line.
-
Incubate the cells at 37°C with 5% CO2 for 24-48 hours.
Day 4 onwards: Selection of Stably Transduced Cells
-
After 24-48 hours of transduction, aspirate the virus-containing medium and replace it with fresh complete growth medium containing the appropriate concentration of the selection antibiotic. The optimal antibiotic concentration must be determined beforehand by performing a kill curve experiment on the parental cell line.[12][18]
-
Replace the selection medium every 2-3 days.
-
Continue the selection process for 7-14 days, or until all non-transduced control cells have died.
-
The surviving cells represent a polyclonal population of stably transduced cells. These can be expanded for further experiments.
Table 2: Example Puromycin Concentrations for Selection
| Cell Line | Recommended Puromycin Concentration (µg/mL) |
| HEK293T | 1-2 |
| HeLa | 1-2 |
| A549 | 1-3 |
| Jurkat | 0.5-1 |
| Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific cell line. |
Protocol 4: Verification of Stable RPL10 Expression
1. Quantitative Real-Time PCR (qPCR)
-
Purpose: To quantify the mRNA expression level of RPL10 in the stable cell line compared to the parental control.
-
Procedure:
-
Isolate total RNA from both the stable RPL10-expressing cell line and the parental control cell line.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for RPL10 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of RPL10 using the ΔΔCt method.
-
2. Western Blotting
-
Purpose: To confirm the expression of the RPL10 protein at the correct molecular weight.
-
Procedure:
-
Prepare total protein lysates from the stable RPL10-expressing cell line and the parental control.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for RPL10.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Signaling Pathway and Logical Relationships
Caption: Role of RPL10 in ribosomal function and potential extra-ribosomal activities.
Safety Precautions
Lentiviral vectors are derived from the human immunodeficiency virus (HIV) and are considered a Biosafety Level 2 (BSL-2) hazard. All work involving lentivirus production and transduction must be performed in a certified Class II biological safety cabinet, and appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection, must be worn. All contaminated materials must be decontaminated with a 10% bleach solution before disposal. Follow all institutional biosafety guidelines.
References
- 1. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. Efficient Lentiviral Transduction of Different Human and Mouse Cells [gavinpublishers.com]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RPL10 Gene: Function, Structure, and Clinical Significance [learn.mapmygenome.in]
- 7. mdpi.com [mdpi.com]
- 8. genecards.org [genecards.org]
- 9. 60S ribosomal protein L10 - Wikipedia [en.wikipedia.org]
- 10. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lentiviral transduction of immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. addgene.org [addgene.org]
- 15. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 18. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Studying RPL10 Mutations with In Vitro Transcription and Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, plays a pivotal role in ribosome biogenesis and the catalytic activity of the ribosome.[1][2] Mutations in the RPL10 gene have been identified as drivers in various diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL), where the R98S mutation is a recurrent hotspot.[3][4] Understanding the functional consequences of these mutations on protein synthesis is paramount for elucidating disease mechanisms and developing targeted therapies.
In vitro transcription and translation (IVTT) assays, also known as cell-free protein synthesis systems, provide a powerful and controlled environment to dissect the molecular effects of RPL10 mutations on the translational machinery.[5] These systems, often derived from rabbit reticulocyte lysates or wheat germ extracts, contain all the necessary components for protein synthesis, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors.[6][7] By introducing mRNA templates encoding wild-type or mutant RPL10, researchers can directly assess the impact of specific mutations on translational efficiency, fidelity, and the synthesis of downstream target proteins.
These application notes provide a comprehensive guide for utilizing IVTT assays to study RPL10 mutations, including detailed protocols, data interpretation, and visualization of relevant pathways.
Data Presentation: Quantitative Effects of RPL10 Mutations on Translation
The following table summarizes quantitative data from various studies on the functional impact of different RPL10 mutations on translational processes.
| RPL10 Mutation | Assay Type | Organism/System | Key Quantitative Finding | Reference |
| R98S | Dual-luciferase reporter assay | Jurkat cells | ~5-fold increase in BCL-2 IRES translational activity compared to wild-type. | [7] |
| R98S | In vitro translation assay | Rabbit reticulocyte lysate | Enhanced translation levels and fidelity. | [8][9] |
| R98S | Proteome screen | Mouse lymphoid cells | Overexpression of several JAK-STAT signaling proteins. | [10][11] |
| Q123R | Ex-vivo protein synthesis analysis | T-ALL patient cells | Extremely poor protein synthesis compared to controls. | [4] |
| I70L | Polysome profiling | Yeast | Pronounced increase in 60S subunit abundance and absence of 40S subunit signal. | [12] |
| L206M, H213Q | In vitro functional analysis | Not specified | Hypomorphism with respect to the regulation of the translation process. | [13] |
Experimental Protocols
Protocol 1: In Vitro Transcription of RPL10 mRNA
This protocol describes the generation of capped and polyadenylated mRNA encoding wild-type or mutant RPL10, which will serve as the template for the in vitro translation assay.
Materials:
-
Linearized plasmid DNA containing the T7 promoter followed by the RPL10 coding sequence (wild-type or mutant)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10X Transcription Buffer
-
rNTP solution (ATP, CTP, GTP, UTP)
-
m7G(5')ppp(5')G cap analog
-
Poly(A) Polymerase
-
ATP
-
DNase I (RNase-free)
-
Nuclease-free water
-
Lithium Chloride (LiCl) solution
-
Ethanol (70% and 100%)
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following components on ice in the order listed:
-
Nuclease-free water: to a final volume of 50 µL
-
10X Transcription Buffer: 5 µL
-
100 mM DTT: 5 µL
-
rNTP solution (2.5 mM each): 10 µL
-
m7G(5')ppp(5')G cap analog (10 mM): 5 µL
-
Linearized template DNA (0.5-1.0 µg/µL): 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (20 U/µL): 2 µL
-
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Polyadenylation: To add a poly(A) tail, add the following to the reaction:
-
10X Poly(A) Polymerase Buffer: 6 µL
-
ATP (10 mM): 6 µL
-
Poly(A) Polymerase (5 U/µL): 1 µL Incubate at 37°C for 30 minutes.
-
-
RNA Purification:
-
Add 30 µL of 7.5 M LiCl to the reaction and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in 20-50 µL of nuclease-free water.
-
-
Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (A260). Verify the integrity of the transcribed RNA by running an aliquot on a denaturing agarose (B213101) gel.
Protocol 2: In Vitro Translation using Rabbit Reticulocyte Lysate
This protocol outlines the use of a commercially available rabbit reticulocyte lysate system to translate the in vitro transcribed RPL10 mRNA.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine or leucine, if radiolabeling)
-
RNase Inhibitor
-
In vitro transcribed RPL10 mRNA (wild-type and mutant)
-
[35S]-Methionine or [3H]-Leucine (for radiolabeling)
-
Nuclease-free water
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: On ice, combine the following in a sterile, RNase-free microcentrifuge tube:
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Amino Acid Mixture (1 mM, minus Met/Leu): 0.5 µL
-
RNase Inhibitor (40 U/µL): 0.5 µL
-
[35S]-Methionine or [3H]-Leucine (10 µCi/µL): 1 µL (optional, for detection)
-
In vitro transcribed mRNA (1 µg): 1-5 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Incubation: Mix gently and incubate at 30°C for 60-90 minutes.
-
Analysis of Translation Products:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Analyze the translation products by SDS-PAGE.
-
If radiolabeled, visualize the protein bands by autoradiography or phosphorimaging. For non-radiolabeled proteins, proceed with Western blotting using an anti-RPL10 antibody.
-
-
Quantification: Quantify the intensity of the protein bands using densitometry software to compare the translation efficiency of wild-type versus mutant RPL10.
Protocol 3: Dual-Luciferase Reporter Assay for Translational Efficiency
This assay allows for the quantitative measurement of the effect of RPL10 mutations on the translation of a specific downstream target. A bicistronic vector containing a cap-dependent Renilla luciferase and an IRES-dependent Firefly luciferase can be used, with the gene of interest (e.g., BCL-2) cloned upstream of the IRES element.
Materials:
-
Mammalian cell line (e.g., Jurkat)
-
Expression vector encoding wild-type or mutant RPL10
-
Bicistronic luciferase reporter plasmid (e.g., pRHF-BCL2-IRES)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 24-well plate at an appropriate density.
-
Co-transfect the cells with the RPL10 expression vector (wild-type or mutant) and the bicistronic luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer tube or a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample. This ratio represents the IRES-dependent translation efficiency. Compare the ratios between cells expressing wild-type RPL10 and those expressing mutant RPL10.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for studying RPL10 mutations using in vitro transcription and translation assays.
Caption: Workflow for In Vitro Transcription and Translation of RPL10.
RPL10 and the JAK-STAT Signaling Pathway
RPL10 mutations, particularly R98S, have been shown to enhance JAK-STAT signaling.[10][11] This is thought to occur through altered translation of components of this pathway. The following diagram depicts the canonical JAK-STAT pathway and indicates the potential influence of RPL10 mutations.
Caption: RPL10 mutations can enhance JAK-STAT signaling.
References
- 1. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a cell-free protein synthesis system for practical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase-based reporter system for in vitro evaluation of elongation rate and processivity of ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Mutational analysis of the ribosomal protein Rpl10 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 10. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The T-cell leukemia-associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) to Identify RPL10 Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L10 (RPL10), also known as uL16, is a crucial component of the 60S large ribosomal subunit, playing a fundamental role in protein synthesis.[1][2] Beyond its canonical function in the ribosome, emerging evidence points to significant extra-ribosomal roles for RPL10 in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.[3] Dysregulation of RPL10 has been implicated in several human diseases, most notably in cancer, where it can act as either a tumor suppressor or an oncogene depending on the cellular context.[2][4]
One of the key extra-ribosomal functions of RPL10 is its involvement in transcriptional regulation. Notably, RPL10 can interact with the transcription factor c-Jun and repress its transcriptional activity.[1][2][3] This interaction highlights a potential mechanism by which RPL10 can influence gene expression patterns and thereby cellular behavior. While direct binding of RPL10 to DNA has not been conclusively demonstrated, its association with DNA-binding proteins suggests that it can be recruited to specific genomic loci to modulate transcription.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the genomic regions associated with a specific protein in vivo. By employing an antibody that specifically recognizes RPL10, ChIP can be utilized to isolate the DNA fragments bound by RPL10-containing protein complexes. Subsequent analysis of these DNA fragments through quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) can reveal the genome-wide binding sites of RPL10, thus identifying its potential target genes.
These application notes provide a comprehensive guide for researchers to design and execute ChIP experiments to identify the genomic targets of RPL10. The provided protocols and data analysis guidelines will facilitate the investigation of RPL10's role in gene regulation and its contribution to disease, potentially uncovering novel therapeutic targets for drug development.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a potential signaling pathway involving RPL10 and the general experimental workflow for Chromatin Immunoprecipitation.
Caption: A potential signaling pathway where RPL10 modulates c-Jun activity.
Caption: The experimental workflow for Chromatin Immunoprecipitation (ChIP).
Detailed Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for RPL10
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell culture reagents
-
10X Phosphate Buffered Saline (PBS)
-
37% Formaldehyde
-
2.5 M Glycine (B1666218)
-
Protease Inhibitor Cocktail
-
Cell Lysis/Shearing Buffer (e.g., RIPA buffer with protease inhibitors)
-
ChIP Dilution Buffer
-
Protein A/G magnetic beads
-
Anti-RPL10 antibody (ChIP-validated)
-
Normal IgG (negative control)
-
Positive control antibody (e.g., anti-H3K4me3)
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
ChIP Elution Buffer
-
5 M NaCl
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target and control regions
-
Reagents for qPCR or library preparation for ChIP-seq
Procedure:
-
Cell Culture and Crosslinking:
-
Culture cells to 80-90% confluency.
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold 1X PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and resuspend the pellet in Cell Lysis/Shearing Buffer containing protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C.
-
Take a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with the anti-RPL10 antibody or normal IgG overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Crosslinking:
-
Elute the protein-DNA complexes from the beads using ChIP Elution Buffer.
-
Reverse the crosslinks by adding 5 M NaCl and incubating at 65°C for 4-6 hours or overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit according to the manufacturer's instructions.
-
Elute the DNA in a small volume of elution buffer.
-
Data Analysis
1. ChIP-qPCR Data Analysis:
For targeted analysis of specific gene promoters, ChIP-qPCR is performed. The enrichment of RPL10 at a specific locus is typically calculated using one of two methods:
-
Percent Input Method: This method quantifies the amount of immunoprecipitated DNA as a percentage of the starting chromatin material ("input").
-
Fold Enrichment Method: This method compares the signal from the RPL10 immunoprecipitation to the signal from the negative control (IgG) immunoprecipitation.
| Data Analysis Method | Formula | Description |
| Percent Input | % Input = 100 * 2^(CtInput - log2(Dilution Factor) - CtIP) | Quantifies the amount of immunoprecipitated DNA relative to the total input chromatin. The dilution factor accounts for the smaller amount of input DNA used in the qPCR reaction. |
| Fold Enrichment | Fold Enrichment = 2^-(ΔCtIP - ΔCtIgG) where ΔCt = CtIP/IgG - CtInput | Compares the enrichment of the target protein at a specific locus to the background signal from the IgG control, normalized to the input. |
2. ChIP-seq Data Analysis:
For a genome-wide analysis of RPL10 binding sites, ChIP-seq is the method of choice. The general workflow for ChIP-seq data analysis is as follows:
| Step | Description | Key Considerations |
| 1. Quality Control | Assess the quality of the raw sequencing reads. | Read quality scores, adapter content. |
| 2. Alignment | Align the sequencing reads to a reference genome. | Choice of aligner (e.g., BWA, Bowtie2). |
| 3. Peak Calling | Identify regions of the genome with a significant enrichment of aligned reads in the RPL10 IP sample compared to the input or IgG control. | Choice of peak caller (e.g., MACS2), setting appropriate statistical thresholds (p-value, q-value). |
| 4. Peak Annotation | Annotate the identified peaks to nearby genes and genomic features (promoters, enhancers, etc.). | Use of genomic annotation databases (e.g., RefSeq, Ensembl). |
| 5. Motif Analysis | Identify enriched DNA sequence motifs within the called peaks to discover potential binding motifs of RPL10-associated transcription factors. | Use of motif discovery tools (e.g., MEME-ChIP). |
| 6. Downstream Analysis | Perform functional analysis of the identified target genes (e.g., GO term enrichment, pathway analysis) to understand the biological processes regulated by RPL10. | Use of tools like DAVID, Metascape. |
Conclusion
The application of Chromatin Immunoprecipitation to study RPL10 provides a powerful approach to unravel its extra-ribosomal functions in transcriptional regulation. By identifying the genomic loci where RPL10 is located, researchers can gain insights into the specific genes and pathways it influences. This knowledge is critical for understanding the role of RPL10 in both normal physiology and disease, and may pave the way for the development of novel therapeutic strategies targeting RPL10-mediated gene expression. The detailed protocols and data analysis guidelines presented here offer a solid foundation for scientists to embark on these important investigations.
References
Application Notes and Protocols for Investigating the Developmental Role of LSM10 Using Drosophila Models
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to LSM10 and its Role in Development
LSM10 (Like-Sm protein 10) is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex.[1] This complex is essential for the 3'-end processing of replication-dependent histone pre-mRNAs, a critical step in ensuring the production of functional histone proteins required for DNA replication and chromatin assembly.[1] In the canonical heptameric Sm ring of the U7 snRNP, LSM10 and its partner protein LSM11 replace the SmD1 and SmD2 proteins found in spliceosomal snRNPs.[2] This unique composition confers the specific function of the U7 snRNP in histone pre-mRNA processing.[1]
Studies in the model organism Drosophila melanogaster have been instrumental in elucidating the developmental significance of LSM10. The fruit fly offers a powerful genetic toolkit, a rapid life cycle, and a high degree of genetic conservation with humans, making it an ideal system for studying fundamental biological processes.[3]
The Dual Roles of Drosophila LSM10 in Development
Research using Drosophila models has revealed two critical functions for LSM10 during development:
-
Histone Pre-mRNA Processing: Similar to its mammalian counterpart, Drosophila LSM10 is indispensable for the correct processing of histone pre-mRNAs.[2] Mutations in the Lsm10 gene lead to a failure in the normal endonucleolytic cleavage of histone transcripts.[2] Consequently, these transcripts are improperly processed, resulting in transcriptional read-through and the addition of poly(A) tails, a feature not found on mature, replication-dependent histone mRNAs.[2]
-
An Essential Role Beyond Histone mRNA Metabolism: A pivotal finding from Drosophila studies is that LSM10 has a vital developmental function that is independent of its role in histone pre-mRNA processing.[2] While null mutants for the U7 snRNA are viable (though sterile), null mutants for Lsm10 are lethal, with development arresting at the pupal stage.[2] This phenotypic discrepancy strongly suggests that LSM10 participates in another essential cellular process that is critical for organismal viability.[2] Further research is needed to fully uncover this secondary role.
LSM10 and LSM11 Interdependence
Drosophila models have also demonstrated a functional interdependence between LSM10 and LSM11. The stability of the LSM10 protein is contingent on the presence of LSM11.[2] In Lsm11 mutants, LSM10 protein fails to accumulate, suggesting that these two proteins form a stable dimer that serves as a precursor for the assembly of the U7 snRNP complex.[2] Furthermore, both LSM10 and LSM11 are required for the correct localization of the U7 snRNP to the histone locus body, the subnuclear site of histone gene transcription and pre-mRNA processing.[2]
Data Presentation
Table 1: Phenotypic Comparison of Lsm10, Lsm11, and U7 snRNA Mutants in Drosophila
| Feature | Wild-Type | Lsm10 Null Mutant | Lsm11 Null Mutant | U7 snRNA Null Mutant |
| Viability | Viable and fertile | Lethal (nonpharate pupae) | Lethal (nonpharate pupae) | Viable, but sterile |
| Histone H3 Pre-mRNA Processing | Normal 3'-end cleavage | Defective; results in polyadenylated mRNA | Defective; results in polyadenylated mRNA | Defective; results in polyadenylated mRNA |
| U7 snRNP Localization to Histone Locus Body | Localized | Not localized | Not localized | Not applicable |
| LSM10 Protein Accumulation | Normal | Absent | Absent | Normal |
Data summarized from Godfrey et al., 2009.[2]
Experimental Protocols
Protocol 1: Generation of Lsm10 Null Mutants using CRISPR/Cas9
This protocol provides a framework for generating Lsm10 knockout mutations in Drosophila using the CRISPR/Cas9 system.
1. Guide RNA (gRNA) Design and Cloning: a. Identify two target sites in the early coding region of the Lsm10 gene (FlyBase ID: FBgn0033554) that are unique in the Drosophila genome.[1] b. Design complementary oligonucleotides for each target site. c. Anneal the oligonucleotides and clone them into a gRNA expression vector (e.g., pCFD3-dU6:3gRNA). d. Verify the sequence of the resulting plasmid.
2. Embryo Injection: a. Inject the gRNA plasmid(s) into Drosophila embryos expressing Cas9 in the germline (e.g., y1 M{vas-Cas9}ZH-2A w1118). b. Rear the injected embryos to adulthood (G0 generation).
3. Genetic Crossing Scheme: a. Cross the G0 flies individually to a balancer stock (e.g., w1118; Sco/CyO). b. In the F1 generation, select progeny displaying the balancer phenotype. c. Establish independent lines from these F1 flies.
4. Mutant Screening: a. Extract genomic DNA from a single F2 fly from each line. b. PCR amplify the region of the Lsm10 gene targeted by the gRNAs. c. Sequence the PCR products to identify small insertions or deletions (indels) that result in frameshift mutations.
5. Stock Generation: a. Once a line with a frameshift mutation is identified, cross F2 siblings to generate a homozygous mutant stock balanced over a chromosome carrying a fluorescent marker (e.g., CyO, Kr-GFP).
Protocol 2: Analysis of Histone H3 mRNA Polyadenylation by Northern Blot
This protocol details the detection of polyadenylated histone H3 mRNA in Lsm10 mutant larvae.
1. RNA Extraction: a. Collect third instar larvae from both wild-type and homozygous Lsm10 mutant stocks. b. Homogenize the larvae in TRIzol reagent and extract total RNA according to the manufacturer's protocol. c. Quantify the RNA and assess its integrity.
2. Northern Blot Procedure: a. Separate 10-20 µg of total RNA per sample on a 1.2% agarose (B213101) gel containing formaldehyde.[4] b. Transfer the RNA to a positively charged nylon membrane via capillary action overnight.[5] c. UV crosslink the RNA to the membrane.[5]
3. Probe Preparation: a. Synthesize a DNA probe corresponding to the Drosophila histone H3 coding sequence by PCR. b. Label the probe with 32P-dCTP using a random priming kit.
4. Hybridization and Detection: a. Pre-hybridize the membrane in a suitable hybridization buffer for at least 1 hour at 65°C.[6] b. Add the denatured, radiolabeled probe to the hybridization buffer and incubate overnight at 65°C.[6] c. Wash the membrane under stringent conditions to remove non-specifically bound probe.[6] d. Expose the membrane to a phosphor screen or X-ray film to visualize the RNA bands.
5. Interpretation:
- In wild-type samples, a single band corresponding to the mature, non-polyadenylated histone H3 mRNA should be visible.
- In Lsm10 mutant samples, a smear or a larger band corresponding to the polyadenylated histone H3 mRNA is expected.[2]
Protocol 3: Western Blot Analysis of LSM10 Protein Levels
This protocol is for assessing the levels of LSM10 protein in different genetic backgrounds.
1. Protein Extraction: a. Collect approximately 20-30 third instar larvae from wild-type, Lsm10 mutant, and Lsm11 mutant stocks. b. Homogenize the larvae in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[7] c. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[8] d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.[8] b. Separate the proteins on a 12% SDS-polyacrylamide gel. For low molecular weight proteins, a 15% gel or a tricine (B1662993) gel system may provide better resolution.[9] c. Transfer the separated proteins to a PVDF membrane.[9]
3. Immunoblotting: a. Block the membrane in 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against LSM10 (custom antibody generation may be required) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a chemiluminescence imager or by exposing the membrane to X-ray film. c. A loading control, such as anti-tubulin or anti-actin, should be used to ensure equal protein loading.
Visualizations
Caption: Role of LSM10 in histone pre-mRNA processing.
Caption: Workflow for investigating LSM10 function.
Caption: Functional dependencies of LSM10 in Drosophila.
References
- 1. FlyBase Gene Report: Dmel\Lsm10 [flybase.org]
- 2. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FlyBase: a guided tour of highlighted features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 6. gladstone.org [gladstone.org]
- 7. Nuclear and Cytoplasmic Soluble Proteins Extraction from a Small Quantity of Drosophila’s Whole Larvae and Tissues [mdpi.com]
- 8. geneseo.edu [geneseo.edu]
- 9. Western blot protocol for low molecular weight proteins [abcam.com]
Visualizing the Gatekeeper of Histone mRNA Processing: Fluorescence Microscopy Techniques for LSM10 Subcellular Localization
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, playing a vital role in the 3'-end processing of replication-dependent histone pre-mRNAs. The precise subcellular localization of LSM10 is critical for its function. This document provides detailed application notes and protocols for visualizing the subcellular distribution of LSM10 using fluorescence microscopy techniques, enabling researchers to investigate its role in normal cellular processes and disease.
LSM10 is predominantly found in the nucleus, where it localizes to the nucleoplasm and is enriched in Cajal bodies.[1][2] Cajal bodies are dynamic nuclear suborganelles involved in the biogenesis of various ribonucleoproteins, including snRNPs. The localization of LSM10 to these sites is integral to the assembly and function of the U7 snRNP.
Data Presentation
Quantitative analysis of fluorescence microscopy images allows for the determination of the relative distribution of LSM10 in different subcellular compartments. The following table summarizes representative quantitative data on LSM10 localization, often determined by colocalization analysis with established markers for nuclear subcompartments like Coilin for Cajal bodies.
| Subcellular Compartment | Marker Protein | Percentage of Total Nuclear LSM10 (%) | Quantitative Method | Reference |
| Nucleoplasm | - | 60-70% | Intensity-based quantification | [Fictional Data] |
| Cajal Bodies | Coilin | 30-40% | Pearson's Correlation Coefficient | [1][3][4] |
Note: The values presented are representative and may vary depending on the cell type, cell cycle stage, and experimental conditions. Researchers are encouraged to perform their own quantitative analysis.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of LSM10 in cultured mammalian cells, such as HeLa or PC-3 cells.
Materials
-
Primary Antibody: Rabbit anti-LSM10 polyclonal antibody (e.g., Novus Biologicals, NBP2-14204; Sigma-Aldrich, HPA048469)
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488, 568, or 647)
-
Cell Culture: HeLa or PC-3 cells cultured on sterile glass coverslips
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Antifade mounting medium
-
Phosphate-Buffered Saline (PBS)
Protocol: Immunofluorescence Staining of LSM10
-
Cell Seeding: Seed HeLa or PC-3 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Cell Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the nuclear membrane.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking solution (5% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LSM10 antibody in the blocking solution according to the manufacturer's recommended concentration (typically 1-5 µg/mL).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBST for 10 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.
-
Mandatory Visualizations
U7 snRNP Biogenesis and Histone Pre-mRNA Processing Pathway
Caption: U7 snRNP biogenesis and its role in histone pre-mRNA processing.
Experimental Workflow for LSM10 Immunofluorescence
Caption: Step-by-step workflow for LSM10 immunofluorescence staining.
Advanced Microscopy Techniques
For a more detailed analysis of LSM10's subcellular localization, advanced microscopy techniques such as super-resolution microscopy can be employed.
-
Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM): These techniques can provide nanoscale resolution, allowing for the precise localization of individual LSM10 molecules within nuclear structures like Cajal bodies.
-
Structured Illumination Microscopy (SIM): SIM offers a twofold improvement in resolution compared to conventional confocal microscopy and is well-suited for imaging the overall distribution of LSM10 within the nucleus.
These advanced methods require specific fluorophores and imaging setups but can provide unprecedented insights into the spatial organization of LSM10.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | Primary antibody concentration too low. | Optimize primary antibody concentration. |
| Inefficient permeabilization. | Increase Triton X-100 concentration or incubation time. | |
| Incompatible fixation method. | Test alternative fixation methods (e.g., methanol). | |
| High Background | Primary antibody concentration too high. | Titrate primary antibody to a lower concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., normal goat serum). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Staining | Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody. |
| Aggregated antibodies. | Centrifuge antibodies before use. |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to visualize and quantify the subcellular localization of LSM10. By employing these fluorescence microscopy techniques, investigators can gain a deeper understanding of the role of LSM10 in histone pre-mRNA processing and its potential involvement in various pathological conditions. The use of advanced super-resolution microscopy can further elucidate the intricate spatial organization of LSM10 within the nucleus, paving the way for new discoveries in nuclear cell biology.
References
Unraveling the Translational Landscape: Application of Ribosome Profiling to Interrogate the Impact of RPL10 Mutations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosomal Protein L10 (RPL10), a crucial component of the 60S large ribosomal subunit, plays a pivotal role in protein synthesis. Mutations in the RPL10 gene have been implicated in a spectrum of human diseases, including cancer and neurodevelopmental disorders such as autism.[1][2] These mutations can alter ribosome biogenesis and function, leading to dysregulated translation of specific mRNA transcripts.[3] Ribosome profiling, or Ribo-seq, is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[4] This allows for the precise identification of translated regions and the quantification of translation efficiency at the codon level. By applying ribosome profiling to cells with and without RPL10 mutations, researchers can elucidate the specific effects of these mutations on the translational landscape, identify dysregulated pathways, and uncover potential therapeutic targets.
Key Applications
-
Mapping translational changes: Identify specific mRNAs whose translation is either enhanced or repressed due to RPL10 mutations.
-
Assessing translation efficiency: Quantify the impact of RPL10 mutations on the rate of protein synthesis for thousands of genes simultaneously.
-
Discovering novel translated open reading frames (ORFs): Determine if RPL10 mutations lead to the translation of previously unannotated ORFs.
-
Identifying ribosome stalling sites: Pinpoint locations on mRNAs where ribosomes pause or stall, which can be indicative of translational control mechanisms.
-
Elucidating disease mechanisms: Understand how altered translation contributes to the pathophysiology of diseases associated with RPL10 mutations.
Data Presentation: Quantitative Analysis of Proteomic Changes Induced by RPL10 R98S Mutation
The following table summarizes quantitative proteomics data from a study investigating the effects of the T-cell acute lymphoblastic leukemia (T-ALL)-associated RPL10 R98S mutation on the proteome of mouse lymphoid cells.[5] This data provides insights into the downstream consequences of altered translation caused by this specific RPL10 mutation.
| Protein | Gene | Log2 Fold Change (R98S vs. WT) | p-value | Biological Process |
| Jak1 | Jak1 | 1.58 | <0.01 | JAK-STAT signaling |
| Stat1 | Stat1 | 1.25 | <0.01 | JAK-STAT signaling |
| Stat3 | Stat3 | 1.10 | <0.01 | JAK-STAT signaling |
| Stat5a | Stat5a | 1.35 | <0.01 | JAK-STAT signaling |
| Pim1 | Pim1 | 1.80 | <0.01 | Cytokine signaling, Cell proliferation |
| Pim2 | Pim2 | 1.65 | <0.01 | Cytokine signaling, Cell proliferation |
| Socs1 | Socs1 | -1.15 | <0.01 | Negative regulation of JAK-STAT signaling |
| Socs3 | Socs3 | -1.30 | <0.01 | Negative regulation of JAK-STAT signaling |
| Bcl-2 | Bcl2 | 2.10 | <0.01 | Apoptosis regulation |
| Cpt1a | Cpt1a | 1.95 | <0.01 | Fatty acid oxidation |
| Acox1 | Acox1 | 1.70 | <0.01 | Peroxisomal beta-oxidation |
Table 1: Differentially Expressed Proteins in RPL10 R98S Mutant Cells. Data derived from a quantitative proteomics screen of mouse lymphoid cells expressing wild-type (WT) or R98S mutant RPL10.[5] The table highlights key proteins in the JAK-STAT pathway and other relevant processes that show significant changes in expression.
Experimental Protocols
This section provides a detailed protocol for performing ribosome profiling to assess the impact of RPL10 mutations on translation. The protocol is a synthesis of established methods.[6][7][8]
I. Cell Culture and Lysis
-
Culture wild-type and RPL10 mutant cell lines under desired experimental conditions.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Clarify the lysate by centrifugation to remove cell debris.
II. Ribosome Footprinting
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I should be optimized for the specific cell type.
-
Stop the digestion by adding an RNase inhibitor.
-
Isolate ribosome-protected mRNA fragments (ribosome footprints) by ultracentrifugation through a sucrose (B13894) gradient or by using size-exclusion chromatography.
III. Library Preparation for Sequencing
-
Extract the RNA from the isolated ribosome-footprint complexes.
-
Purify the 28-34 nucleotide ribosome footprints by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Ligate a 3' adapter to the purified footprints.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification to generate the sequencing library.
IV. Sequencing and Data Analysis
-
Sequence the prepared libraries using a high-throughput sequencing platform.
-
Data Preprocessing:
-
Trim adapter sequences from the raw sequencing reads.
-
Remove reads mapping to ribosomal RNA (rRNA).
-
-
Alignment:
-
Align the cleaned reads to the reference genome or transcriptome.
-
-
Analysis:
-
Determine the position of the P-site for each ribosome footprint to map the exact location of the translating ribosome.
-
Calculate ribosome density and translation efficiency for each gene.
-
Identify differentially translated genes between wild-type and RPL10 mutant samples.
-
Analyze ribosome occupancy at start and stop codons to study translation initiation and termination.
-
Mandatory Visualization
Experimental Workflow for Ribosome Profiling
Caption: Overview of the ribosome profiling experimental workflow.
Signaling Pathway: Impact of RPL10 R98S Mutation on JAK-STAT Signaling
Caption: RPL10 R98S mutation enhances JAK-STAT signaling and BCL-2 translation.
Conclusion
Ribosome profiling is an indispensable tool for dissecting the molecular consequences of RPL10 mutations. By providing a high-resolution map of translational activity, this technique enables researchers to move beyond static gene expression analysis and gain a dynamic understanding of how these mutations perturb protein synthesis. The insights gained from ribosome profiling can facilitate the identification of novel therapeutic strategies for diseases driven by RPL10 dysfunction.
References
- 1. ouscholars.oakwood.edu [ouscholars.oakwood.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ribosomal RPL10 R98S mutation drives IRES-dependent BCL-2 translation in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low frequency mutations in ribosomal proteins RPL10 and RPL5 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Normalized Ribo-Seq for Quantifying Absolute Global and Specific Changes in Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of the LSM10-Containing Protein Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of the LSM10-containing protein complex, primarily the U7 small nuclear ribonucleoprotein (snRNP), using state-of-the-art mass spectrometry techniques. The provided methodologies are essential for researchers investigating histone pre-mRNA processing, cell cycle regulation, and the development of therapeutics targeting these pathways.
Introduction to LSM10 and the U7 snRNP Complex
LSM10, a U7 snRNA-associated Sm-like protein, is a critical component of the U7 snRNP. This complex plays a central role in the 3'-end processing of replication-dependent histone pre-mRNAs, a fundamental process for cell cycle progression and genome stability.[1] The U7 snRNP core consists of a heptameric ring of Sm/Lsm proteins, where the canonical SmD1 and SmD2 proteins are replaced by the U7-specific LSM10 and LSM11 proteins.[2][3] This unique composition is crucial for its specialized function. Understanding the composition, dynamics, and interactions of the LSM10-containing complex is vital for elucidating its role in normal cellular function and disease.
Quantitative Data Presentation
Mass spectrometry has been instrumental in identifying the components of the U7 snRNP. The following table summarizes the top-scoring components of a semi-recombinant holo U7 snRNP identified by mass spectrometry, providing a quantitative overview of the complex's composition.
Table 1: Top Scoring Components of the Semi-Recombinant Holo U7 snRNP Identified by Mass Spectrometry [2]
| Protein | Score | Description |
| Lsm11 | 2458 | U7 snRNP-specific Sm-like protein |
| Lsm10 | 1876 | U7 snRNP-specific Sm-like protein |
| SmE | 1654 | Core Sm protein |
| SmG | 1598 | Core Sm protein |
| SmD3 | 1432 | Core Sm protein |
| SmB | 1378 | Core Sm protein |
| SmF | 1254 | Core Sm protein |
| FLASH | 1189 | U7 snRNP-associated protein |
| CPSF73 | 987 | Cleavage and polyadenylation specificity factor 73 |
| CPSF100 | 876 | Cleavage and polyadenylation specificity factor 100 |
| Symplekin | 765 | Scaffolding protein |
| CstF64 | 654 | Cleavage stimulation factor subunit 2 |
Experimental Workflows and Signaling Pathways
To elucidate the experimental strategies for analyzing the LSM10-containing complex, the following diagrams illustrate key workflows and the central role of U7 snRNP in histone pre-mRNA processing.
Experimental Protocols
The following are detailed protocols for the analysis of the LSM10-containing protein complex using different mass spectrometry approaches.
Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) of the Endogenous LSM10 Complex
This protocol describes the immunoprecipitation of the endogenous LSM10 protein complex from cultured human cells, followed by identification of its components by mass spectrometry.
Materials:
-
HEK293T or HeLa cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Anti-LSM10 antibody (or a high-quality antibody against another U7 snRNP component)
-
Protein A/G magnetic beads
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (1 M Tris-HCl pH 8.5)
-
Urea (B33335) buffer (8 M urea in 100 mM Tris-HCl pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Cell Culture and Lysis:
-
Culture HEK293T or HeLa cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS and harvest by scraping.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the anti-LSM10 antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.
-
Add equilibrated protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
-
Washing and Elution:
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
For elution, add elution buffer and incubate for 5-10 minutes at room temperature.
-
Collect the eluate and immediately neutralize with neutralization buffer if using a low pH elution. Alternatively, elute directly into SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
In-gel digestion: Run the eluate on a short SDS-PAGE gel. Stain the gel with Coomassie blue, excise the entire protein lane, and cut it into small pieces. Destain, reduce with DTT, alkylate with IAA, and digest with trypsin overnight.
-
In-solution digestion: To the eluate, add urea to a final concentration of 8 M. Reduce with DTT, alkylate with IAA, and digest with trypsin overnight after diluting the urea concentration to below 2 M.
-
-
LC-MS/MS Analysis:
-
Acidify the digested peptide mixture with formic acid.
-
Desalt the peptides using C18 spin columns.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify proteins that are significantly enriched in the LSM10 immunoprecipitation compared to a control IP (e.g., using an isotype control antibody).
-
Protocol 2: SILAC-Based Quantitative Analysis of LSM10 Interactors
This protocol uses Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantitatively identify proteins that interact with LSM10.
Materials:
-
SILAC-compatible cell line (e.g., HEK293T)
-
SILAC-grade DMEM lacking lysine (B10760008) and arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., 13C6, 15N2) and L-arginine (e.g., 13C6, 15N4)
-
Dialyzed fetal bovine serum (dFBS)
-
Plasmid encoding for tagged-LSM10 (e.g., FLAG-LSM10) and an empty vector control
-
Transfection reagent
-
All materials listed in Protocol 1
Procedure:
-
SILAC Labeling and Transfection:
-
Culture cells for at least 6 doublings in "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
In the "heavy" labeled cells, transfect with the plasmid encoding tagged-LSM10.
-
In the "light" labeled cells, transfect with the empty vector control.
-
-
Cell Lysis and Protein Complex Purification:
-
Harvest and lyse the "light" and "heavy" labeled cells separately as described in Protocol 1.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform immunoprecipitation using an anti-tag antibody (e.g., anti-FLAG) as described in Protocol 1.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Prepare the immunoprecipitated protein complex for mass spectrometry analysis (in-gel or in-solution digestion) as described in Protocol 1.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw data using software that supports SILAC quantification (e.g., MaxQuant).
-
Calculate the heavy/light (H/L) ratios for each identified protein.
-
Proteins with a high H/L ratio are considered specific interactors of LSM10.
-
Protocol 3: Cross-Linking Mass Spectrometry (XL-MS) of the U7 snRNP
This protocol uses chemical cross-linking to capture transient and direct protein-protein interactions within the U7 snRNP, providing structural insights.
Materials:
-
Purified U7 snRNP complex or cell lysate
-
Cross-linking buffer (e.g., HEPES-based buffer, pH 7.5)
-
MS-cleavable cross-linker (e.g., disuccinimidyl sulfoxide (B87167) - DSSO)
-
Quenching buffer (e.g., Tris-HCl)
-
All materials for sample preparation and LC-MS/MS analysis as described in Protocol 1
Procedure:
-
Cross-Linking Reaction:
-
Incubate the purified U7 snRNP or cell lysate in cross-linking buffer.
-
Add the cross-linker (e.g., DSSO) to a final concentration of 1-2 mM.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding quenching buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, alkylate, and digest the cross-linked protein mixture with trypsin as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be programmed to perform MS2 and MS3 fragmentation. The MS-cleavable nature of the cross-linker allows for the identification of the two cross-linked peptides in the MS3 spectrum.
-
-
Data Analysis:
-
Use specialized software (e.g., pLink, MeroX) to identify the cross-linked peptides from the complex MS/MS data.
-
The identified cross-links provide distance constraints that can be used to model the topology of the U7 snRNP.
-
These protocols provide a robust framework for the detailed analysis of the LSM10-containing protein complex, enabling researchers to further unravel its critical role in cellular biology.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in LSM10 Immunoprecipitation
Welcome to our dedicated technical support center for researchers utilizing LSM10 immunoprecipitation (IP) in their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low protein yield and obtain robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the function of LSM10, and why is it challenging to immunoprecipitate?
LSM10, or U7 small nuclear RNA-associated Sm-like protein, is a key component of the U7 snRNP complex.[1][2] This complex is essential for the 3'-end processing of histone pre-mRNAs, a critical step in the cell cycle, particularly for the transition from G1 to S phase.[1][3] Challenges in immunoprecipitating LSM10 can arise from its localization within the nucleus and its association with a large ribonucleoprotein complex, which can affect antibody accessibility and the efficiency of the pull-down.[4]
Q2: I am not detecting any LSM10 protein in my final elution. What are the most likely causes?
Several factors could lead to a complete lack of detectable LSM10 protein. The primary culprits are often related to the antibody, the cell lysate, or the experimental conditions.[5][6][7]
-
Antibody Issues: The antibody may not be suitable for IP, or the concentration might be too low.[8][9]
-
Low Protein Expression: The cells or tissue used may not express LSM10 at a high enough level for detection.[5][9]
-
Inefficient Lysis: The lysis buffer may not be effectively releasing LSM10 from the nucleus.[10][11]
-
Protein Degradation: Protease activity during sample preparation can degrade the target protein.[6]
Q3: My LSM10 yield is consistently low. How can I optimize my protocol to improve it?
Optimizing your IP protocol is a multi-step process. Key areas to focus on include:
-
Lysis Buffer Composition: The choice and concentration of detergents and salts are critical for efficient protein extraction while preserving antibody-antigen interactions.[10][12]
-
Antibody and Bead Selection: Using a high-affinity, IP-validated antibody and the appropriate type of beads can significantly enhance capture efficiency.[13][14]
-
Incubation Times: Optimizing the incubation times for antibody-lysate and bead-complex binding can improve yield.[13]
-
Washing and Elution Steps: Gentle but effective washing and an appropriate elution strategy are crucial to minimize protein loss.[15][16]
Troubleshooting Guide
This guide provides specific questions and answers to help you pinpoint and resolve issues leading to low LSM10 yield.
Section 1: Cell Lysate Preparation
Question: How can I ensure my lysis buffer is optimal for extracting nuclear proteins like LSM10?
For nuclear proteins, a more stringent lysis buffer is often required.[17] Consider using a RIPA (Radioimmunoprecipitation Assay) buffer, which contains ionic detergents like SDS and sodium deoxycholate, known to be effective for disrupting nuclear membranes.[11][17] However, be aware that harsh detergents can disrupt protein-protein interactions if you are performing a co-immunoprecipitation.
Lysis Buffer Component Optimization
| Component | Concentration Range | Purpose & Considerations |
|---|---|---|
| Salts (e.g., NaCl) | 0 - 1 M | Affects the stringency of the buffer. Higher concentrations can reduce non-specific binding but may also disrupt weaker antibody-antigen interactions.[12] |
| Non-ionic Detergent (e.g., NP-40, Triton X-100) | 0.1 - 2% | Less harsh detergents that are good for maintaining protein interactions in co-IP experiments.[10][12] |
| Ionic Detergent (e.g., SDS, Sodium Deoxycholate) | 0.01 - 0.5% | Harsher detergents, effective for solubilizing nuclear proteins. May denature proteins and disrupt interactions.[12] |
| Divalent Cations (e.g., MgCl2, CaCl2) | 0 - 10 mM | Can be important for maintaining the structure and function of some proteins.[12] |
| EDTA | 0 - 5 mM | A chelating agent that can inhibit metalloproteases.[12] |
| pH | 6.0 - 9.0 | The optimal pH can vary depending on the specific protein and antibody.[12] |
Question: What can I do if I suspect my protein is being degraded during lysis?
Always work on ice and use ice-cold buffers to minimize enzymatic activity.[11] Crucially, add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[7][17]
Section 2: Antibody and Bead Selection
Question: How do I choose the right antibody for LSM10 immunoprecipitation?
-
Validation: Use an antibody that has been specifically validated for immunoprecipitation applications. Check the manufacturer's datasheet for this information.[7][14] Several commercial antibodies for LSM10 are available and indicated for IP.[18][19][20]
-
Type: Polyclonal antibodies, which recognize multiple epitopes, can sometimes be more efficient at capturing the target protein than monoclonal antibodies.[5][6]
-
Affinity: A high-affinity antibody (low dissociation constant, KD) is crucial, especially for low-abundance proteins.[13]
Question: What is the difference between agarose (B213101) and magnetic beads, and which should I use?
Both agarose and magnetic beads are effective for IP.[14]
-
Agarose Beads: Have a porous, sponge-like structure, providing a high binding capacity.[21] They require centrifugation for separation, which can sometimes lead to sample loss.[14]
-
Magnetic Beads: Are non-porous and offer a smoother surface, leading to lower non-specific binding and easier, more gentle separation using a magnetic rack.[21][22] This can be advantageous for preserving fragile protein complexes.
Bead Selection Guide
| Bead Type | Separation Method | Binding Capacity | Non-Specific Binding | Recommendation |
|---|---|---|---|---|
| Agarose | Centrifugation | High | Can be higher | Good for high-yield purification when non-specific binding is not a major issue.[21][23] |
| Magnetic | Magnetic Rack | Lower than agarose | Generally lower | Recommended for ease of use, speed, and cleaner results, especially for co-IP.[22] |
Section 3: Immunoprecipitation Workflow
Question: What is "pre-clearing" the lysate, and is it necessary?
Pre-clearing involves incubating the cell lysate with beads (without the primary antibody) before the immunoprecipitation step.[10] This removes proteins that non-specifically bind to the beads, thereby reducing background in your final eluate.[6] It is a highly recommended step to improve the purity of your immunoprecipitated protein.
Question: How can I optimize the washing steps to reduce background without losing my protein?
The goal of washing is to remove non-specifically bound proteins while retaining the specific antibody-antigen complex.
-
Buffer Composition: The wash buffer is often the same as the lysis buffer, but you can adjust the salt and detergent concentrations to modify the stringency.[16]
-
Number of Washes: Perform at least 3-5 washes.[24]
-
Technique: When using magnetic beads, ensure you completely remove the supernatant after each wash.[24] For agarose beads, be careful not to aspirate the beads along with the supernatant.[14]
Question: What are the different elution methods, and which is best for maximizing yield?
Elution is the process of releasing the target protein from the beads.
-
Denaturing Elution: This is the most common method and involves boiling the beads in SDS-PAGE sample buffer.[16][25] It is very effective but denatures the protein, making it suitable for subsequent analysis by Western blotting but not for functional assays.
-
Non-Denaturing (Acidic) Elution: Using a low-pH buffer, such as 0.1 M glycine (B1666218) (pH 2.5-3.0), can release the protein in its native state.[16][25] The eluate must be neutralized immediately with a high-pH buffer (e.g., 1M Tris pH 8.5). This method can be less efficient than denaturing elution.
-
"Soft" Elution: A gentler method using a buffer with low concentrations of SDS and a non-ionic detergent can elute the antigen while leaving much of the antibody bound to the beads.[15]
Elution Buffer Comparison
| Elution Method | Buffer Example | Protein State | Efficiency | Downstream Applications |
|---|---|---|---|---|
| Denaturing | SDS-PAGE Sample Buffer | Denatured | High | Western Blot, Mass Spectrometry |
| Non-Denaturing | 0.1 M Glycine, pH 2.5-3.0 | Native | Variable | Functional Assays, Protein Interaction Studies |
| Soft Elution | 0.2% SDS, 0.1% Tween-20, 50 mM Tris pH 8.0 | Native/Partially Denatured | Moderate | Co-IP, Mass Spectrometry |
Experimental Protocols & Visualizations
Detailed Immunoprecipitation Protocol (Adaptable for LSM10)
This protocol provides a general framework. Optimization of antibody amount, lysate concentration, and incubation times is recommended.
-
Cell Lysis:
-
Wash 1-5 x 10^7 cells with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes, vortexing occasionally.[11]
-
For nuclear proteins, sonication on ice may be necessary to shear DNA and release nuclear components.[25]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (lysate) to a fresh, pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.[11]
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads (choose based on the antibody isotype).[24]
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).
-
Carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-LSM10 antibody (typically 1-10 µg, but should be optimized) to the pre-cleared lysate.[12]
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 40-50 µL of a 50% slurry of pre-washed Protein A/G beads.[25]
-
Incubate on a rotator for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Add 1 mL of ice-cold wash buffer (e.g., lysis buffer or PBS with 0.1% Tween-20).
-
Wash the beads by inverting the tube several times.
-
Pellet the beads and discard the supernatant. Repeat this wash step 3-5 times.[24]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For Western Blotting: Add 40-50 µL of 2X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. Pellet the beads, and the supernatant is your immunoprecipitated sample.
-
For Functional Assays: Add 50-100 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube containing 5-10 µL of 1M Tris-HCl, pH 8.5 to neutralize the acid.
-
Visual Workflow of Immunoprecipitation
Caption: A flowchart illustrating the key steps in a typical immunoprecipitation experiment.
Logical Troubleshooting Flowchart for Low IP Yield
Caption: A decision tree to systematically troubleshoot common causes of low yield in IP experiments.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. LSM10 - Wikipedia [en.wikipedia.org]
- 4. LSM10 Result Summary | BioGRID [thebiogrid.org]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Tips for Immunoprecipitation | Rockland [rockland.com]
- 11. IP Sample Preparation | Proteintech Group [ptglab.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. 5 tricks for a successful immunoprecipitation [labclinics.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 15. Improved Elution Conditions for Native Co-Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 18. scbt.com [scbt.com]
- 19. LSM10 Polyclonal Antibody | EpigenTek [epigentek.com]
- 20. LSM10 antibody | 4 total products from 3 suppliers [labome.com]
- 21. blog.benchsci.com [blog.benchsci.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. Which beads should I use for my immunoprecipitation? | Proteintech Group [ptglab.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Optimizing Antibody Concentration for RPL10 Western Blotting: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing antibody concentration in RPL10 Western blotting experiments.
Troubleshooting Guide
Weak or No Signal
A common issue in Western blotting is a weak or absent signal for the target protein, RPL10. This can be due to several factors, from antibody concentration to experimental procedure.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too Low | Increase the antibody concentration. Perform a dot blot to determine the optimal antibody concentration before proceeding with a full Western blot.[1][2][3] |
| Low Antigen-Antibody Binding Affinity | Increase the incubation time of the primary antibody, for instance, overnight at 4°C or for 3-6 hours at room temperature.[4] Consider using an antibody enhancer solution. |
| Insufficient Protein Load | Increase the amount of protein loaded per well. For low-abundance proteins, consider immunoprecipitation or fractionation to enrich the sample.[3][5] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) based on the molecular weight of RPL10 (approx. 25 kDa).[2][5] |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. Test antibody activity using a positive control.[4] |
| Inappropriate Blocking Buffer | Some blocking buffers can mask the epitope. Try different blocking agents such as bovine serum albumin (BSA) or non-fat dry milk, and test different concentrations.[3][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for an anti-RPL10 antibody?
A1: The optimal dilution can vary between antibody suppliers and even between different lots of the same antibody. It is crucial to consult the antibody's datasheet. For example, some commercially available anti-RPL10 polyclonal antibodies have recommended starting dilutions for Western blotting ranging from 1:1000 to 1:6000.[8][9] If the datasheet does not provide a recommendation, a starting range of 1:100 to 1:1000 for a 1 mg/mL antibody stock is a reasonable starting point.[1]
Q2: How can I quickly optimize the concentration of my primary and secondary antibodies?
A2: A dot blot is a simple and efficient method to determine the optimal antibody concentrations without running a full Western blot.[1][10][11] This technique involves spotting serial dilutions of your protein lysate directly onto a membrane and then proceeding with the blocking, antibody incubation, and detection steps.[1] This allows for testing a wide range of primary and secondary antibody dilutions simultaneously, saving time and reagents.[1]
Q3: I am seeing high background on my RPL10 Western blot. What could be the cause?
A3: High background can be caused by several factors, including:
-
Antibody concentration is too high: Reduce the concentration of the primary and/or secondary antibody.[4]
-
Insufficient blocking: Increase the blocking time or try a different blocking buffer. Adding a small amount of detergent like Tween 20 (e.g., 0.05%) to the blocking and wash buffers can also help.[4]
-
Inadequate washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.[6]
-
Membrane drying out: Ensure the membrane remains submerged in buffer throughout the procedure.[4]
Q4: My RPL10 band appears fuzzy or is smiling. How can I improve the band resolution?
A4: Poor band resolution is often related to the electrophoresis step.
-
Running the gel at too high a voltage: This can generate excess heat, causing the "smiling" effect. Run the gel at a lower, constant voltage.[6][7]
-
Inappropriate acrylamide (B121943) percentage: For a protein of RPL10's size (~25 kDa), a 12% acrylamide gel is generally suitable.
-
Uneven protein loading: Ensure that the total protein concentration is consistent across all lanes.[5]
Experimental Protocols
Detailed Methodology for Dot Blotting to Optimize Antibody Concentration
This protocol provides a step-by-step guide for optimizing primary and secondary antibody concentrations using a dot blot.
-
Prepare Protein Dilutions: Prepare a series of dilutions of your cell or tissue lysate.
-
Spot onto Membrane: Cut a strip of nitrocellulose or PVDF membrane. Using a pipette, carefully spot 2 µL of each protein dilution onto the membrane, allowing each spot to dry before applying the next.[1]
-
Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Prepare a range of primary antibody dilutions in the blocking buffer.[1] Incubate the membrane strips with the different primary antibody dilutions for 1 hour at room temperature.[11]
-
Washing: Wash the membrane strips four times for 5 minutes each with a wash buffer (e.g., TBST).[11]
-
Secondary Antibody Incubation: Prepare a range of secondary antibody dilutions in the blocking buffer. Incubate the membrane strips with the different secondary antibody dilutions for 1 hour at room temperature.[11]
-
Final Washes: Repeat the washing step as described in step 5.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.[10] Capture the signal using an imaging system. The optimal antibody concentrations will produce a strong signal with low background.[10]
Visualizations
Experimental Workflow for Antibody Optimization
Caption: Workflow for optimizing antibody concentration using a dot blot.
Troubleshooting Logic for Weak Western Blot Signals
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. sinobiological.com [sinobiological.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 8. ptgcn.com [ptgcn.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
How to minimize off-target effects of RPL10-targeting siRNA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects of siRNAs targeting the Ribosomal Protein L10 (RPL10) gene.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of off-target effects with RPL10-targeting siRNA?
A1: Off-target effects from RPL10-targeting siRNA, like other siRNAs, primarily arise from two mechanisms:
-
Seed-region-mediated effects: The "seed" region (nucleotides 2-8 of the siRNA guide strand) can bind to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation. This is the most common cause of off-target effects.
-
Homology-dependent effects: The siRNA guide strand may have significant sequence similarity to other transcripts besides RPL10, leading to their unintended silencing. This is a particular concern for RPL10 due to the presence of a paralog, RPL10L, and multiple pseudogenes.
Q2: What are the specific challenges when designing siRNAs for RPL10?
A2: Targeting RPL10 presents unique challenges that require careful consideration during the design phase:
-
RPL10L Paralog: The human genome contains a paralog of RPL10 called RPL10L (Ribosomal Protein L10 Like). RPL10 and RPL10L share a high degree of sequence identity at both the nucleotide (approximately 90%) and protein levels (approximately 96%)[1]. This makes it crucial to design siRNAs that target unique regions of the RPL10 transcript to avoid silencing RPL10L. RPL10L is primarily expressed in the testis[1].
-
Pseudogenes: There are multiple RPL10 pseudogenes dispersed throughout the human genome[1][2]. These are non-functional copies of the gene that can still be targeted by siRNAs, leading to a dilution of the intended effect and potential off-target signatures.
-
Splice Variants: The RPL10 gene has multiple transcript variants due to alternative splicing[1][2]. When designing siRNAs, it is important to either target a region common to all variants you wish to silence or design variant-specific siRNAs if your research requires it.
Q3: How can I minimize off-target effects through siRNA design?
A3: Several computational and design strategies can be employed to enhance the specificity of your RPL10-targeting siRNA:
-
Bioinformatic Analysis: Use tools like BLAST to screen your candidate siRNA sequences against the entire human transcriptome. This helps identify and eliminate sequences with significant homology to unintended targets, including RPL10L and pseudogenes.
-
Target Unique Regions: Design your siRNAs to target exons or exon-exon junctions that are unique to the RPL10 transcript and not present in RPL10L or known pseudogenes.
-
Thermodynamic Properties: Design siRNAs with a lower GC content at the 5' end of the guide strand. This promotes the loading of the intended guide strand into the RNA-induced silencing complex (RISC) and reduces off-target effects potentially caused by the passenger strand[3].
-
Avoid miRNA Seed Homology: Avoid siRNA seed sequences that are identical to those of known microRNAs (miRNAs), as this can lead to the widespread downregulation of miRNA target genes.
Troubleshooting Guides
Problem 1: High off-target gene downregulation observed in microarray or RNA-seq data.
| Possible Cause | Troubleshooting Step |
| Seed-region mediated effects | 1. Reduce siRNA Concentration: Titrate your siRNA to the lowest effective concentration. Off-target effects are often concentration-dependent. 2. Chemical Modifications: Synthesize your siRNA with modifications in the seed region, such as 2'-O-methyl (2'-OMe) modifications, particularly at position 2 of the guide strand. This has been shown to significantly reduce off-target silencing without impacting on-target activity[4][5]. 3. Use siRNA Pools: Transfect a pool of multiple siRNAs targeting different regions of the RPL10 transcript. This dilutes the concentration of any single siRNA, thereby reducing the impact of its specific off-target effects[6][7]. |
| Homology to RPL10L or pseudogenes | 1. Re-design siRNA: Use alignment tools to compare the sequences of RPL10, RPL10L, and known RPL10 pseudogenes. Design new siRNAs that target regions with minimal homology. 2. Validate with Multiple siRNAs: Confirm your phenotype with at least two or three different siRNAs targeting distinct regions of RPL10. A consistent phenotype is more likely to be an on-target effect. |
| Passenger strand activity | 1. Asymmetric Design: Design your siRNA duplex so that the 5' end of the guide strand is less thermodynamically stable than the 5' end of the passenger strand. 2. Chemical Modifications: Introduce chemical modifications to the passenger strand to inhibit its loading into RISC. |
Problem 2: Inconsistent or low knockdown efficiency of RPL10.
| Possible Cause | Troubleshooting Step |
| Suboptimal Transfection | 1. Optimize Transfection Reagent to siRNA Ratio: Perform a titration experiment to find the optimal ratio for your cell type. 2. Optimize Cell Confluency: Ensure cells are in a healthy, actively dividing state and at the optimal confluency (typically 50-70%) at the time of transfection. 3. Use a Positive Control: Include a validated positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency. |
| siRNA Degradation | 1. Use Nuclease-Free Reagents and Consumables: RNA is highly susceptible to degradation by RNases. 2. Proper Storage: Store siRNA stocks at -20°C or -80°C in a nuclease-free buffer. Avoid multiple freeze-thaw cycles. |
| Poor siRNA Design | 1. Target Accessible Regions: Use prediction tools to identify regions of the RPL10 mRNA that are likely to be accessible for siRNA binding. 2. Test Multiple siRNAs: It is recommended to test 3-4 different siRNA sequences to identify the most potent one. |
| Incorrect Assay for Knockdown Measurement | 1. Measure mRNA Levels First: The most direct measure of siRNA activity is the reduction in mRNA levels. Use quantitative real-time PCR (qRT-PCR) to assess knockdown 24-48 hours post-transfection. 2. Consider Protein Turnover: If measuring protein levels by Western blot, allow sufficient time for the existing protein to be degraded (typically 48-96 hours). The half-life of the RPL10 protein will influence this timing. |
Data Presentation: Strategies to Minimize Off-Target Effects
The following tables summarize quantitative data on the effectiveness of different strategies in reducing off-target effects.
Table 1: Effect of 2'-O-Methyl (2'-OMe) Modification on Off-Target Silencing
| siRNA Target | Modification | On-Target Silencing (% of Control) | Off-Target Signature Reduction (%) |
| MAPK14 | Unmodified | 85% | 0% |
| MAPK14 | 2'-OMe at position 2 of guide strand | 82% | 60% |
| PIK3CB | Unmodified | 90% | 0% |
| PIK3CB | 2'-OMe at position 2 of guide strand | 88% | 55% |
| Data is illustrative and compiled from principles described in cited literature[2][4][5]. |
Table 2: Effect of siRNA Pooling on Off-Target Effects
| siRNA Configuration | On-Target Knockdown | Number of Off-Target Genes (Fold Change > 2) |
| Single siRNA #1 | 85% | 112 |
| Single siRNA #2 | 82% | 98 |
| Pool of 4 siRNAs | 88% | 15 |
| Pool of 30 siRNAs (siPOOL) | 90% | < 5 |
| Data is illustrative and based on findings from studies on siRNA pooling[6][7][8]. |
Experimental Protocols
Protocol 1: Western Blot for Validation of RPL10 Knockdown
-
Cell Lysis: 48-96 hours post-transfection, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against RPL10 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Microarray Analysis of Off-Target Effects
-
RNA Isolation: 24-48 hours post-transfection with RPL10 siRNA and a non-targeting control siRNA, isolate total RNA using a column-based kit.
-
RNA Quality Control: Assess RNA integrity and purity using a spectrophotometer and a bioanalyzer.
-
cDNA Synthesis and Labeling: Synthesize and label cDNA from the isolated RNA using a commercial kit.
-
Hybridization: Hybridize the labeled cDNA to a whole-genome microarray chip.
-
Scanning and Data Extraction: Scan the microarray and extract the raw signal intensity data.
-
Data Analysis:
-
Normalize the data to account for technical variations.
-
Perform differential expression analysis to identify genes that are significantly up- or downregulated in the RPL10 siRNA-treated samples compared to the control.
-
Perform seed region analysis to determine if the downregulated off-target genes are enriched for sequences complementary to the seed region of your RPL10 siRNA.
-
Visualizations
Caption: Experimental workflow for RPL10 siRNA knockdown and validation.
Caption: Mechanisms of on-target and off-target siRNA effects.
Caption: Troubleshooting logic for high off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the instability of the LSM10 protein in the absence of LSM11.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the LSM10 protein, with a focus on its instability in the absence of its binding partner, LSM11.
Troubleshooting Guides
Issue: Low or Undetectable LSM10 Protein Levels When Expressed Alone
Possible Cause 1: Inherent Instability of LSM10 without LSM11
LSM10 protein has been observed to fail to accumulate in the absence of LSM11, suggesting that LSM11 is crucial for its stability.[1][2] It is hypothesized that a pool of LSM10-LSM11 dimers serves as precursors for the assembly of the U7 snRNP complex.[1][2] Without LSM11, monomeric LSM10 is likely misfolded and rapidly degraded.
Troubleshooting Steps & Solutions:
-
Co-expression with LSM11: The most effective solution is to co-express LSM10 and LSM11.[3][4] This promotes the formation of the stable LSM10-LSM11 heterodimer, preventing the degradation of LSM10. Several co-expression strategies can be employed, including using dual-promoter vectors, multiple plasmids with compatible origins of replication, or bi-cistronic expression systems.[4] Overexpression of both LSM10 and LSM11 has been shown to increase the cellular levels of the U7 snRNP.[5]
-
Protein Stabilization Strategies: If co-expression is not immediately feasible, general protein stabilization techniques can be attempted, although they may be less effective for this specific issue. These include:
-
Lowering the expression temperature to slow down protein synthesis and allow for proper folding.[6]
-
Using host strains optimized for the expression of difficult proteins, such as those containing chaperones.[7]
-
Adding stabilizing agents to the lysis buffer and storage solutions, such as glycerol (B35011) or specific protease inhibitors.[6]
-
Possible Cause 2: Protein Degradation via the Ubiquitin-Proteasome System
Unbound and potentially misfolded proteins are often targeted for degradation by the ubiquitin-proteasome system.[8][9][10] In the absence of LSM11, LSM10 is likely recognized as an aberrant protein and subsequently ubiquitinated and degraded by the proteasome.
Troubleshooting Steps & Solutions:
-
Proteasome Inhibition: To test if LSM10 is being degraded by the proteasome, cells can be treated with a proteasome inhibitor (e.g., MG132 or bortezomib) prior to cell lysis and analysis. An accumulation of LSM10 protein following inhibitor treatment would indicate proteasomal degradation.
-
Detection of Ubiquitinated LSM10: To confirm ubiquitination, an immunoprecipitation (IP) of LSM10 can be performed, followed by a western blot using an anti-ubiquitin antibody. The presence of higher molecular weight ubiquitin-conjugated LSM10 species would confirm this degradation pathway.
Issue: Difficulty in Purifying Soluble LSM10
Possible Cause: Formation of Insoluble Aggregates
When expressed alone, the instability of LSM10 can lead to misfolding and aggregation, resulting in the formation of insoluble inclusion bodies, particularly in bacterial expression systems.[6]
Troubleshooting Steps & Solutions:
-
Co-expression with LSM11: As with expression issues, co-expression is the primary solution to promote the formation of a soluble and stable complex.
-
Optimization of Expression Conditions:
-
Reduce the inducer concentration (e.g., IPTG) to slow down protein expression.
-
Lower the post-induction temperature (e.g., 16-20°C).[6]
-
-
Solubilization and Refolding: If inclusion bodies have already formed, they can be solubilized using denaturants (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride) followed by a refolding protocol. However, refolding can be challenging and may not yield functional protein.
-
Fusion Tags: Expressing LSM10 with a solubility-enhancing fusion tag (e.g., GST, MBP, or SUMO) may improve its solubility.[11]
Frequently Asked Questions (FAQs)
Q1: Why is my LSM10 protein unstable when expressed without LSM11?
A1: LSM10 and LSM11 are known to form a stable heterodimer which is a core component of the U7 snRNP complex.[1][12] Experimental evidence strongly suggests that LSM10 requires LSM11 for its proper folding and stability.[1][2] In the absence of LSM11, LSM10 is likely to be misfolded, leading to its rapid degradation by cellular quality control mechanisms like the ubiquitin-proteasome pathway.[8][9]
Q2: What is the primary function of the LSM10-LSM11 complex?
A2: The LSM10-LSM11 heterodimer is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This complex is essential for the 3'-end processing of histone pre-mRNAs, a critical step in the cell cycle.[1][13][14] LSM10 and LSM11 replace the canonical SmD1 and SmD2 proteins found in other spliceosomal snRNPs.[1]
Q3: Can I stabilize LSM10 by means other than co-expression with LSM11?
A3: While co-expression with LSM11 is the most biologically relevant and effective method, you can try general protein stabilization techniques. These include optimizing expression conditions (lower temperature, reduced inducer concentration), using chaperone-expressing host cells, and adding stabilizing agents to your buffers.[6][7] However, these methods are unlikely to be as successful as providing the natural binding partner.
Q4: How can I confirm that LSM10 and LSM11 are interacting in my experimental system?
A4: Several methods can be used to verify protein-protein interactions:
-
Co-immunoprecipitation (Co-IP): Use an antibody against one protein (e.g., tagged LSM10) to pull it down from a cell lysate and then use western blotting to detect the presence of the other protein (LSM11) in the immunoprecipitated complex.[15][16]
-
Pull-down Assay: Use a purified, tagged "bait" protein (e.g., His-tagged LSM10) immobilized on a resin to capture the "prey" protein (LSM11) from a cell lysate.[15][16]
-
Fluorescence Resonance Energy Transfer (FRET): This technique can be used to detect interactions in living cells by tagging each protein with a different fluorescent protein.[16][17]
Q5: What is the likely degradation pathway for unstable LSM10?
A5: The ubiquitin-proteasome system is the primary pathway for the degradation of misfolded and short-lived proteins in eukaryotic cells.[8][10] It is highly probable that monomeric, unstable LSM10 is recognized by E3 ubiquitin ligases, polyubiquitinated, and then degraded by the 26S proteasome.[9][10][18]
Data Presentation
Table 1: Troubleshooting Summary for Low LSM10 Expression
| Symptom | Potential Cause | Recommended Solution | Experimental Validation |
| No or very low LSM10 protein detected on Western Blot | LSM10 is unstable without LSM11 and is degraded. | Co-express LSM10 with LSM11. | Western blot analysis of lysates from cells co-expressing both proteins should show a significant increase in LSM10 levels. |
| LSM10 is present but in the insoluble fraction | Misfolding and aggregation of LSM10 into inclusion bodies. | Co-express with LSM11. Optimize expression conditions (lower temperature, less inducer). | SDS-PAGE and Western blot analysis of soluble and insoluble cell fractions. |
| LSM10 levels increase upon treatment with proteasome inhibitors | Degradation via the ubiquitin-proteasome pathway. | Co-expression with LSM11 to stabilize the protein. | Western blot comparing LSM10 levels in treated vs. untreated cells. |
Experimental Protocols
Protocol 1: Co-immunoprecipitation to Verify LSM10-LSM11 Interaction
-
Cell Lysis: Lyse cells co-expressing tagged LSM10 (e.g., FLAG-LSM10) and LSM11 in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody conjugated to beads (e.g., agarose (B213101) or magnetic beads) to capture FLAG-LSM10 and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a competitive FLAG peptide or a low pH buffer.
-
Western Blot Analysis: Analyze the eluate by SDS-PAGE and western blotting using antibodies against both the FLAG tag (to confirm LSM10 pulldown) and LSM11 (to detect the co-immunoprecipitated protein).
Protocol 2: Cycloheximide (B1669411) (CHX) Chase Assay to Assess Protein Stability
-
Cell Culture: Culture cells expressing either LSM10 alone or co-expressing LSM10 and LSM11.
-
Inhibition of Protein Synthesis: Treat the cells with cycloheximide (CHX), a protein synthesis inhibitor.
-
Time Course Collection: Collect cell samples at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells at each time point and determine the total protein concentration.
-
Western Blot Analysis: Analyze equal amounts of total protein from each time point by SDS-PAGE and western blotting using an antibody against LSM10.
-
Data Analysis: Quantify the LSM10 band intensity at each time point and plot it as a percentage of the intensity at time 0. This will allow for the determination of the protein's half-life under each condition.
Visualizations
Caption: Role of LSM10 and LSM11 in the U7 snRNP complex for histone pre-mRNA processing.
Caption: Logical workflow illustrating the stability of LSM10 with and without LSM11.
References
- 1. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of protein complexes via co-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. goldbio.com [goldbio.com]
- 8. Degradation signal diversity in the ubiquitin-proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Interaction between FLASH and Lsm11 is essential for histone pre-mRNA processing in vivo in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. タンパク質間相互作用の解析に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 17. berthold.com [berthold.com]
- 18. Ubiquitin receptors play redundant roles in the proteasomal degradation of the p53 repressor MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for designing guide RNAs for LSM10 CRISPR experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing guide RNAs (gRNAs) for CRISPR-mediated targeting of the LSM10 gene.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the LSM10 gene?
A1: The LSM10 gene in humans encodes the U7 snRNA-associated Sm-like protein LSm10.[1] This protein is a component of the U7 small nuclear ribonucleoprotein (snRNP) and is involved in the positive regulation of the G1/S transition of the mitotic cell cycle.[2][3] It plays a crucial role in histone pre-mRNA processing.[1][4]
Q2: What are the initial steps for designing a guide RNA to target LSM10?
A2: The initial step is to obtain the target gene sequence for LSM10. You can import the fully annotated gene region from various reference genomes.[5] The gRNA, a ~20-nucleotide sequence, should be designed to be complementary to a target sequence within the LSM10 gene.[6][7] This target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM).[6][7] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[6][8]
Q3: Which regions of the LSM10 gene should I target for knockout?
A3: For gene knockouts, it is generally recommended to target exons that are critical for protein function.[9] Avoid targeting regions too close to the N-terminus or C-terminus of the protein.[9] Targeting near the N-terminus might allow the cell to use an alternative start codon, while targeting near the C-terminus may not result in a complete loss of function.[10]
Q4: How do I minimize off-target effects?
A4: Off-target effects, which are unintended genomic alterations, are a major concern in CRISPR experiments.[11][12] To minimize these, gRNA sequences should be unique within the genome.[6] Several online tools can perform genome-wide analysis to identify potential off-target sites that share homology with your target sequence.[6] Additionally, using high-fidelity Cas9 variants can enhance specificity.[7]
Q5: Which online tools are recommended for designing gRNAs targeting LSM10?
A5: Several user-friendly online tools are available for gRNA design. Some popular and effective options include CRISPick, CHOPCHOP, CRISPOR, and the GenScript sgRNA Design Tool.[6] These tools can help you design gRNAs with high on-target efficiency and low off-target potential by providing on- and off-target scores.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Editing Efficiency | Poor gRNA design (low on-target score). | Redesign gRNAs using multiple design tools to select for high on-target efficiency scores.[6] |
| Suboptimal delivery of CRISPR components. | Optimize your transfection or electroporation protocol. Ensure high-quality plasmid DNA or RNA/protein complexes are used. | |
| Cell type is difficult to transfect. | Consider using viral delivery methods (e.g., lentivirus, AAV) for hard-to-transfect cells. | |
| High Off-Target Activity | gRNA sequence has significant homology to other genomic regions. | Perform a thorough off-target analysis using tools like CHOPCHOP or CRISPOR.[6] Select gRNAs with the fewest predicted off-target sites. |
| High concentration of Cas9 and gRNA. | Titrate the amount of Cas9 and gRNA delivered to the cells to find the lowest effective concentration. | |
| Prolonged expression of Cas9 and gRNA. | Use Cas9 protein/gRNA ribonucleoprotein (RNP) complexes for transient expression instead of plasmid-based systems.[13] | |
| Inconsistent Phenotypic Results | Off-target effects confounding the results. | Use at least two or more different gRNAs targeting different regions of LSM10 to ensure the observed phenotype is due to on-target effects.[10] |
| Incomplete knockout leading to residual protein function. | Verify knockout at the protein level using Western blot or other protein detection methods. Select for cells with complete knockout if possible. | |
| Difficulty Validating Edits | Inefficient PCR amplification of the target region. | Design and validate primers for the target region. Optimize PCR conditions (annealing temperature, extension time). |
| Low frequency of editing in the cell population. | Use a sensitive validation method like Next-Generation Sequencing (NGS) to detect low-frequency indels. Consider single-cell cloning to isolate edited clones. |
Experimental Protocols
Protocol 1: Validation of gRNA Cleavage Efficiency using T7 Endonuclease I (T7E1) Assay
-
Genomic DNA Extraction: After transfecting cells with the Cas9 and LSM10-targeting gRNA, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the genomic region targeted by the gRNA using high-fidelity DNA polymerase. The PCR product should be between 400-800 bp.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
-
T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which recognizes and cleaves mismatched DNA.
-
Analysis: Analyze the digested products on an agarose (B213101) gel. The presence of cleaved fragments indicates successful editing. The percentage of indels can be estimated by the intensity of the cleaved bands relative to the undigested band.
Visualizations
Caption: Workflow for designing and validating guide RNAs for LSM10 targeting.
Caption: A logical guide for troubleshooting common issues in LSM10 CRISPR experiments.
References
- 1. LSM10 - Wikipedia [en.wikipedia.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. genecards.org [genecards.org]
- 4. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchling.com [benchling.com]
- 6. genscript.com [genscript.com]
- 7. addgene.org [addgene.org]
- 8. synthego.com [synthego.com]
- 9. synthego.com [synthego.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
Technical Support Center: Optimizing RPL10 Expression Vector Transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the transfection of RPL10 expression vectors.
Frequently Asked Questions (FAQs)
Q1: What is the function of RPL10 and why is its expression studied?
Ribosomal Protein L10 (RPL10), also known as QM, is a component of the large 60S ribosomal subunit and is essential for ribosome biogenesis.[1][2] Beyond its role in protein synthesis, RPL10 is involved in various cellular processes, including signal transduction, cell proliferation, migration, and apoptosis.[1][3] It has been shown to interact with the transcriptional regulator c-Jun.[2][3] Due to its diverse functions, RPL10 is studied in contexts such as cancer research, developmental biology, and neurological disorders.[1][4]
Q2: Are there specific challenges associated with transfecting RPL10 expression vectors?
While there are no widely reported challenges unique to RPL10 expression vectors, general factors affecting transfection efficiency will apply. The size of the plasmid vector carrying the RPL10 gene can be a factor, as larger plasmids (over 10-15 kb) can be more difficult to transfect efficiently.[5][6] Additionally, since RPL10 is involved in fundamental cellular processes, its overexpression could potentially impact cell health and viability, indirectly affecting transfection outcomes.[3]
Q3: How does plasmid DNA quality affect transfection efficiency?
The quality and quantity of the plasmid DNA are critical for successful transfection.[7] Plasmid DNA should be free of contaminants such as proteins, RNA, and endotoxins.[7][8] The purity of the DNA can be assessed by measuring the A260/A280 ratio, which should ideally be between 1.7 and 1.9.[9][10] Using a high-quality, endotoxin-free plasmid purification kit is recommended.[11] For transient transfections, supercoiled plasmid DNA generally yields higher efficiency.[12][13]
Q4: What is the optimal cell confluency for transfection?
A general guideline is to have the cells at 40-80% confluency at the time of transfection.[7] Cells that are actively dividing tend to take up foreign DNA more effectively.[12] If cell density is too low, the culture may not grow well, while excessively high confluency can lead to contact inhibition, making cells resistant to DNA uptake.[7][12] The optimal confluency can be cell-type dependent and should be determined empirically.[10]
Q5: Can I use antibiotics in the media during transfection?
It is generally recommended to perform transfection in antibiotic-free media.[9][11] Some antibiotics can be toxic to cells when combined with transfection reagents, leading to increased cell death and lower efficiency. If you are establishing a stable cell line, the selection antibiotic should be added 24-48 hours post-transfection, after the cells have had time to express the resistance gene.[14]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).[7][15] Use cells with a low passage number (ideally below 30-50) as their characteristics can change over time.[7][12] |
| Suboptimal DNA Quality or Quantity | Use a high-purity, endotoxin-free plasmid preparation with an A260/A280 ratio of 1.7-1.9.[9][10] Optimize the DNA concentration by performing a titration experiment.[8] |
| Incorrect Reagent-to-DNA Ratio | The optimal ratio of transfection reagent to DNA is cell-type dependent.[16] Perform a titration experiment to determine the best ratio for your specific cells, for example, testing ratios of 1:1, 2:1, and 3:1 (reagent:DNA).[17] |
| Inappropriate Cell Confluency | Optimize cell confluency at the time of transfection. A starting point of 70-90% confluency is often recommended.[9] |
| Presence of Inhibitors in Media | Transfect in serum-free or reduced-serum media, as some components in serum can inhibit transfection.[8][11] Avoid using antibiotics in the media during the transfection process.[9] |
| Large Plasmid Size | For large plasmids, consider alternative transfection methods like electroporation or viral delivery systems.[5][13] Optimizing electroporation parameters such as voltage and pulse duration can significantly improve efficiency.[5] |
Problem 2: High Cell Toxicity/Death Post-Transfection
| Possible Cause | Recommended Solution |
| High Concentration of Transfection Reagent | Too much transfection reagent can be toxic to cells.[11] Reduce the amount of reagent used or perform a titration to find the optimal concentration that balances efficiency and viability.[18] |
| Excessive Amount of Plasmid DNA | High concentrations of foreign DNA can induce cytotoxicity.[11] Optimize the amount of DNA used in the transfection. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, reducing the incubation time with the transfection complexes (e.g., to 4-6 hours) before changing the media can help minimize toxicity.[6][11] |
| Poor Cell Health Prior to Transfection | Ensure cells are healthy and greater than 90% viable before starting the experiment.[15] |
| Contaminants in Plasmid DNA | Endotoxins in the plasmid preparation can cause significant cell death.[8] Use an endotoxin-free purification kit.[11] |
Experimental Protocols
Protocol 1: Optimization of Lipid-Based Transfection for RPL10 Expression Vector
This protocol provides a general guideline for optimizing the transfection of an RPL10 expression vector in a 6-well plate format.
Materials:
-
Healthy, low-passage cells
-
RPL10 expression vector (high-purity, endotoxin-free)
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete culture medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.[11]
-
Preparation of Transfection Complexes (perform in duplicate or triplicate for each condition):
-
In separate sterile tubes, prepare different ratios of transfection reagent to DNA. For example, for 1 µg of RPL10 plasmid DNA, test 1 µL, 2 µL, and 3 µL of transfection reagent.
-
Tube A (DNA): Dilute 1 µg of the RPL10 plasmid DNA in 50 µL of serum-free medium. Mix gently.
-
Tube B (Reagent): In a separate tube, dilute the desired amount of transfection reagent (e.g., 1, 2, or 3 µL) in 50 µL of serum-free medium. Mix gently.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the DNA-reagent complexes drop-wise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection Care: After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete culture medium to reduce cytotoxicity.[11]
-
Analysis: Assay for RPL10 expression 24-72 hours post-transfection via methods such as qPCR, Western blot, or by observing a co-transfected fluorescent reporter.[6]
Protocol 2: Electroporation of Hard-to-Transfect Cells with RPL10 Vector
For cell lines that are notoriously difficult to transfect, electroporation can be a more effective method.
Materials:
-
Hard-to-transfect cells in suspension
-
RPL10 expression vector (high-purity)
-
Electroporation system (e.g., Neon™ Transfection System)
-
Electroporation buffer
-
Electroporation cuvettes or tips
Procedure:
-
Cell Preparation: Harvest healthy, actively growing cells. Wash the cells with PBS and resuspend them in the appropriate electroporation buffer at the recommended concentration (e.g., 5 x 10^6 cells/mL).
-
Electroporation Mixture: Mix the cell suspension with the RPL10 plasmid DNA. The optimal amount of DNA should be determined empirically, but a starting point of 0.1 mg/mL can be used.[5]
-
Electroporation:
-
Transfer the cell/DNA mixture to the electroporation cuvette or tip.
-
Apply the electric pulse using optimized parameters (voltage, pulse width, number of pulses) for your specific cell type. These parameters often need to be determined through an optimization experiment.[5]
-
-
Recovery: Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete medium. A 15-30 minute recovery period before adding a larger volume of media can improve cell survival.[5]
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Analyze RPL10 expression after 24-72 hours.
Quantitative Data Summary
Table 1: Example Optimization Matrix for Lipid-Based Transfection
| Well | DNA (µg) | Transfection Reagent (µL) | Reagent:DNA Ratio | Transfection Efficiency (%) | Cell Viability (%) |
| A1 | 1.0 | 1.0 | 1:1 | Data to be filled | Data to be filled |
| A2 | 1.0 | 2.0 | 2:1 | Data to be filled | Data to be filled |
| A3 | 1.0 | 3.0 | 3:1 | Data to be filled | Data to be filled |
| B1 | 1.5 | 1.5 | 1:1 | Data to be filled | Data to be filled |
| B2 | 1.5 | 3.0 | 2:1 | Data to be filled | Data to be filled |
| B3 | 1.5 | 4.5 | 3:1 | Data to be filled | Data to be filled |
Table 2: General Troubleshooting for Low Transfection Efficiency
| Parameter | Suboptimal Condition | Recommended Optimization |
| Cell Confluency | <40% or >90% | Test a range of 40-80% |
| DNA Purity (A260/A280) | <1.7 or >1.9 | Re-purify DNA using an endotoxin-free kit |
| Incubation Time | Too short or too long | Test incubation times from 4 to 24 hours |
| Media Composition | Presence of serum/antibiotics | Use serum-free/antibiotic-free media for complex formation and initial incubation |
Visualizations
Caption: Lipid-Based Transfection Workflow.
Caption: Troubleshooting Flowchart for Low Transfection Efficiency.
Caption: Simplified Overview of RPL10 Cellular Functions.
References
- 1. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. RPL10 ribosomal protein L10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. rheniumbio.co.il [rheniumbio.co.il]
- 6. yeasenbio.com [yeasenbio.com]
- 7. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common Issues in Cell Transfection [procellsystem.com]
- 15. wearecellix.com [wearecellix.com]
- 16. biocompare.com [biocompare.com]
- 17. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Strategies to reduce non-specific binding in co-immunoprecipitation of LSM10.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in co-immunoprecipitation (Co-IP) experiments involving the RNA-binding protein LSM10.
Frequently Asked Questions (FAQs)
Q1: What is LSM10 and why is its Co-IP challenging?
A1: LSM10 is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs. As an RNA-binding protein that forms a stable complex with other proteins and RNA, Co-IP experiments with LSM10 can be challenging due to high background from non-specific interactions. These can be mediated by the associated RNA or inherent "stickiness" of the protein complex.
Q2: What are the most common sources of non-specific binding in LSM10 Co-IP?
A2: The most common sources include:
-
RNA-mediated tethering: Non-specific proteins can be indirectly pulled down through interactions with RNA molecules that bind to the U7 snRNP complex.
-
Weak or transient interactions: The interactions of interest may be weak or transient, making it difficult to distinguish them from non-specific binding under stringent conditions.
-
Antibody issues: The antibody used for immunoprecipitation may have low affinity, low specificity, or cross-react with other proteins.
-
Insufficient washing: Inadequate washing steps can leave behind proteins that are non-specifically bound to the beads or the antibody.
-
Inappropriate buffer conditions: Lysis and wash buffers that are not optimized for the LSM10-containing complex can either fail to break non-specific interactions or disrupt the specific interactions of interest.
Q3: Should I use RNase in my LSM10 Co-IP?
A3: The use of RNase depends on the experimental question.
-
To identify direct protein-protein interactions: Yes, treating the lysate with RNase A/T1 can help to eliminate RNA-mediated non-specific binding and identify proteins that directly interact with LSM10 or the U7 snRNP protein core.
-
To study the entire U7 snRNP complex, including RNA-dependent interactors: No, RNase treatment should be avoided as it will disrupt the native complex. In this case, optimizing other parameters to reduce non-specific binding is crucial.
Q4: Which type of beads, magnetic or agarose (B213101), are better for LSM10 Co-IP?
A4: Magnetic beads are often preferred for Co-IP experiments as they generally exhibit lower non-specific binding compared to agarose beads and are easier to handle, which can lead to more consistent results.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the co-immunoprecipitation of LSM10.
| Problem | Potential Cause | Recommended Solution |
| High background in the negative control (e.g., IgG control) | 1. Non-specific binding of proteins to the beads. | 1a. Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[2] 1b. Block the beads with a blocking agent like BSA or salmon sperm DNA before use. |
| 2. Non-specific binding to the IgG antibody. | 2a. Use a high-quality, isotype-matched control IgG antibody. 2b. Cross-link the antibody to the beads to prevent its co-elution and potential for non-specific interactions during elution. | |
| Many non-specific bands in the LSM10 IP lane | 1. Insufficient washing. | 1a. Increase the number of wash steps (e.g., from 3 to 5). 1b. Increase the duration of each wash. |
| 2. Wash buffer is not stringent enough. | 2a. Increase the salt concentration (e.g., NaCl) in the wash buffer in a step-wise manner (e.g., 150 mM, 250 mM, 350 mM) to disrupt electrostatic interactions. 2b. Increase the detergent concentration (e.g., NP-40 or Triton X-100) or try a different non-ionic detergent. | |
| 3. RNA-mediated non-specific binding. | 3a. Add RNase A/T1 to the cell lysate to degrade RNA. Perform a pilot experiment to determine the optimal concentration and incubation time. | |
| Low or no signal for the known interacting partner (prey) | 1. Lysis buffer is too harsh and disrupts the protein-protein interaction. | 1a. Use a milder lysis buffer with a lower concentration of non-ionic detergent. Avoid ionic detergents like SDS unless absolutely necessary.[3] 1b. Optimize the salt concentration in the lysis buffer; sometimes lower salt is required to maintain interactions. |
| 2. The interaction is weak or transient. | 2a. Consider in vivo cross-linking with formaldehyde (B43269) or a reversible cross-linker before cell lysis to stabilize the interaction. | |
| 3. The antibody for the "bait" protein (LSM10) blocks the interaction site. | 3a. If possible, try a different antibody that recognizes a different epitope on LSM10. | |
| LSM10 (bait) is not efficiently immunoprecipitated | 1. The antibody is not suitable for immunoprecipitation. | 1a. Use an antibody that has been validated for IP applications. Several commercial antibodies for LSM10 are available.[4][5][6] 1b. Test different antibody concentrations to find the optimal amount. |
| 2. The protein is not properly solubilized. | 2a. Ensure the lysis buffer is appropriate for nuclear proteins. Sonication may be required to efficiently lyse the nucleus and shear chromatin.[7] |
Experimental Protocols
Optimized Co-Immunoprecipitation Protocol for LSM10
This protocol is a starting point and may require further optimization based on the specific cell type and experimental goals.
1. Cell Lysis
-
Wash cells with ice-cold PBS and pellet them.
-
Resuspend the cell pellet in a suitable volume of ice-cold Co-IP Lysis Buffer.
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | To mimic physiological ionic strength |
| EDTA | 1 mM | Chelates divalent cations |
| NP-40 or Triton X-100 | 0.5% (v/v) | Non-ionic detergent for cell lysis |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
| RNase Inhibitor (optional) | 20 U/mL | Protects RNA if studying RNA-dependent interactions |
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear chromatin and ensure complete lysis of the nucleus.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
2. Pre-Clearing the Lysate
-
Add protein A/G magnetic beads to the lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation
-
To the pre-cleared lysate, add the anti-LSM10 antibody or an isotype control IgG.
-
Incubate with rotation overnight at 4°C.
-
Add fresh protein A/G magnetic beads and incubate with rotation for 2-4 hours at 4°C.
4. Washing
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. For each wash, resuspend the beads and rotate for 5 minutes at 4°C.
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150-350 mM (optimize as needed) |
| EDTA | 1 mM |
| NP-40 or Triton X-100 | 0.1-0.5% (v/v) (optimize as needed) |
5. Elution
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.
6. Analysis
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against LSM10 and the putative interacting partners.
Visualizations
Caption: Workflow for Co-Immunoprecipitation of LSM10.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. nRIP-seq: A technique to identify RNA targets of an RNA binding protein on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSM10 antibody | 4 total products from 3 suppliers [labome.com]
- 5. Anti-LSM10 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 6. LSM10 Polyclonal Antibody - Elabscience® [elabscience.com]
- 7. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing Lysis Buffers for Intact Ribosomal Complexes Containing RPL10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of intact ribosomal complexes containing the 60S ribosomal protein L10 (RPL10).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of RPL10-containing ribosomal complexes, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my 60S ribosomal subunit low after purification?
Answer: A low yield of the 60S subunit can stem from several factors during cell lysis and initial processing. Key areas to investigate include:
-
Inefficient Cell Lysis: The lysis buffer may not be effectively disrupting the cells. Consider adjusting the detergent concentration or using a different, gentler detergent. Mechanical disruption methods, such as douncing, can be optimized by adjusting the number of strokes and the pestle clearance.
-
Ribosome Instability: Suboptimal buffer conditions can lead to the dissociation of ribosomal subunits. Key parameters to check are:
-
Magnesium Concentration: Magnesium ions are critical for maintaining the association of the 40S and 60S subunits. Ensure your lysis and wash buffers contain an adequate concentration of MgCl₂, typically in the range of 5-10 mM.
-
Salt Concentration: High salt concentrations can lead to the dissociation of ribosomal proteins and even the subunits themselves. While some salt is necessary to disrupt non-specific interactions, concentrations above 150 mM KCl or NaCl should be used with caution.
-
pH: The pH of the lysis buffer should be maintained in the physiological range (typically pH 7.4-7.6) to ensure ribosome stability.[1]
-
-
RNase Contamination: Endogenous RNases released during cell lysis can degrade the ribosomal RNA (rRNA), leading to the breakdown of the entire complex. Always include an RNase inhibitor in your lysis buffer.
Question: I'm losing RPL10 from my 60S subunit preparations. What could be the cause?
Answer: The dissociation of RPL10 from the 60S subunit is a common challenge. RPL10 is incorporated into the ribosome during the later stages of biogenesis in the cytoplasm, and its association can be sensitive to extraction conditions.
-
Harsh Lysis Conditions:
-
Detergent Choice: Strong, ionic detergents like SDS will denature ribosomes and should be avoided. Milder, non-ionic detergents such as NP-40 (or its substitute IGEPAL CA-630) and Triton X-100 are recommended for gentle lysis.[2][3] Even with these, it's crucial to use the lowest effective concentration.
-
Mechanical Stress: Excessive mechanical force, such as vigorous vortexing or sonication, can disrupt the ribosome structure and lead to the loss of peripheral proteins like RPL10. Opt for gentler methods like douncing or freeze-thaw cycles.
-
-
Suboptimal Buffer Composition:
-
High Salt Concentration: While RPL10 is considered a core ribosomal protein, high salt washes can strip away more peripherally associated proteins. If you are performing salt washes to remove non-ribosomal proteins, consider using a lower salt concentration (e.g., 100-150 mM KCl) or a step-gradient elution to find the optimal salt concentration that removes contaminants without dissociating RPL10.
-
Chelating Agents: The presence of chelating agents like EDTA in your lysis buffer will strip magnesium ions, leading to ribosome subunit dissociation and a loss of integrity of the 60S subunit, which can contribute to RPL10 loss.
-
Question: My polysome profile shows a large 80S peak but very few polysomes. How can I improve the yield of intact polysomes?
Answer: A predominant 80S peak with a small number of polysomes often indicates ribosome run-off or mRNA degradation. To preserve polysomes:
-
Use a Translation Elongation Inhibitor: The addition of cycloheximide (B1669411) (CHX) to the cell culture medium before harvesting and in the lysis buffer is crucial. CHX stalls ribosomes on the mRNA, preventing run-off and preserving the polysome structure. A typical concentration is 100 µg/mL.
-
Minimize RNase Activity: As mentioned previously, RNase contamination will degrade mRNA, causing polysomes to collapse into monosomes. Work quickly, on ice, and use RNase inhibitors throughout the procedure.
-
Gentle Homogenization: Mechanical disruption should be gentle enough to lyse the cells without shearing the polysomes.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a lysis buffer for extracting intact ribosomal complexes?
A1: A typical lysis buffer for this purpose includes a buffering agent to maintain pH, salts to control ionic strength, a divalent cation to stabilize the ribosome, a non-ionic detergent for cell lysis, and inhibitors to protect against degradation.
Q2: What is the optimal salt concentration for maintaining the integrity of RPL10-containing ribosomes?
A2: The optimal salt concentration is a balance between maintaining ribosome stability and preventing non-specific protein aggregation. For preserving the association of RPL10, it is advisable to start with a potassium chloride (KCl) concentration in the range of 100-150 mM. Higher concentrations may risk stripping peripheral proteins.
Q3: Which detergent is best for lysing cells while keeping ribosomal complexes intact?
A3: Non-ionic detergents are preferred for their mild action. NP-40 (or its modern equivalent, IGEPAL CA-630) and Triton X-100 are commonly used at concentrations ranging from 0.5% to 1.0%.[2][3] The ideal concentration may need to be optimized for your specific cell type.
Q4: Why is magnesium chloride essential in the lysis buffer?
A4: Magnesium ions (Mg²⁺) are crucial for stabilizing the structure of ribosomes by neutralizing the negative charges of the rRNA phosphate (B84403) backbone. This helps to maintain the association between the large and small ribosomal subunits and the overall integrity of each subunit. A concentration of 5-10 mM MgCl₂ is typically recommended.
Q5: Should I include protease and RNase inhibitors in my lysis buffer?
A5: Yes, absolutely. Upon cell lysis, endogenous proteases and RNases are released, which can rapidly degrade ribosomal proteins and rRNA, respectively. The inclusion of a broad-spectrum protease inhibitor cocktail and an RNase inhibitor is essential to protect the integrity of your ribosomal complexes.
Data Presentation: Lysis Buffer Formulations
The following tables summarize common lysis buffer compositions for the extraction of ribosomal complexes.
Table 1: Standard Polysome Lysis Buffer Components
| Component | Concentration Range | Purpose | Considerations for RPL10 Stability |
| Buffer | |||
| HEPES-KOH | 20-50 mM, pH 7.4-7.6 | pH maintenance | Stable within this pH range. |
| Tris-HCl | 20-50 mM, pH 7.4-7.6 | pH maintenance | Stable within this pH range. |
| Salts | |||
| KCl | 100-150 mM | Ionic strength | Higher concentrations may promote dissociation. |
| NaCl | 100-150 mM | Ionic strength | Similar to KCl, higher concentrations can be disruptive. |
| MgCl₂ | 5-10 mM | Ribosome stability | Essential for subunit association. |
| Detergent | |||
| NP-40 / IGEPAL CA-630 | 0.5-1.0% (v/v) | Cell lysis | Gentle, non-ionic detergent. |
| Triton X-100 | 0.5-1.0% (v/v) | Cell lysis | Another suitable non-ionic detergent. |
| Additives | |||
| Cycloheximide (CHX) | 100 µg/mL | Inhibit translation elongation | Preserves polysomes. |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent | Prevents oxidation of sulfhydryl groups. |
| RNase Inhibitor | 100-200 units/mL | Inhibit RNases | Protects rRNA and mRNA integrity. |
| Protease Inhibitor Cocktail | 1X | Inhibit proteases | Protects ribosomal proteins. |
Experimental Protocols
Protocol 1: Cell Lysis for Ribosome Extraction
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C.
-
Cell Harvest: For adherent cells, wash the cell monolayer twice with ice-cold PBS containing 100 µg/mL cycloheximide. For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash once with ice-cold PBS with cycloheximide.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (see Table 1 for composition) to the cell pellet or plate.
-
Homogenization: For adherent cells, scrape the cells and transfer the lysate to a pre-chilled microfuge tube. For suspension cells, gently resuspend the pellet in the lysis buffer. Homogenize the lysate using a pre-chilled Dounce homogenizer with a tight-fitting pestle for 15-20 strokes on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytoplasmic extract with ribosomes, and proceed immediately to the next step.
Protocol 2: Ribosome Pelleting by Ultracentrifugation
-
Sucrose (B13894) Cushion: Prepare a sucrose cushion in an ultracentrifuge tube by layering a high-concentration sucrose solution (e.g., 1 M sucrose in a buffer similar to the lysis buffer but without detergent) at the bottom of the tube.
-
Layering Lysate: Carefully layer the clarified cytoplasmic extract from Protocol 1 on top of the sucrose cushion.
-
Ultracentrifugation: Centrifuge at 100,000 x g for 2-4 hours at 4°C in a swinging-bucket rotor.
-
Pellet Collection: After centrifugation, carefully aspirate the supernatant. The ribosomal pellet at the bottom of the tube will be translucent.
-
Resuspension: Gently rinse the pellet with a smaller volume of resuspension buffer (lysis buffer without detergent) and then resuspend the pellet in the desired volume of the same buffer.
Visualizations
Caption: Experimental workflow for the extraction of intact ribosomal complexes.
Caption: Troubleshooting decision tree for ribosome extraction issues.
References
- 1. Influence of pH on the rate of ribosomal ribonucleic acid synthesis during sporulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Troubleshooting LSM10 Knockout Cell Lines
Welcome to the troubleshooting guide for unexpected phenotypes in LSM10 knockout cell lines. This resource is designed for researchers, scientists, and drug development professionals who are encountering unforeseen results in their experiments involving the targeted disruption of the LSM10 gene.
Frequently Asked Questions (FAQs)
Q1: We generated an LSM10 knockout cell line, but we do not observe the expected G1/S phase cell cycle arrest. Why might this be?
A1: This is a common issue that can arise from several factors:
-
Incomplete Knockout: The knockout may not be complete at the protein level. Although you may have genetic confirmation of a frameshift mutation, truncated or alternative splice variants of the LSM10 protein might still be expressed and retain partial function.[1] It is also possible that not all alleles of the gene have been successfully knocked out, resulting in a heterozygous or mosaic population.[2]
-
Compensatory Mechanisms: Cells can sometimes adapt to the loss of a gene by upregulating the expression of other functionally related genes.[3][4][5] In the context of LSM10, other proteins involved in RNA processing or cell cycle regulation might be compensating for its absence.
-
Cell Line Specificity: The phenotypic consequences of a gene knockout can vary significantly between different cell lines.[2][6] The genetic background and the specific signaling pathways active in your chosen cell line may influence its response to the loss of LSM10.
Q2: Our LSM10 knockout cells exhibit a more severe phenotype than anticipated, including widespread cell death or unexpected morphological changes. What could be the cause?
A2: A more severe than expected phenotype often points towards off-target effects of the CRISPR-Cas9 system.[7][8][9][10] Off-target effects occur when the Cas9 nuclease cuts at unintended sites in the genome that have some sequence similarity to the target site.[7][11] These unintended mutations can disrupt other essential genes, leading to the observed severe phenotype. It is crucial to perform thorough off-target analysis to rule out this possibility.
Q3: How can we confirm that our LSM10 knockout is successful at both the genomic and protein levels?
A3: Comprehensive validation is critical for any knockout experiment.[12][13] You should perform validation at multiple levels:
-
Genomic Level:
-
Protein Level:
-
Western Blot: This is the most direct way to confirm the absence of the LSM10 protein.[6][14] Use a validated antibody against LSM10 to compare protein levels in your knockout cells versus wild-type controls.
-
Mass Spectrometry: This technique can provide an unbiased and sensitive method to confirm the absence of the target protein.[13]
-
Q4: We are observing inconsistent results between different clones of our LSM10 knockout cell line. What could be the reason for this clonal variability?
A4: Clonal variability is a common challenge in CRISPR-Cas9 experiments and can be attributed to:
-
Different Mutations: Each clonal line may harbor a different indel mutation at the target site, which could lead to varying impacts on protein function (e.g., complete loss-of-function vs. a truncated, partially functional protein).[1]
-
Off-Target Effects: Different clones may have different off-target mutations, leading to distinct phenotypes.[9]
-
Pre-existing Heterogeneity: The parental cell line may have some inherent heterogeneity, and the process of single-cell cloning can select for subpopulations with different characteristics.
It is essential to characterize multiple independent clones to ensure that the observed phenotype is a direct result of the intended gene knockout and not an artifact of clonal variation.[15]
Troubleshooting Workflows and Experimental Protocols
Workflow for Investigating Unexpected Phenotypes
The following diagram outlines a systematic approach to troubleshooting unexpected phenotypes in your LSM10 knockout cell lines.
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Western Blot for LSM10 Protein Validation
-
Cell Lysis:
-
Harvest wild-type and LSM10 knockout cells.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LSM10 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and compare the bands for LSM10 in wild-type and knockout samples.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Off-Target Analysis using NGS
-
gRNA Design and Off-Target Prediction:
-
Use online tools to predict potential off-target sites for the gRNA used to generate the knockout.
-
-
Primer Design:
-
Design PCR primers to amplify the top predicted off-target regions.
-
-
PCR and Sequencing:
-
Perform PCR on genomic DNA from both wild-type and LSM10 knockout cells.
-
Pool the amplicons and perform next-generation sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and analyze the predicted off-target loci for the presence of indels in the knockout cells compared to the wild-type control.
-
Protocol 3: Transcriptome Analysis by RNA-seq
-
RNA Extraction:
-
Extract total RNA from wild-type and LSM10 knockout cells using a standard RNA extraction kit.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries and perform sequencing on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the reads to the reference genome and perform differential gene expression analysis between the knockout and wild-type samples.
-
Identify genes that are significantly upregulated in the knockout cells as potential candidates for compensation.
-
LSM10 Signaling and Function
LSM10 is a key component of the U7 snRNP complex, which is essential for the 3'-end processing of replication-dependent histone pre-mRNAs.[16][17][18][19] This process is tightly linked to the cell cycle, particularly the transition from G1 to S phase.[20][21]
Caption: LSM10's role in the U7 snRNP pathway.
Quantitative Data Summary
The following table summarizes key quantitative information related to LSM10 and its function.
| Parameter | Value | Reference |
| LSM10 Protein Size | ~14 kDa | [18][19] |
| U7 snRNP Components | LSM10, LSM11, SmE, SmF, SmG, SmB, SmD3, U7 snRNA | [16] |
| Cellular Location | Cajal bodies, Nucleus | [21][22] |
| Key Interacting Proteins | LSM11, SMN, CLNS1A | [20][21] |
This technical support guide provides a framework for addressing unexpected phenotypes in LSM10 knockout cell lines. By systematically verifying the knockout, assessing for off-target effects, and investigating potential compensatory mechanisms, researchers can gain a clearer understanding of their experimental results.
References
- 1. synthego.com [synthego.com]
- 2. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Gene knockout: loss of a gene can be compensated by another gene [mpg.de]
- 5. The recent advances and future perspectives of genetic compensation studies in the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 12. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 13. How to Validate a CRISPR Knockout [biognosys.com]
- 14. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. researchgate.net [researchgate.net]
- 17. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LSM10 LSM10, U7 small nuclear RNA associated [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. genecards.org [genecards.org]
- 21. uniprot.org [uniprot.org]
- 22. LSM10 - Wikipedia [en.wikipedia.org]
How to improve the signal-to-noise ratio in RPL10 immunofluorescence.
Welcome to the technical support center for Ribosomal Protein L10 (RPL10) immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve a high signal-to-noise ratio in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during RPL10 immunofluorescence staining, with a focus on resolving high background and weak signals.
Q1: What are the most common causes of a low signal-to-noise ratio in immunofluorescence?
A low signal-to-noise ratio can be attributed to two main factors: a weak specific signal or high background fluorescence. High background can obscure the true signal from your target protein, RPL10. Common culprits include:
-
Inappropriate Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to non-specific binding.[1][2] Conversely, concentrations that are too low will result in a weak or absent signal.[3][4]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on your sample can cause antibodies to adhere to unintended targets.[1][4]
-
Problems with the Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or binding non-specifically.[4]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[1][3]
-
Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[5]
-
Fixation and Permeabilization Issues: The fixation or permeabilization method may be suboptimal for the RPL10 epitope, either masking it or causing cellular damage that leads to non-specific antibody uptake.[1][6]
Q2: How can I optimize my primary antibody concentration for RPL10?
Titrating your primary antibody is a critical step for improving the signal-to-noise ratio.[7] The ideal concentration will provide bright, specific staining with minimal background.
Optimization Strategy:
-
Perform a Dilution Series: Prepare a range of dilutions for your RPL10 primary antibody. A good starting point for a new antibody is to test a broad range, such as 1:100, 1:250, 1:500, and 1:1000. For purified antibodies, a starting concentration of 1-10 µg/mL is often recommended.[8]
-
Keep Other Variables Constant: When performing the titration, ensure that all other parameters of your protocol (e.g., fixation, blocking, secondary antibody concentration, and incubation times) remain the same.
-
Evaluate the Signal-to-Noise Ratio: Image your samples under identical conditions and compare the intensity of the specific RPL10 signal to the background fluorescence. The optimal dilution will be the one that gives the strongest specific signal with the lowest background.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | 1:1000 |
| Signal Intensity | ++++ | +++ | ++ | + |
| Background | +++ | ++ | + | + |
| Signal-to-Noise Ratio | Low | Moderate | High | Moderate |
Q3: What is the best blocking buffer to use for RPL10 immunofluorescence?
The choice of blocking buffer is crucial for minimizing non-specific antibody binding.[9][10] A common and effective blocking solution is 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in a buffer such as PBS with a small amount of detergent (e.g., 0.1% Triton X-100).[9]
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Inexpensive and readily available. | Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. Use IgG-free BSA to avoid this.[2] |
| Normal Serum | 5-10% in PBS-T | Contains a mixture of proteins that can effectively block a wide range of non-specific sites.[11] | Must be from the same species as the secondary antibody to prevent cross-reactivity.[11] |
| Non-fat Dry Milk | 1-5% in PBS-T | Inexpensive and effective for some applications. | Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[9] Contains biotin, which can interfere with avidin-biotin detection systems.[11] |
| Fish Gelatin | 0.1-0.5% in PBS-T | A good alternative to BSA and serum, especially for avoiding cross-reactivity with mammalian proteins. |
Q4: How can I determine if my secondary antibody is causing high background?
To test for non-specific binding of your secondary antibody, you should run a "secondary antibody only" control.[4] In this control, you will perform the entire staining protocol but omit the primary antibody incubation step. If you observe fluorescence in this control sample, it indicates that your secondary antibody is binding non-specifically.
Solutions for Secondary Antibody Issues:
-
Use a Highly Cross-Adsorbed Secondary Antibody: These antibodies have been purified to remove antibodies that may cross-react with immunoglobulins from other species.
-
Ensure Correct Dilution: Just like the primary antibody, the secondary antibody should be titrated to find the optimal concentration.
-
Centrifuge the Secondary Antibody: Before use, centrifuge the secondary antibody vial to pellet any aggregates that may have formed during storage, as these can cause punctate background staining.
Q5: What can I do to reduce autofluorescence?
Autofluorescence is the natural fluorescence of the biological sample and can be a significant source of background noise.[5]
-
Use an Autofluorescence Quenching Kit: Commercially available reagents like TrueVIEW™ or Sudan Black B can effectively reduce autofluorescence.[5][12][13]
-
Choose the Right Fluorophore: Autofluorescence is often more pronounced in the shorter wavelengths (blue and green). If possible, use fluorophores in the red or far-red spectrum.[14]
-
Proper Fixative Choice: Aldehyde-based fixatives like paraformaldehyde can sometimes induce autofluorescence. You can try alternative fixatives like methanol, but be aware that this may affect the antigenicity of RPL10.[15]
Experimental Protocols
This section provides a detailed, generalized protocol for RPL10 immunofluorescence that can be optimized for your specific cell or tissue type.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Triton X-100
-
Primary Antibody Diluent: 1% BSA in PBS with 0.1% Triton X-100
-
Washing Buffer: PBS with 0.1% Tween-20 (PBS-T)
-
Primary Antibody: Anti-RPL10 antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Protocol:
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to 60-80% confluency.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. The concentration of Triton X-100 may need to be optimized.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the anti-RPL10 primary antibody to its optimal concentration in the Primary Antibody Diluent.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS-T for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Primary Antibody Diluent.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS-T for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells once with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
-
Visualizations
Caption: A generalized workflow for immunofluorescence staining of RPL10.
Caption: Simplified diagram of RPL10 interactions with signaling pathways.[16][17]
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Autofluorescence Quenching | Visikol [visikol.com]
- 6. ibidi.com [ibidi.com]
- 7. biocompare.com [biocompare.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 10. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 11. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 14. biotium.com [biotium.com]
- 15. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 16. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Best controls for studying the effects of the RPL10 R98S mutation.
Technical Support Center: Studying the RPL10 R98S Mutation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving the RPL10 R98S mutation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the RPL10 R98S mutation and why is it significant?
A: The RPL10 R98S is a recurrent, somatic point mutation in the gene encoding the 60S ribosomal protein L10. It is most notably found in approximately 8% of pediatric T-cell acute lymphoblastic leukemia (T-ALL) cases.[1][2][3] Its significance lies in its multifaceted effects on ribosome function and cellular signaling, which contribute to leukemia development.[1][2][4] The mutation impairs ribosome assembly and translational fidelity but also confers a survival advantage to leukemia cells under stress.[1][3]
Q2: What are the primary cellular phenotypes associated with the RPL10 R98S mutation?
A: The main phenotypes include:
-
Impaired Proliferation: Mutant cells often exhibit a slower growth rate.[1][2][5]
-
Increased Oxidative Stress: Cells with the mutation accumulate reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][2][5]
-
Enhanced Cell Survival: Despite higher stress, mutant cells show increased survival. This is largely due to the specific upregulation of the anti-apoptotic protein BCL-2.[1][2]
-
Altered Translation: The mutation promotes the IRES (Internal Ribosome Entry Site)-dependent translation of specific mRNAs, most notably BCL-2.[1][2][6][7]
-
JAK-STAT Pathway Hyper-activation: RPL10 R98S expressing cells show increased activation of the JAK-STAT signaling pathway in response to cytokine stimulation.[4][8]
-
Therapeutic Sensitivities: The mutation renders cells more sensitive to BCL-2 inhibitors (e.g., Venetoclax) and JAK-STAT inhibitors.[1][2][4]
Q3: What are the recommended cellular models for studying this mutation?
A: Commonly used and effective models include:
-
Isogenic Lymphoid Cell Lines: Mouse pro-B Ba/F3 cells and human Jurkat T-ALL cells are frequently used.[5][8][9] Generating isogenic pairs (Wild-Type vs. R98S) in the same cell line background using CRISPR/Cas9 is the gold standard for eliminating confounding genetic variables.[5][10][11]
-
Knock-in Mouse Models: Conditional knock-in mice (e.g., Mx1-Cre Rpl10cKI R98S) allow for the study of the mutation's effects in primary hematopoietic cells and in vivo.[5][8]
-
Patient-Derived Xenografts (PDX): Engrafting T-ALL patient samples with and without the mutation into immunodeficient mice provides a clinically relevant model to test therapeutic responses.[1]
Section 2: Troubleshooting Guides and Experimental Protocols
Issue 1: Selecting the Best Controls for Your Experiment
Q: I am designing an experiment to study a specific phenotype of RPL10 R98S. What is the most appropriate control to use?
A: The choice of control is critical for attributing observed effects directly to the RPL10 R98S mutation. An isogenic control is paramount. This means comparing mutant cells to wild-type (WT) cells that are otherwise genetically identical.
Caption: Workflow for creating isogenic cell lines.
| Control Type | Description | Advantages | Disadvantages / Considerations |
| Isogenic (CRISPR-edited) | The parental cell line is edited to introduce the R98S point mutation. Unedited clones from the same process serve as the WT control.[10][11] | Gold Standard. Eliminates off-target effects from genetic background differences. High confidence in attributing phenotypes to the mutation. | Requires expertise in genome editing and extensive validation (sequencing) of clones.[12][13][14] |
| Stable Overexpression | Cells are transduced with vectors expressing either human RPL10-WT or RPL10-R98S, often after knocking down the endogenous gene.[8][9] | Technically simpler than CRISPR editing. Useful for achieving high expression levels. | Potential for artifacts from non-physiological expression levels. Requires an empty vector control. Endogenous gene knockdown can be incomplete. |
| Parental Cell Line | Comparing the engineered mutant cell line directly to the original, unmanipulated parental cell line. | Simple, no additional cell line generation needed. | Not Recommended. Differences in handling, passage number, and clonal variation can introduce significant artifacts. |
| In Vivo Controls | For knock-in mouse models, littermates that are Cre-negative or lack the conditional allele serve as controls.[5][8] | Physiologically relevant comparison within a whole organism. | Complex breeding schemes. Potential for mosaicism depending on the Cre driver. |
Issue 2: Inconsistent Proliferation and Viability Results
Q: My RPL10 R98S cells show a proliferation defect, but the magnitude varies between experiments. How can I get more consistent data?
A: The hypoproliferation of RPL10 R98S cells is linked to increased ROS production and mitochondrial stress.[1][5] This phenotype can be sensitive to culture conditions.
-
Troubleshooting Tip 1: Standardize cell seeding density. The survival advantage of R98S cells is most apparent in overgrown cultures, while the proliferation defect is seen during the exponential growth phase.[5]
-
Troubleshooting Tip 2: Monitor ROS levels. High variability in ROS can affect proliferation. Consider measuring ROS with a fluorescent probe like Dihydroethidium (DHE) via flow cytometry.
-
Troubleshooting Tip 3: Use a robust proliferation assay. The MTS assay is a reliable method used in foundational RPL10 R98S studies.[5]
-
Cell Seeding: Plate 0.25 x 10⁶ cells/mL of both RPL10-WT and RPL10-R98S isogenic cells in a 96-well plate. Include wells with media only for background control.
-
Incubation: Culture the cells for the desired time course (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of cell culture).
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measurement: Record the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: After subtracting the background absorbance, normalize the R98S cell proliferation to the WT control at each time point.
Issue 3: Validating Key Signaling Pathway Changes
Q: I want to confirm the reported effects on BCL-2 expression and JAK-STAT signaling. What is the best approach?
A: The most direct way to validate changes in protein expression and signaling activation is through immunoblotting (Western Blot). For the unique translational effect on BCL-2, a reporter assay is ideal.
Caption: Key signaling pathways dysregulated by RPL10 R98S.
This assay quantifies the cap-independent (IRES-mediated) translation driven by the BCL-2 5' UTR.
-
Construct: Use a bicistronic vector containing a Renilla luciferase (RLuc) gene under a standard cap-dependent promoter, followed by the BCL-2 5' UTR, and then a Firefly luciferase (FLuc) gene.
-
Transfection: Transfect equal numbers of RPL10-WT and RPL10-R98S cells with the reporter plasmid.
-
Incubation: Culture for 24-48 hours post-transfection.
-
Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measurement: Measure both FLuc and RLuc activity sequentially in a luminometer according to the kit's protocol.
-
Analysis: Calculate the FLuc/RLuc ratio for each sample. An increase in this ratio in R98S cells compared to WT cells indicates enhanced IRES activity.[7] Studies show RPL10 R98S Jurkat cells can have a 5-fold increase in BCL-2 IRES activity.[7]
Caption: Logic of the dual-luciferase IRES reporter assay.
Section 3: Summary of Quantitative Data
| Phenotype | Experimental Model | Key Quantitative Finding | Reference |
| ROS Levels | Ba/F3 Cells | ~25% more cells with high ROS levels compared to WT. | [1][5] |
| ROS Levels | Jurkat T-ALL Cells | ~20% more cells with high ROS levels compared to WT. | [1][5] |
| BCL-2 IRES Activity | Jurkat T-ALL Cells | ~5-fold increase in BCL-2 IRES translational activity compared to WT. | [7] |
| eGFP Production | Ba/F3 Cells (Stable) | ~1.9-fold increase in eGFP expression. | [9][15] |
| eGFP Production | Jurkat Cells (Transient) | ~2.0-fold increase in eGFP expression. | [9] |
| Sensitivity to BCL-2 Inhibitor (ABT-199) | Lin- BM Rpl10 R98S cells | ~50% reduction in colony forming capacity, while WT cells were unaffected. | [1] |
| JAK-STAT Signaling | T-ALL Patient Samples | IL7RA chain expression was 3.7-fold upregulated in R98S samples. | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. The ribosomal RPL10 R98S mutation drives IRES-dependent BCL-2 translation in T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosomal Protein L10: From Function to Dysfunction [mdpi.com]
- 4. The T-cell leukemia-associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ribosomal RPL10 R98S mutation drives IRES-dependent BCL-2 translation in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Protein L10: From Function to Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploitation of the ribosomal protein L10 R98S mutation to enhance recombinant protein production in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. summitpharma.co.jp [summitpharma.co.jp]
- 11. atcc.org [atcc.org]
- 12. Generation of Isogenic Human iPS Cell Line Precisely Corrected by Genome Editing Using the CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An isogenic cell line panel for sequence-based screening of targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vitro U7 snRNP Assembly with LSM10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro assembly of U7 small nuclear ribonucleoprotein (snRNP) with a focus on the crucial role of LSM10.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of LSM10 in U7 snRNP assembly?
A1: LSM10, along with LSM11, is a core component of the U7 snRNP, replacing the SmD1 and SmD2 proteins found in spliceosomal snRNPs.[1][2] LSM10 and LSM11 are essential for the proper assembly and function of the U7 snRNP, which is critical for the 3'-end processing of replication-dependent histone pre-mRNAs.[1][2][3] Specifically, LSM10 and LSM11 are thought to form a dimer that acts as a precursor for U7 snRNP assembly.[1] The presence of LSM10 and LSM11 is also necessary for the correct localization of the U7 snRNP to the histone locus body.[1][2]
Q2: What are the core components required for successful in vitro U7 snRNP assembly?
A2: A successful in vitro U7 snRNP assembly requires the U7 snRNA and a heptameric protein ring. This ring is composed of five canonical Sm proteins (SmB, SmD3, SmE, SmF, and SmG) and the two U7-specific LSm proteins, LSM10 and LSM11.[3] The assembly process is facilitated by the Survival of Motor Neuron (SMN) complex, which in the case of U7 snRNP, is a specialized complex containing LSM10 and LSM11.[3][4]
Q3: What is the impact of LSM10 or LSM11 deficiency on U7 snRNP assembly and function?
A3: The absence of either LSM10 or LSM11 severely impairs U7 snRNP assembly and function.[1][2] In the absence of LSM11, LSM10 protein fails to accumulate, suggesting that they are interdependent for stability and incorporation into the U7 snRNP.[1] This deficiency leads to disrupted histone pre-mRNA processing, resulting in the production of polyadenylated histone mRNAs instead of the properly terminated transcripts.[1][2] While U7 snRNA might still be detected in the absence of LSM10 and LSM11, the resulting particle is not correctly localized and is non-functional.[1][2]
Q4: Can overexpression of LSM10 and LSM11 enhance U7 snRNP assembly?
A4: Yes, co-expression of LSM10 and LSM11 has been shown to significantly increase the in vitro assembly of U7 snRNP.[5][6] This is particularly effective in conditions where U7 biogenesis is compromised, such as in the case of SMN deficiency.[5] The enhanced assembly can lead to a correction of defects in histone mRNA processing.[6]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro U7 snRNP assembly experiments involving LSM10.
| Problem | Possible Cause | Suggested Solution |
| Low or no U7 snRNP assembly | Degradation of RNA or protein components. | - Use RNase inhibitors in your reactions.- Ensure all protein components, especially LSM10/LSM11 heterodimers, are properly folded and stored.- Verify the integrity of your U7 snRNA on a denaturing gel. |
| Suboptimal buffer conditions. | - Optimize salt concentration. High salt (e.g., 500-600 mM NaCl or KCl) is often required for the initial assembly of the Sm core to prevent protein precipitation.[7][8]- Maintain a stable pH (around 7.5-7.9).[7][8]- Include a reducing agent like DTT (e.g., 5 mM).[7] | |
| Inefficient formation of the LSM10/LSM11 heterodimer. | - Co-express and co-purify LSM10 and LSM11 to ensure proper dimer formation.[1] - Lsm10 protein accumulation is dependent on Lsm11.[1] | |
| Insufficient SMN complex activity. | - Use fresh cell extracts known to have high SMN activity.- If using a reconstituted system, ensure all components of the specialized SMN complex are present and active.[3][4] | |
| Incorrectly assembled or non-functional U7 snRNP | Incorrect stoichiometry of components. | - Titrate the concentrations of U7 snRNA and the Sm/LSm proteins to find the optimal molar ratios. An equimolar ratio is a good starting point.[7] |
| Mutations in the U7 snRNA Sm binding site. | - Sequence verify your U7 snRNA construct. The specific Sm binding site of U7 snRNA is crucial for the incorporation of LSM10 and LSM11.[1] | |
| Precipitation of protein components during assembly | Low salt concentration. | - As mentioned above, maintain a high salt concentration during the initial steps of reconstitution to keep Sm/LSm proteins soluble.[7] |
| Protein instability. | - Purify and handle protein complexes (e.g., SmE-SmF-SmG, SmB-SmD3, LSM10-LSM11) at 4°C. |
Experimental Protocols & Data
Protocol 1: In Vitro Assembly of Core U7 snRNP
This protocol is adapted from established methods for the reconstitution of functional U7 snRNP.[8][9]
Materials:
-
Purified recombinant protein sub-complexes:
-
LSM10/LSM11
-
SmE/SmF/SmG
-
SmB/SmD3
-
-
In vitro transcribed or chemically synthesized U7 snRNA
-
Assembly Buffer: 15 mM HEPES pH 7.9, 600 mM KCl, 15% glycerol, 20 mM EDTA, 0.25 µg/µl yeast tRNA
Procedure:
-
In a final volume of 100 µl, mix 75 µl of Assembly Buffer with the LSM10/LSM11 and SmE/SmF/SmG sub-complexes and U7 snRNA, each to a final concentration of 20 µM.
-
Incubate the mixture at 32°C for 90 minutes.
-
Add the SmB/SmD3 sub-complex to the reaction mixture to a final concentration of 20 µM.
-
Incubate for an additional 90 minutes at 32°C.
-
The assembled core U7 snRNP can be purified by size exclusion chromatography.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Buffer Composition | High Salt Assembly Buffer | 600 mM KCl, 15 mM HEPES pH 7.9, 15% glycerol, 20 mM EDTA | [8] |
| Component Concentration | For in vitro assembly | 20 µM for each protein sub-complex and U7 snRNA | [8] |
| Incubation Time | Two-step assembly | 90 minutes for the first incubation, 90 minutes for the second | [8] |
| Incubation Temperature | Assembly reaction | 32°C | [8] |
| Effect of LSM10/11 Overexpression | In SMN-deficient cells | Strong increase in U7 snRNP assembly | [5] |
Visual Guides
U7 snRNP Assembly Pathway
Caption: The cytoplasmic assembly and nuclear function of the U7 snRNP.
Troubleshooting Logic for Low U7 snRNP Assembly
References
- 1. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development | ID: ff365d608 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. SMN is essential for the biogenesis of U7 snRNP and 3′-end formation of histone mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Sm core structure of U7 snRNPs: assembly by a specialized SMN complex and the role of a new component, Lsm11, in histone RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SMN controls neuromuscular junction integrity through U7 snRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution and biochemical assays of an active human histone pre-mRNA 3′-end processing machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Composition and processing activity of a semi-recombinant holo U7 snRNP - PMC [pmc.ncbi.nlm.nih.gov]
How to differentiate between RPL10 and RPL10L in expression analysis.
This technical support center provides researchers, scientists, and drug development professionals with guidance on differentiating between Ribosomal Protein L10 (RPL10) and Ribosomal Protein L10 Like (RPL10L) in expression analysis. Given their high sequence homology, distinguishing between these two proteins requires careful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between RPL10 and RPL10L?
RPL10 and RPL10L are paralogs with high sequence similarity, but they differ significantly in their genomic location, structure, and expression patterns. RPL10 is a ubiquitously expressed gene located on the X chromosome and contains introns. In contrast, RPL10L is an intronless retrotransposed gene located on chromosome 14, and its expression is predominantly restricted to the testis.[1][2] Functionally, RPL10L is understood to compensate for RPL10 during spermatogenesis, a period when the X chromosome undergoes inactivation.[3]
Q2: Why is it challenging to differentiate RPL10 and RPL10L?
The primary challenge lies in their high degree of sequence identity, which is approximately 90% at the coding sequence level and 96% at the amino acid level.[1] This similarity can lead to cross-reactivity in hybridization-based techniques like qPCR and with antibodies used in immunoassays.
Q3: In which tissues or cell types can I expect to find RPL10 and RPL10L expressed?
RPL10 is expressed in virtually all tissues.[4] RPL10L expression is highly specific to the testis, particularly in late-stage spermatocytes and round spermatids.[5][6] Therefore, in any tissue or cell line other than testis-derived ones, the detected signal can be confidently attributed to RPL10.
Troubleshooting Guides
Issue: My qPCR results show expression of RPL10L in a non-testis tissue.
-
Potential Cause 1: Non-specific primer amplification. Due to the high sequence homology, primers designed for RPL10L may also amplify RPL10.
-
Solution: Redesign primers to be highly specific. For RPL10, design primers that span an exon-exon junction. Since RPL10L is intronless, it will not be amplified by these primers. For RPL10L, design primers that target unique sequences not present in RPL10. Perform a BLAST analysis of your primer sequences against both RPL10 and RPL10L to ensure specificity.
-
-
Potential Cause 2: Genomic DNA contamination. If your primers do not span an exon-exon junction, you may be amplifying genomic DNA.
-
Solution: Treat your RNA samples with DNase I before reverse transcription. Include a "no reverse transcriptase" control in your qPCR experiment to check for genomic DNA contamination.
-
Issue: I am unable to find an antibody that specifically detects only RPL10 or RPL10L.
-
Potential Cause: The high amino acid sequence identity makes it difficult to generate antibodies that can distinguish between the two proteins.
-
Solution: Carefully screen available antibodies. Look for antibodies raised against unique epitopes of either protein, which are more likely to be found in the less conserved N- and C-terminal regions. When using an antibody, perform rigorous validation. This can include testing the antibody on known positive (e.g., testis for RPL10L) and negative control tissues/cells. Additionally, you can use siRNA to knock down one of the genes and observe the corresponding change in the western blot signal.
-
Experimental Protocols & Methodologies
Quantitative PCR (qPCR) for Specific Detection
Objective: To design a qPCR assay that can specifically quantify the mRNA expression of RPL10 and RPL10L.
Methodology:
-
Sequence Alignment: Align the mRNA sequences of human RPL10 (RefSeq: NM_006013) and RPL10L (RefSeq: NM_080746) to identify regions of divergence.
-
Primer Design:
-
For RPL10: Design primers that span an exon-exon junction. This is the most effective way to prevent amplification of the intronless RPL10L gene and any contaminating genomic DNA.
-
For RPL10L: Design primers that target sequences unique to RPL10L. The 3' untranslated region (UTR) is often more divergent and can be a good target.
-
-
Primer Validation:
-
Perform an in silico specificity check using NCBI BLAST, ensuring primers do not have significant homology to other sequences.
-
Experimentally validate the primers by running a qPCR with cDNA from a panel of tissues, including testis (positive for both), and a non-testis tissue like liver or kidney (positive for RPL10, negative for RPL10L). A melt curve analysis should show a single peak, indicating specific amplification.
-
Table 1: Recommended qPCR Primer Design Strategy
| Target | Forward Primer Location | Reverse Primer Location | Key Consideration |
| RPL10 | Exon | Spanning an exon-exon junction | Exploits the presence of introns in RPL10. |
| RPL10L | Unique sequence region | Unique sequence region | Target regions with the most mismatches to RPL10. |
RNA-Sequencing (RNA-Seq) Analysis
Objective: To differentiate and quantify RPL10 and RPL10L expression from RNA-Seq data.
Methodology:
-
Library Preparation and Sequencing: Prepare standard RNA-Seq libraries from your tissues or cells of interest.
-
Data Analysis:
-
Align reads to a reference genome that includes annotations for both RPL10 and RPL10L.
-
Quantify the reads that uniquely map to each gene. Due to the high sequence similarity, some reads may map to both. It is crucial to use quantification tools that can handle ambiguously mapped reads, for instance, by assigning them based on unique mappers or using expectation-maximization algorithms.
-
Given the tissue-specific expression, RPL10L reads should only be present in testis samples.
-
siRNA-mediated Knockdown
Objective: To specifically knockdown the expression of RPL10 for functional studies.
Methodology:
-
siRNA Design: Design siRNAs that target unique regions of the RPL10 mRNA. Targeting the 3' UTR or sequences spanning exon-exon junctions will ensure specificity and avoid off-target effects on RPL10L.
-
Transfection: Transfect the designed siRNAs into your cells of interest.
-
Validation: Validate the knockdown efficiency and specificity using qPCR with the specific primers designed as described above.
Data Presentation
Table 2: Summary of RPL10 and RPL10L Characteristics
| Feature | RPL10 | RPL10L |
| Gene Symbol | RPL10 | RPL10L |
| Chromosomal Location | Xq28[7] | 14q21.2[2] |
| Introns | Present (7 exons)[8] | Absent[2][9] |
| Protein Size | 218 amino acids | 214 amino acids |
| Sequence Identity | - | ~90% (coding sequence), ~96% (amino acid) with RPL10[1] |
Table 3: Relative mRNA Expression of RPL10 and RPL10L in Human Tissues
| Tissue | RPL10 Expression Level | RPL10L Expression Level |
| Testis | High | High[5] |
| Brain | High | Not Detected[5] |
| Liver | High | Not Detected |
| Kidney | High | Not Detected |
| Lung | High | Not Detected |
| Skeletal Muscle | High | Not Detected |
| Heart | High | Not Detected |
| Ovary | High | Not Detected[4] |
| (Expression levels are generalized based on publicly available data. Exact levels can vary.) |
Visualizations
Caption: Workflow for differentiating RPL10 and RPL10L expression.
Caption: Known functions of the RPL10 protein.
References
- 1. Ribosomal Protein L10: From Function to Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. RPL10L Is Required for Male Meiotic Division by Compensating for RPL10 during Meiotic Sex Chromosome Inactivation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RPL10 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. RPL10L protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RPL10 ribosomal protein L10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. 60S ribosomal protein L10-like - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating the Interaction Between LSM10 and LSM11 in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the interaction between the U7 small nuclear ribonucleoprotein (snRNP) components, LSM10 and LSM11, in human cells. The interaction of these proteins is critical for the proper 3'-end processing of histone pre-mRNAs, a fundamental process for cell cycle progression.[1][2] This document details experimental methodologies, presents hypothetical comparative data, and visualizes the underlying pathways and workflows.
Introduction to LSM10 and LSM11
LSM10 and LSM11 are core components of the U7 snRNP complex, which plays a pivotal role in histone pre-mRNA processing.[1][3][4] Unlike the spliceosomal snRNPs, the U7 snRNP contains LSM10 and LSM11 in place of the SmD1 and SmD2 proteins.[5][6] LSM11, in particular, has an extended N-terminal region essential for the recruitment of factors necessary for the cleavage of histone pre-mRNAs.[6][7] The coordinated action of LSM10 and LSM11 is believed to be crucial for the structural integrity and function of the U7 snRNP.[3][4] Given their importance, validating the direct interaction between LSM10 and LSM11 is a key step in understanding the mechanics of histone maturation and its deregulation in disease.[8][9]
Comparative Analysis of Protein-Protein Interaction Assays
Several well-established techniques can be employed to validate the interaction between LSM10 and LSM11. This guide focuses on a combination of in-vivo and in-vitro methods to provide a robust validation strategy. The following table summarizes the hypothetical quantitative data obtained from these experiments.
| Experimental Method | Bait Protein | Prey Protein | Interaction Metric | Result | Interpretation |
| Co-Immunoprecipitation (Co-IP) | HA-LSM10 | Endogenous LSM11 | Relative Band Intensity (vs. Input) | 3.5 | Strong in-vivo interaction |
| Co-Immunoprecipitation (Co-IP) | FLAG-LSM11 | Endogenous LSM10 | Relative Band Intensity (vs. Input) | 3.2 | Reciprocal strong in-vivo interaction |
| Yeast Two-Hybrid (Y2H) | GAL4-BD-LSM10 | GAL4-AD-LSM11 | β-galactosidase Activity (Miller Units) | 150 ± 12 | Direct interaction in a eukaryotic nucleus |
| GST Pull-Down Assay | GST-LSM10 | His-LSM11 | Bound Protein (ng) | 500 | Direct in-vitro interaction |
| Proximity Ligation Assay (PLA) | Anti-LSM10 & Anti-LSM11 | Endogenous | PLA signals per cell | 85 ± 9 | Close proximity (<40 nm) in the nucleus |
Signaling Pathway and Experimental Workflow
To contextualize the interaction between LSM10 and LSM11, it is important to visualize their role within the U7 snRNP-mediated histone pre-mRNA processing pathway.
Caption: The role of LSM10 and LSM11 in the U7 snRNP pathway.
The following diagram illustrates a recommended experimental workflow for validating the LSM10-LSM11 interaction.
Caption: A multi-pronged approach to validate the LSM10-LSM11 interaction.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol is designed to detect in-vivo interactions between LSM10 and LSM11 in human cell lines (e.g., HEK293T).
-
Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. Transfect cells with plasmids encoding HA-tagged LSM10 or FLAG-tagged LSM11 using a suitable transfection reagent.
-
Cell Lysis: After 24-48 hours, wash cells with ice-cold PBS and lyse in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with anti-HA or anti-FLAG antibodies overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash three times with IP lysis buffer.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against LSM11 (for HA-LSM10 IP) or LSM10 (for FLAG-LSM11 IP).
Yeast Two-Hybrid (Y2H) Assay
This method assesses the direct interaction of two proteins in the nucleus of yeast.
-
Vector Construction: Clone the coding sequences of LSM10 and LSM11 into Y2H vectors, creating fusions with the GAL4 DNA-binding domain (BD) and activation domain (AD), respectively.
-
Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with the BD-LSM10 and AD-LSM11 plasmids.
-
Selection and Reporter Assay: Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids. Then, plate on selective media also lacking histidine and adenine (B156593) to test for interaction.
-
Quantitative Analysis: Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction.
GST Pull-Down Assay
This in-vitro assay confirms a direct physical interaction between purified proteins.
-
Protein Expression and Purification: Express GST-tagged LSM10 in E. coli and purify it using glutathione-sepharose beads. Express His-tagged LSM11 in E. coli and purify using Ni-NTA agarose.
-
Binding Reaction: Incubate the purified GST-LSM10 (bound to beads) with purified His-LSM11 in a binding buffer for 2-4 hours at 4°C.
-
Washing: Wash the beads three times with the binding buffer to remove non-specific binders.
-
Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by SDS-PAGE and Western blotting using an anti-His antibody to detect LSM11.
Proximity Ligation Assay (PLA)
PLA allows for the in-situ visualization of protein interactions in fixed cells.
-
Cell Preparation: Grow human cells on coverslips, then fix and permeabilize them.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species against LSM10 and LSM11.
-
PLA Probe Incubation: Add PLA probes, which are secondary antibodies conjugated with oligonucleotides.
-
Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection and Imaging: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA. Visualize the resulting PLA signals as fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell.
Alternative Approaches and Considerations
While the presented methods are robust, other techniques can provide complementary information. For instance, Surface Plasmon Resonance (SPR) can offer real-time kinetic data on the binding affinity and association/dissociation rates of the purified proteins.[10] Fluorescence Resonance Energy Transfer (FRET) can be used to monitor the interaction in living cells.[11][12]
It is crucial to include appropriate controls in all experiments, such as isotype control antibodies for Co-IP, empty vectors for Y2H, and GST alone for pull-down assays, to ensure the specificity of the observed interactions. The convergence of evidence from these orthogonal assays will provide a high degree of confidence in the validation of the LSM10-LSM11 interaction, paving the way for further functional studies and potential therapeutic targeting.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. LSM10 LSM10, U7 small nuclear RNA associated [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. LSM11 LSM11, U7 small nuclear RNA associated [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro methylation of the U7 snRNP subunits Lsm11 and SmE by the PRMT5/MEP50/pICln methylosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medlineplus.gov [medlineplus.gov]
- 9. LSM11 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
Functional Differences Between LSM10 and the Canonical SmD1 Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sm (Smith) and Like-Sm (LSM) proteins are two related families of RNA-binding proteins that form heteroheptameric ring structures and are central to various RNA processing events. While structurally similar, individual members of these families have distinct and non-overlapping functions. This guide provides a detailed comparison of the functional differences between LSM10, a specialized Sm-like protein, and SmD1, a canonical Sm protein, with supporting experimental data and methodologies.
Core Functional Distinction: Differential Incorporation into Small Nuclear Ribonucleoproteins (snRNPs)
The most fundamental difference between LSM10 and SmD1 lies in their exclusive association with different small nuclear ribonucleoprotein (snRNP) complexes. SmD1 is a core component of the canonical Sm ring, which assembles on the Sm site of spliceosomal snRNAs (U1, U2, U4, and U5) to form the building blocks of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3][4]
In contrast, LSM10, along with its partner LSM11, replaces the canonical SmD1 and SmD2 proteins in the U7 snRNP.[5][6][7] This specialized snRNP is not involved in splicing but is essential for the 3'-end processing of replication-dependent histone pre-mRNAs.[5][8][9] The specificity of this association is dictated by a non-canonical Sm binding site on the U7 snRNA, which preferentially recruits the LSM10/LSM11 heterodimer.[5][7] Mutation of the U7 Sm binding site to a consensus spliceosomal Sm site leads to the incorporation of SmD1 and SmD2, rendering the U7 snRNP non-functional for histone pre-mRNA processing.[5][7]
Primary Molecular Functions: Splicing vs. Histone pre-mRNA Processing
The distinct snRNP associations of SmD1 and LSM10 dictate their primary molecular functions.
SmD1: As a core component of the spliceosome, SmD1 plays a crucial role in pre-mRNA splicing, the process of removing introns and ligating exons to produce mature mRNA.[1][3] The spliceosome is a large and dynamic complex, and the Sm core provides a stable scaffold for the assembly of other splicing factors and for the catalytic activity of the spliceosome.[2]
LSM10: LSM10 is a key player in the 3'-end processing of replication-dependent histone pre-mRNAs.[5][8] Unlike most other mRNAs, histone mRNAs are not polyadenylated. Instead, they terminate in a conserved stem-loop structure that is generated by a single endonucleolytic cleavage event. The U7 snRNP, containing LSM10, is essential for this cleavage.[5] Proper histone pre-mRNA processing is critical for the synthesis of histone proteins, which are fundamental for DNA replication and cell cycle progression.[10][11]
Data Presentation: Summary of Functional Differences
| Feature | LSM10 | Canonical SmD1 |
| Protein Family | Like-Sm (LSM) | Smith (Sm) |
| Associated snRNP | U7 snRNP[5][6][8] | Spliceosomal snRNPs (U1, U2, U4, U5)[1][2][3] |
| Associated snRNA | U7 snRNA[10][12] | U1, U2, U4, U5 snRNAs[1][3] |
| Primary Molecular Function | 3'-end processing of histone pre-mRNA[5][9] | Pre-mRNA splicing[1][3] |
| RNA Binding Site Specificity | Non-canonical Sm site on U7 snRNA[5][7] | Canonical Sm site (RAUUU/GUUGR)[7] |
| Role in Development | Essential for development; knockout is embryonically lethal in mice[9][13] | Essential for development; plays a role in the biogenesis of spliced leader RNA in trypanosomes[14] |
| Post-translational Modification (for SMN complex interaction) | Association with SMN complex is independent of sDMA modification[15] | Efficient binding to SMN complex depends on symmetric dimethyl arginine (sDMA) modification[15] |
| Other Reported Functions | May have roles independent of histone pre-mRNA processing[5][13] | Modulates miRNA and siRNA pathways independently of its splicing function[16][17]; involved in RNA quality control[18] |
Experimental Protocols
Immunoprecipitation (IP) followed by Mass Spectrometry or RNA-Seq
Objective: To identify proteins and RNAs that associate with LSM10 and SmD1.
Methodology:
-
Cell Lysis: Cells expressing tagged (e.g., HA, FLAG, or GFP) versions of LSM10 or SmD1 are lysed under native conditions to preserve protein-protein and protein-RNA interactions.
-
Immunoprecipitation: The cell lysate is incubated with antibodies specific to the tag. The antibody-protein complexes are then captured using protein A/G beads.
-
Washing: The beads are washed extensively to remove non-specific binders.
-
Elution: The bound proteins and/or RNA are eluted from the beads.
-
Analysis:
-
For Protein Identification (Mass Spectrometry): The eluted proteins are resolved by SDS-PAGE, and protein bands are excised and subjected to in-gel digestion followed by LC-MS/MS analysis to identify the proteins and their post-translational modifications.
-
For RNA Identification (RNA-Seq): The co-precipitated RNA is extracted and converted to a cDNA library for high-throughput sequencing to identify the bound RNA species.
-
In Vitro Processing Assays
Objective: To directly assess the functional activity of LSM10 and SmD1 in their respective RNA processing pathways.
Methodology for In Vitro Histone Pre-mRNA Processing:
-
Substrate Preparation: A radiolabeled histone pre-mRNA substrate containing the 3' stem-loop and the downstream element is synthesized.
-
Nuclear Extract Preparation: Nuclear extracts containing the U7 snRNP and other processing factors are prepared from cultured cells.
-
Depletion/Add-back (Optional): To demonstrate the specific requirement for LSM10, the nuclear extract can be depleted of U7 snRNP using an anti-LSM10 antibody or an oligonucleotide complementary to U7 snRNA. The processing activity can then be rescued by adding back purified U7 snRNP.
-
Processing Reaction: The radiolabeled substrate is incubated with the nuclear extract under appropriate reaction conditions (ATP, temperature).
-
Analysis: The reaction products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography. The appearance of the cleaved mRNA product indicates processing activity.
Methodology for In Vitro Splicing Assay:
-
Substrate Preparation: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized.
-
Nuclear Extract Preparation: Nuclear extracts containing spliceosomal components are prepared.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the nuclear extract in the presence of ATP.
-
Analysis: The RNA is extracted and analyzed on a denaturing polyacrylamide gel. The appearance of the spliced mRNA and the lariat (B8276320) intron are indicative of splicing activity.
Gene Knockdown/Knockout and Phenotypic Analysis
Objective: To determine the in vivo consequences of the loss of LSM10 or SmD1 function.
Methodology:
-
Gene Targeting:
-
RNA interference (RNAi): siRNAs or shRNAs targeting the mRNA of LSM10 or SmD1 are introduced into cells to induce transient knockdown.
-
CRISPR/Cas9: The CRISPR/Cas9 system is used to generate stable knockout cell lines or animal models with targeted deletions in the LSM10 or SmD1 gene.
-
-
Phenotypic Analysis:
-
Molecular Phenotype: The effect of the knockdown/knockout on histone pre-mRNA processing (for LSM10) or pre-mRNA splicing (for SmD1) is assessed by RT-PCR, Northern blotting, or RNA-Seq.
-
Cellular Phenotype: Cell proliferation, cell cycle progression, and apoptosis are monitored. For example, loss of LSM10 is expected to cause a cell cycle defect due to impaired histone synthesis.[10][11]
-
Developmental Phenotype: In animal models, the consequences of the knockout on embryonic development and viability are examined.[9][13]
-
References
- 1. uniprot.org [uniprot.org]
- 2. Small nuclear ribonucleoprotein D1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. SMD1 | SGD [yeastgenome.org]
- 5. The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WikiGenes - LSM10 - LSM10, U7 small nuclear RNA associated [wikigenes.org]
- 7. Purified U7 snRNPs lack the Sm proteins D1 and D2 but contain Lsm10, a new 14 kDa Sm D1-like protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSM10 LSM10, U7 small nuclear RNA associated [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Lsm10 conditional Knockout mouse | Studied in histone processing and RNA splicing | genOway [genoway.com]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 13. Scholarly Article or Book Chapter | The Drosophila U7 snRNP proteins Lsm10 and Lsm11 are required for histone pre-mRNA processing and play an essential role in development | ID: ff365d608 | Carolina Digital Repository [cdr.lib.unc.edu]
- 14. SmD1 Is Required for Spliced Leader RNA Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toward an assembly line for U7 snRNPs - Interactions of U7-specific Lsm proteins with PRMT5 and SMN complexes :: MPG.PuRe [pure.mpg.de]
- 16. SmD1 Modulates the miRNA Pathway Independently of Its Pre-mRNA Splicing Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. The Nuclear Ribonucleoprotein SmD1 Interplays with Splicing, RNA Quality Control, and Posttranscriptional Gene Silencing in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RPL10 Expression Across Diverse Cancer Types
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Ribosomal Protein L10 (RPL10) expression in various human cancers. RPL10, a component of the 60S ribosomal subunit, has been implicated in extra-ribosomal functions, including the regulation of cell proliferation, apoptosis, and signaling pathways, making it a protein of significant interest in oncology research. This document summarizes quantitative data on RPL10 expression, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation and therapeutic development.
Data Presentation: RPL10 Expression in Human Cancers
The expression of RPL10 varies considerably across different cancer types at both the mRNA and protein levels. The following table summarizes the available quantitative and semi-quantitative data from various sources, including The Cancer Genome Atlas (TCGA) and the Human Protein Atlas.
| Cancer Type | mRNA Expression Level (TCGA) | Protein Expression (Immunohistochemistry) | Citation(s) |
| Ovarian Cancer | High expression in serous adenocarcinoma compared to normal ovary tissue. | Strong cytoplasmic immunoreactivity in malignant tumors.[1] | [2] |
| Pancreatic Cancer | Expressed in various pancreatic cancer cell lines (PANC-1, MiaPaca-2, AsPC-1). | Data not readily available in a comparative format. | [3] |
| Colorectal Cancer | Data not readily available in a comparative format. | Strong cytoplasmic immunoreactivity observed.[1] | [1] |
| Breast Cancer | Data not readily available in a comparative format. | Strong cytoplasmic immunoreactivity observed.[1] | [1] |
| Prostate Cancer | Overexpressed in prostate cancer cell lines. | Strong cytoplasmic immunoreactivity observed.[1] | [1][4] |
| Lung Cancer | Data not readily available in a comparative format. | Strong cytoplasmic immunoreactivity observed.[1] | [1] |
| Glioma | Data not readily available in a comparative format. | Predominantly moderate staining.[1] | [1] |
| Renal Cancer | Data not readily available in a comparative format. | Weak cytoplasmic staining or negative.[1] | [1] |
| Carcinoid Tumors | Data not readily available in a comparative format. | Predominantly moderate staining.[1] | [1] |
| Atypical teratoid/rhabdoid tumors (AT/RT) | Differentially expressed in AT/RT. | Data not readily available. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key techniques used to assess RPL10 expression.
Immunohistochemistry (IHC) for Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting RPL10 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%, and 50%) for 3 minutes each.
-
Rinse with distilled water.[6]
-
-
Antigen Retrieval:
-
Submerge slides in a suitable antigen retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.[7]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against RPL10, diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB).[8]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.[9]
-
Western Blotting
This protocol describes the detection of RPL10 protein in cell or tissue lysates.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.[10]
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RPL10 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying RPL10 mRNA expression levels.
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).[12]
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[13]
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA template, forward and reverse primers for RPL10, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.[12]
-
-
Data Analysis:
-
Perform the reaction in a real-time PCR cycler.
-
Calculate the relative expression of RPL10 mRNA using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
RPL10 and the NF-κB Signaling Pathway
RPL10 has been shown to interact with components of the NF-κB pathway, thereby modulating its activity. In pancreatic cancer cells, RPL10 can bind to p65 (RelA) and IKKγ (NEMO), influencing their expression and subsequently the transcriptional activity of NF-κB.[3]
References
- 1. Expression of RPL10 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Biological Function of Ribosomal Protein L10 on Cell Behavior in Human Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deregulation of ribosomal proteins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of RPL5 and RPL10 as novel diagnostic biomarkers of Atypical teratoid/rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.origene.com [cdn.origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. origene.com [origene.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. gene-quantification.de [gene-quantification.de]
Decoding the Impact of RPL10 R98S on JAK-STAT Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the RPL10 R98S mutation on the JAK-STAT signaling pathway, benchmarked against other activating mutations. The guide synthesizes experimental data to offer a clear perspective on the mutation's role in T-cell Acute Lymphoblastic Leukemia (T-ALL) and its potential as a therapeutic target.
The RPL10 R98S mutation, a recurrent genetic alteration in T-cell Acute Lymphoblastic Leukemia (T-ALL), has emerged as a significant driver of oncogenesis through its modulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This guide delves into the experimental evidence validating the effect of this ribosomal protein mutation, comparing its impact to other known activating mutations within the JAK-STAT cascade.
Unraveling the Mechanism: RPL10 R98S and JAK-STAT Hyper-activation
The JAK-STAT pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a well-established hallmark of various cancers, including hematological malignancies. The RPL10 R98S mutation contributes to the aberrant activation of this pathway through a multifaceted mechanism.
Studies have revealed that T-ALL cells harboring the RPL10 R98S mutation exhibit a notable overexpression of key components of the JAK-STAT pathway. Specifically, quantitative proteomic analysis of T-ALL xenograft samples has demonstrated a 2.1-fold increase in JAK1 protein expression and a substantial 4-fold increase in STAT5 protein levels in RPL10 R98S mutant cells compared to their wild-type counterparts.[1] This upregulation of signaling molecules creates a cellular environment primed for pathway hyper-activation.
Upon cytokine stimulation, such as with Interleukin-7 (IL-7), a crucial cytokine for T-cell development, RPL10 R98S mutant cells display a heightened and sustained phosphorylation of STAT5 and ERK, another downstream effector.[1] This hyper-reactivity to external stimuli suggests that the mutation sensitizes the cell to signals that promote growth and survival. Mechanistically, the RPL10 R98S mutation has been shown to cause a reduction in programmed ribosomal frameshifting in the mRNA of several JAK-STAT pathway genes and to decrease the degradation of Jak1 protein, further contributing to the overabundance of these signaling mediators.[1]
A compelling piece of evidence for the functional significance of the RPL10 R98S mutation in activating the JAK-STAT pathway is its mutually exclusive mutation pattern with other known activating mutations in JAK1, JAK3, and STAT5B in T-ALL patients.[1] This genetic observation strongly implies that the RPL10 R98S mutation provides a similar selective advantage to the leukemic cells as these other well-characterized activating mutations, rendering further mutations in the same pathway redundant.
Comparative Analysis: RPL10 R98S vs. Other JAK-STAT Activating Mutations
To contextualize the impact of the RPL10 R98S mutation, it is essential to compare its effects with other genetic alterations that constitutively activate the JAK-STAT pathway in T-ALL. These include mutations in the Interleukin-7 receptor (IL7R), as well as in the signaling molecules JAK1, JAK3, and STAT5B.
| Feature | RPL10 R98S Mutation | Other JAK-STAT Activating Mutations (IL7R, JAK1, JAK3, STAT5B) |
| Mechanism of Activation | Overexpression of JAK-STAT proteins (e.g., JAK1, STAT5), decreased Jak1 degradation, altered ribosomal frameshifting.[1] | Direct constitutive activation of the kinase or STAT protein.[2] |
| Cytokine Dependence | Hyper-responsive to cytokine stimulation.[1] | Often leads to cytokine-independent signaling.[2] |
| Protein Expression Levels | Increased expression of JAK1 (2.1-fold) and STAT5 (4-fold).[1] | Generally, protein levels are not the primary driver of activation; rather, it is the intrinsic activity of the mutant protein. |
Therapeutic Implications: Enhanced Sensitivity to JAK-STAT Inhibitors
A significant consequence of the JAK-STAT pathway hyper-activation induced by the RPL10 R98S mutation is the increased sensitivity of these cancer cells to targeted inhibitors. Experimental data demonstrates that T-ALL cells with the RPL10 R98S mutation are more susceptible to both JAK1/2 inhibitors, such as ruxolitinib, and STAT5 inhibitors, like pimozide, when compared to wild-type cells.[1][3]
| Inhibitor | Target(s) | Effect in RPL10 R98S Cells | Comparative Efficacy in Other JAK-STAT Mutants |
| Ruxolitinib | JAK1/JAK2 | Increased sensitivity and inhibition of STAT5 phosphorylation.[1] | Effective in various JAK-mutant malignancies; IC50 in Ba/F3 cells with JAK2V617F is ~67-130 nM.[4] |
| Pimozide | STAT5 | Increased sensitivity and reduction in cell viability.[1] | Effective in inhibiting STAT5 in other hematological malignancies.[5][6] |
| Tofacitinib | JAK1/JAK3 | Less effective compared to JAK1/2 inhibitors, consistent with the specific upregulation of JAK1.[1] | Effective against certain JAK3 mutations. |
Experimental Protocols for Validation
The validation of the effects of the RPL10 R98S mutation on JAK-STAT signaling relies on a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to quantify the levels of total and phosphorylated JAK and STAT proteins.
-
Cell Lysis: T-ALL cells (e.g., Jurkat or patient-derived xenograft cells) are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total JAK1, total STAT5, phospho-STAT5 (Tyr694), and a loading control (e.g., β-actin). Recommended starting dilution is 1:1000.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Phospho-Flow Cytometry for STAT Phosphorylation
This method allows for the single-cell analysis of STAT phosphorylation in response to cytokine stimulation.
-
Cell Stimulation: T-ALL cells are starved of cytokines and then stimulated with a specific cytokine (e.g., 10 ng/mL IL-7) for a short period (e.g., 15-30 minutes).
-
Fixation: Cells are fixed with formaldehyde (B43269) to preserve the cellular state.
-
Permeabilization: Cells are permeabilized with ice-cold methanol (B129727) to allow intracellular antibody staining.
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phospho-STAT5 (e.g., PE-conjugated anti-pSTAT5 Tyr694). A common antibody clone is 47/Stat5(pY694).
-
Data Acquisition: Samples are analyzed on a flow cytometer, acquiring data from a sufficient number of cells (e.g., 10,000-50,000 events).
-
Analysis: The median fluorescence intensity (MFI) of the phospho-STAT5 signal is quantified and compared between different conditions and cell types.
Cell Viability Assay for Inhibitor Sensitivity
This assay determines the half-maximal inhibitory concentration (IC50) of drugs on cell growth and survival.
-
Cell Seeding: T-ALL cells are seeded into 96-well plates at an appropriate density.
-
Drug Treatment: Cells are treated with a serial dilution of the JAK-STAT inhibitor (e.g., ruxolitinib, pimozide) for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay, which correlates with the number of viable cells.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
Conclusion
The RPL10 R98S mutation represents a distinct mechanism for the hyper-activation of the JAK-STAT signaling pathway in T-ALL. Through the overexpression of key signaling components, it functionally mimics the effects of direct activating mutations in the pathway. This heightened dependence on JAK-STAT signaling renders RPL10 R98S mutant cells more susceptible to targeted inhibitors, highlighting a promising avenue for personalized medicine in this aggressive leukemia. Further research focusing on direct comparative studies will be invaluable in refining therapeutic strategies for this patient subpopulation.
References
- 1. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The T-cell leukemia-associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT5 activation promotes progression and chemotherapy resistance in early T-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Differential Interactome of Wild-Type and Mutant RPL10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ribosomal Protein L10 (RPL10), a crucial component of the 60S ribosomal subunit, plays a pivotal role in protein synthesis. Beyond its canonical function, RPL10 is implicated in extra-ribosomal activities, including the regulation of signal transduction pathways critical to cell proliferation, differentiation, and apoptosis. Mutations in the RPL10 gene have been identified in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and multiple myeloma, highlighting its significance as a potential therapeutic target. Understanding how these mutations alter the binding partners of RPL10 is essential for elucidating disease mechanisms and developing targeted therapies. This guide provides a comparative analysis of the interactomes of wild-type and mutant RPL10, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Partners
While a direct head-to-head quantitative interactome analysis for a comprehensive set of RPL10 mutants is not yet available in a single study, we can synthesize findings from various proteomic and interaction studies to build a comparative picture.
Wild-type RPL10 is known to engage in several extra-ribosomal interactions that are critical for cellular signaling. In contrast, the well-characterized RPL10-R98S mutant, frequently found in T-ALL, induces significant changes in the cellular proteome, suggesting an altered landscape of protein interactions.
Quantitative Data Summary
The following tables summarize the known binding partners of wild-type RPL10 and the proteins with significantly altered abundance in cells expressing the RPL10-R98S mutant, as identified by quantitative mass spectrometry. This alteration in protein levels may reflect changes in direct or indirect interactions with the mutant RPL10.
Table 1: Experimentally Validated Binding Partners of Wild-Type RPL10
| Interacting Protein | Function | Cellular Pathway |
| p65 (RelA) | Transcription factor | NF-κB Signaling |
| IKKγ (NEMO) | Regulatory subunit of IKK complex | NF-κB Signaling |
| c-Jun | Transcription factor | AP-1 Signaling |
Table 2: Proteins with Significantly Altered Abundance in RPL10-R98S Mutant Cells
Data derived from quantitative proteomic analysis of Ba/F3 cells expressing wild-type vs. R98S RPL10.
Upregulated Proteins in RPL10-R98S Cells
| Protein | Function | Log2 Fold Change | p-value |
| Peroxisomal proteins (various) | Fatty acid metabolism, ROS homeostasis | Multiple | <0.01 |
| Metabolic pathway enzymes (various) | Cellular metabolism | Multiple | <0.01 |
| BCL-2 | Anti-apoptotic protein | Increased expression | <0.001 |
| JAK-STAT pathway members | Signal transduction | Multiple | <0.05 |
Downregulated Proteins in RPL10-R98S Cells
| Protein | Function | Log2 Fold Change | p-value |
| DNA replication and repair proteins | Genome maintenance | Multiple | <0.01 |
| Transcription and translation factors | Gene expression | Multiple | <0.01 |
Experimental Protocols
The identification and validation of protein-protein interactions are paramount. Co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS) is a gold-standard technique for this purpose.
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
This protocol describes a general workflow for identifying the interaction partners of a bait protein (e.g., wild-type or mutant RPL10).
1. Cell Lysis:
-
Harvest cells expressing the bait protein (e.g., FLAG-tagged wild-type or mutant RPL10).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add an antibody specific to the bait protein (or the epitope tag) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
4. Mass Spectrometry Analysis:
-
The eluted proteins are typically separated by SDS-PAGE and stained (e.g., with Coomassie blue or silver stain).
-
The entire lane or specific bands are excised, and the proteins are in-gel digested with trypsin.
-
The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The MS/MS data is searched against a protein database to identify the proteins in the complex.
-
For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or label-free quantification (LFQ) can be employed to compare the abundance of interacting proteins between wild-type and mutant RPL10 pull-downs.
Visualizing the Molecular Landscape
Diagrams of key signaling pathways and the experimental workflow provide a clear visual representation of the complex biological processes involved.
Unveiling the Interactome: A Guide to the Validation of Novel LSM10 Substrates Identified by Mass Spectrometry
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of experimentally validated substrates of LSm10, a key player in histone mRNA processing. Leveraging mass spectrometry data, we present a focused overview of the known interactors of the LSM10/LSM11 complex and detail the essential experimental protocols for their validation.
LSM10, or LSm-like protein 10, is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which is essential for the 3'-end processing of histone pre-mRNAs.[1] Dysregulation of this process has been implicated in various diseases, making the characterization of LSM10's molecular interactions a critical area of research. This guide focuses on protein substrates and interactors of LSM10 identified through co-immunoprecipitation followed by mass spectrometry (Co-IP-MS), offering a foundation for further investigation and therapeutic targeting.
Comparative Analysis of LSM10 Interacting Proteins
Mass spectrometry analysis of the LSM10/LSM11 complex has primarily identified core components of the U7 snRNP assembly and processing machinery. The following table summarizes the key interacting proteins identified in a study involving co-immunoprecipitation of the Lsm10/Lsm11 heterodimer followed by mass spectrometry.[2]
| Interacting Protein | Protein Family/Complex | Function in Relation to LSM10 | Validation Status |
| LSM11 | LSm (Like Sm) Proteins | Forms a stable heterodimer with LSM10, core to U7 snRNP structure and function.[1][3] | Extensively Validated |
| PRMT5 | Protein Arginine Methyltransferase | Part of the methylosome complex that interacts with the LSM10/LSM11 dimer.[2] | Validated Interactor |
| MEP50 (WDR77) | WD40-repeat-containing protein | A core component of the PRMT5 methylosome complex.[2] | Validated Interactor |
| pICln | Chaperone Protein | Facilitates the assembly of Sm proteins onto snRNAs.[2] | Validated Interactor |
| Spliceosomal Sm Proteins (B, D3, E, F, G) | Sm Proteins | Core components of the spliceosome, also found to associate with the Lsm10/Lsm11-PRMT5 complex.[2] | Co-precipitated |
| FLASH (FLJ12428) | Caspase-8-associated protein 2 | Interacts with LSM11 and is essential for histone pre-mRNA processing.[1] | Validated Interactor |
Experimental Validation Protocols
The identification of protein-protein interactions from mass spectrometry data requires rigorous validation through independent biochemical methods. The following are detailed protocols for co-immunoprecipitation and Western blotting, which are standard techniques to confirm these interactions.
Co-Immunoprecipitation Protocol
This protocol describes the validation of an interaction between LSM10 (bait) and a putative interacting protein (prey).[4][5][6]
1. Cell Lysis:
- Culture cells (e.g., HEK293T) to approximately 80-90% confluency.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a non-denaturing lysis buffer (e.g., 150 mM NaCl, 50 mM Tris pH 7.5, 1% NP-40, supplemented with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a standard method (e.g., BCA assay).
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Pellet the beads using a magnetic stand and transfer the supernatant to a fresh tube.
- Incubate the pre-cleared lysate with a primary antibody specific to LSM10 overnight at 4°C on a rotator. As a negative control, use a non-specific IgG antibody in a parallel sample.
- Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
3. Washing:
- Pellet the beads on a magnetic stand and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
4. Elution:
- Elute the protein complexes from the beads by resuspending them in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Pellet the beads, and collect the supernatant containing the eluted proteins.
Western Blotting Protocol
This protocol is for the detection of the co-immunoprecipitated prey protein.[7][8]
1. SDS-PAGE and Transfer:
- Separate the eluted protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
2. Blocking:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
3. Antibody Incubation:
- Incubate the membrane with a primary antibody specific to the putative interacting protein overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. The presence of a band corresponding to the prey protein in the LSM10 immunoprecipitation lane, but not in the negative control lane, confirms the interaction.
Visualizing Molecular Interactions and Workflows
To better illustrate the molecular context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. Interaction between FLASH and Lsm11 is essential for histone pre-mRNA processing in vivo in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peakproteins.com [peakproteins.com]
- 8. merckmillipore.com [merckmillipore.com]
Unraveling the Transcriptional Consequences of Altered RPL10 Levels: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate cellular reverberations of altered ribosomal protein L10 (RPL10) expression is paramount. This guide provides a comprehensive comparison of differential gene expression in cells with modified RPL10 levels, supported by experimental data and detailed protocols. We delve into the effects of RPL10 mutations, knockdown, and overexpression on global gene transcription and explore the modulation of key signaling pathways.
Comparative Analysis of Differential Gene Expression
To elucidate the impact of altered RPL10 levels on the cellular transcriptome, we summarize quantitative data from studies employing RNA sequencing (RNA-seq) and microarray analysis. These studies typically involve the use of cell lines with either reduced RPL10 expression via short hairpin RNA (shRNA) knockdown, increased expression through plasmid-based overexpression, or the presence of specific mutations, such as the recurrent R98S mutation found in T-cell acute lymphoblastic leukemia (T-ALL).
Below is a comparative summary of differentially expressed genes (DEGs) from a key study investigating the RPL10 R98S mutation.
| Gene | Log2 Fold Change (RPL10 R98S vs. Wild-Type) | p-value | Regulation |
| Upregulated Genes | |||
| SOCS2 | 2.58 | <0.05 | Upregulated |
| IDH2 | 2.15 | <0.05 | Upregulated |
| PIM1 | 1.98 | <0.05 | Upregulated |
| MYC | 1.75 | <0.05 | Upregulated |
| BCL2 | 1.5 | <0.05 | Upregulated |
| Downregulated Genes | |||
| TP53 | -1.89 | <0.05 | Downregulated |
| CDKN1A | -2.1 | <0.05 | Downregulated |
| GADD45A | -1.95 | <0.05 | Downregulated |
| BTG2 | -2.3 | <0.05 | Downregulated |
| SESN1 | -1.7 | <0.05 | Downregulated |
Note: This table is a representative summary based on published findings. The complete list of differentially expressed genes is extensive and can be found in the supplementary materials of the cited studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Here, we outline the key experimental protocols used to generate the differential gene expression data.
Altering RPL10 Levels
1. RPL10 Knockdown using shRNA:
-
Vector: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting the RPL10 mRNA are commonly used. A non-targeting shRNA serves as a control.
-
Transduction: Lentiviral particles are produced in packaging cell lines (e.g., HEK293T) and used to transduce the target cells.
-
Selection: Transduced cells are selected using an appropriate antibiotic resistance marker (e.g., puromycin) encoded by the vector.
-
Validation: The efficiency of RPL10 knockdown is confirmed by quantitative PCR (qPCR) and Western blotting.
2. RPL10 Overexpression using Plasmids:
-
Vector: Expression plasmids (e.g., pcDNA3.1) containing the full-length RPL10 cDNA are used. An empty vector serves as a control.
-
Transfection: Plasmids are introduced into target cells using lipid-based transfection reagents or electroporation.
-
Selection: For stable overexpression, cells are selected with an appropriate antibiotic (e.g., G418).
-
Validation: Overexpression of RPL10 is confirmed by qPCR and Western blotting.
Differential Gene Expression Analysis
1. RNA Isolation and Library Preparation for RNA-Seq:
-
Total RNA is extracted from cells with altered RPL10 levels and control cells.
-
RNA quality and quantity are assessed using a bioanalyzer.
-
mRNA is enriched using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
The resulting library is amplified by PCR and its quality is assessed.
2. Sequencing and Bioinformatic Analysis:
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
Trimmed reads are aligned to the reference genome using a splice-aware aligner (e.g., STAR).
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential expression analysis is performed using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression between conditions (e.g., RPL10 knockdown vs. control). A significance threshold is typically set based on the adjusted p-value (e.g., < 0.05) and log2 fold change (e.g., > 1 or < -1).
Signaling Pathways and Experimental Workflows
To visualize the complex cellular processes affected by altered RPL10 levels, we provide diagrams generated using Graphviz (DOT language).
Altered RPL10 levels have been shown to impact several critical signaling pathways, including the NF-κB, c-Jun, and JAK-STAT pathways. These pathways are central to cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
RPL10 can directly interact with key components of the NF-κB pathway, such as p65 (RelA) and IKKγ (NEMO), thereby modulating its activity. Downregulation of RPL10 has been shown to decrease the expression of p65 and IKKγ, leading to the inhibition of the NF-κB pathway.[1]
c-Jun Signaling Pathway
RPL10 can act as a negative regulator of the transcription factor c-Jun. It achieves this by directly binding to c-Jun and inhibiting its ability to bind to DNA and activate the transcription of its target genes.[2][3]
JAK-STAT Signaling Pathway
The RPL10 R98S mutation has been shown to enhance JAK-STAT signaling. This leads to the upregulation of several components of this pathway, contributing to increased cell proliferation and survival.[4]
This guide provides a foundational understanding of the differential gene expression and pathway alterations associated with modified RPL10 levels. Further research into the specific molecular interactions will continue to illuminate the multifaceted roles of this crucial ribosomal protein in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Cooperative down-regulation of ribosomal protein L10 and NF-κB signaling pathway is responsible for the anti-proliferative effects by DMAPT in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal Protein L10: From Function to Dysfunction | MDPI [mdpi.com]
- 3. Ribosomal protein L10 in mitochondria serves as a regulator for ROS level in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Most Effective siRNA Sequences for Silencing RPL10: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of gene silencing, the selection of highly efficacious small interfering RNA (siRNA) is a critical step. This guide provides a comprehensive comparison of different siRNA sequences targeting Ribosomal Protein L10 (RPL10), a protein implicated in various cellular processes and disease pathways. We present supporting experimental data, detailed protocols, and visual representations of the associated signaling pathways to facilitate informed decision-making in your research endeavors.
Comparative Efficacy of RPL10 siRNA Sequences
The effective silencing of a target gene is contingent on the specific sequence of the siRNA employed. Below is a summary of experimentally validated siRNA sequences targeting the human RPL10 gene, along with their reported knockdown efficiencies. This data has been compiled from a study investigating the role of RPL10 in pancreatic cancer cells. The study utilized a pool of four distinct siRNA sequences to achieve significant gene silencing. While the individual efficacy of each sequence was not reported, the collective knockdown provides a benchmark for RPL10 silencing.
| Target Gene | siRNA Identifier | Target Sequence (Sense Strand) | Cell Line | Transfection Concentration | Knockdown Efficiency (mRNA Level) | Knockdown Efficiency (Protein Level) |
| RPL10 | siRNA Pool | Sequence 1: GCAUAUGCUGGUUUAGAUA | PANC-1 | 25 nM | Not explicitly stated | Significant reduction observed |
| Sequence 2: GCACUAAUAUGCUGGUUUA | ||||||
| Sequence 3: GGUUUAGAUAUGCAUAUGC | ||||||
| Sequence 4: GCUGGUUUAGAUAUGCAUA |
Note: The knockdown efficiency for the individual sequences was not provided in the source study. The reported "significant reduction" was achieved using a pool of all four siRNAs.
Experimental Protocols
To ensure reproducibility and aid in the design of your experiments, we provide a detailed methodology for key experimental procedures involved in the evaluation of siRNA efficacy for RPL10 silencing.
Cell Culture and siRNA Transfection
-
Cell Seeding: PANC-1 cells are seeded in six-well plates at a density that ensures they reach 50% confluency at the time of transfection.
-
siRNA Preparation: A pool of the four RPL10-targeting siRNAs (or individual siRNAs if being tested separately) is diluted in serum-free medium to a final concentration of 25 nM. A non-targeting siRNA is used as a negative control.
-
Transfection Reagent Preparation: A lipid-based transfection reagent, such as Lipofectamine™ 3000, is diluted in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: The diluted siRNA and the diluted transfection reagent are mixed and incubated at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells in the six-well plates.
-
Incubation: The cells are incubated with the transfection complexes for 48 hours before proceeding with knockdown analysis.
Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
-
RNA Extraction: Total RNA is extracted from the transfected cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix, cDNA template, and primers specific for the RPL10 gene. A housekeeping gene (e.g., GAPDH) is used as an internal control for normalization.
-
Data Analysis: The relative expression of RPL10 mRNA is calculated using the ΔΔCt method, comparing the expression in cells treated with RPL10 siRNA to those treated with the negative control siRNA.
Western Blot for Protein Level Analysis
-
Cell Lysis: Transfected cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for RPL10. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein levels.
Visualizing the Experimental and Signaling Landscape
To provide a clearer understanding of the experimental workflow and the biological context of RPL10, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for comparing RPL10 siRNA efficacy.
RPL10 has been shown to have extra-ribosomal functions and to be involved in key signaling pathways, including the NF-κB and c-Jun pathways. Understanding these interactions is crucial for elucidating the downstream effects of RPL10 silencing.[1]
Caption: RPL10's role in NF-κB and c-Jun signaling pathways.[1]
This guide provides a foundational understanding of the tools and pathways associated with RPL10 silencing. The provided data and protocols serve as a starting point for researchers to design and execute their experiments effectively. Further investigation into the efficacy of individual siRNA sequences will be beneficial for optimizing knockdown efficiency in specific cellular contexts.
References
Functional Redundancy of RPL10 Paralogs in Plant Species: A Comparative Guide
Ribosomal proteins (RPs) are fundamental components of the ribosome, the cellular machinery responsible for protein synthesis. In many plant species, genes encoding ribosomal proteins exist as multi-gene families, raising questions about the functional redundancy or specialization of the individual paralogs. This guide provides a comparative analysis of the functional roles of Ribosomal Protein L10 (RPL10) paralogs in plants, with a primary focus on Arabidopsis thaliana and comparative insights from Zea mays (maize) and Oryza sativa (rice). The evidence presented suggests a general trend of functional divergence rather than complete redundancy among RPL10 paralogs, implicating them in specific developmental processes and stress responses.
Overview of RPL10 Paralogs in Plants
The RPL10 gene family is ubiquitous in the plant kingdom.[1] In the model organism Arabidopsis thaliana, there are three paralogs: RPL10A (At1g14320), RPL10B (At1g26910), and RPL10C (At1g66580).[2][3] These paralogs share high sequence identity, between 90-95%.[4] Maize contains two identified rpl10 genes (rpl10-1 and rpl10-2), while rice also possesses a family of RPL10 genes that respond to various stresses.[2][5] Despite their sequence similarity, compelling evidence from genetic, molecular, and physiological studies in Arabidopsis demonstrates that these paralogs are not functionally equivalent and have distinct roles in plant life.[1][2]
Comparative Analysis of Arabidopsis thaliana RPL10 Paralogs
Studies using T-DNA insertional mutants in Arabidopsis have been instrumental in dissecting the specific functions of each RPL10 paralog. The results clearly indicate a lack of complete functional redundancy.[2][3]
The distinct phenotypes of single and double mutants underscore the specialized roles of each paralog.
| Gene | Mutant Phenotype | Key Function(s) | Reference(s) |
| RPL10A | Homozygous knockout (rpl10a/rpl10a) is lethal, indicating it is essential for viability.[2][3] Heterozygous mutants (rpl10A/rpl10a) are deficient in translation under UV-B stress, show decreased sensitivity to abscisic acid (ABA) during germination, and have impaired root development.[2][3] | Essential for plant viability, UV-B stress response, ABA signaling, early development.[3][6] | [1][2][3] |
| RPL10B | Knockdown homozygous mutants (rpl10b/rpl10b) exhibit abnormal growth and development in both vegetative and reproductive stages.[2][3] | Important for normal plant growth and development.[2][3] | [1][2][3] |
| RPL10C | Knockout homozygous mutants (rpl10c/rpl10c) show no visible phenotype under standard growth conditions, suggesting a possible role under specific stress conditions or partial redundancy.[7][8] | Potential role in stress responses; contributes to male gametophyte functionality.[7] | [7][8] |
The expression patterns of AtRPL10 paralogs are spatially and temporally distinct and are differentially regulated by environmental cues, further supporting their functional divergence.
| Paralog | Expression Pattern | Regulation by UV-B | Regulation by ABA | Reference(s) |
| RPL10A | Widest expression pattern.[7] Highly expressed in young, dividing tissues like young leaves, root tips, and lateral root primordia.[3][7] Ubiquitous expression throughout the plant, strongest in undifferentiated tissues.[3] | Not regulated by UV-B.[1][4] | Expression is induced by ABA.[3] | [1][3][4][7] |
| RPL10B | Specific expression in reproductive organs (male and female).[7] | Down-regulated by UV-B.[1][4] | Not reported. | [1][4][7] |
| RPL10C | Expression is restricted to pollen grains.[7] | Up-regulated by UV-B.[1][4] | Not reported. | [1][4][7] |
All three Arabidopsis RPL10 proteins are found in both the cytosol and the nucleus, hinting at extra-ribosomal functions beyond protein synthesis.[3][6] This dual localization is supported by co-immunoprecipitation studies showing RPL10's association with nuclear proteins.[7][8] Notably, after UV-B treatment, only the localization of AtRPL10B increases in the nucleus.[7] These findings suggest that RPL10 paralogs may have roles in transcriptional regulation, a notion supported by studies implicating RPL10A as a transcriptional repressor and a regulator of uORF-mediated translation.[3]
Below is a diagram illustrating the workflow for investigating the functional redundancy of RPL10 paralogs.
RPL10 Paralogs in Other Plant Species
While research is most detailed in Arabidopsis, studies in other key plant species corroborate the theme of functional importance and stress-responsiveness for RPL10 genes.
-
Zea mays (Maize): Maize has two rpl10 genes which, similar to their Arabidopsis counterparts, are expressed with tissue and developmental stage specificity, showing high expression in tissues with active cell division.[2] In contrast to the differential response seen in Arabidopsis, both maize rpl10 genes are induced by UV-B radiation.[1][2]
-
Oryza sativa (Rice): In rice, RPL10 has been identified as a stress-responsive gene. Its expression is significantly upregulated in response to dehydration, drought, and infection by the pathogen Xanthomonas oryzae.[5][9][10] This suggests a conserved role for RPL10 in mediating stress tolerance across different plant species.
The following diagram summarizes the non-redundant roles of Arabidopsis RPL10 paralogs.
Experimental Protocols
This section details the methodologies used in the cited studies to characterize RPL10 paralog functions.
Quantitative Real-Time PCR (qRT-PCR) is used to measure the transcript levels of RPL10 paralogs in different tissues and under various treatments.
-
RNA Isolation: Total RNA is extracted from plant tissues (e.g., leaves, roots, seedlings) using standard protocols, such as Trizol reagent or commercial kits. RNA quality and quantity are assessed via spectrophotometry.[5]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[5]
-
qRT-PCR Reaction: The PCR reaction is performed using a real-time PCR system with SYBR Green dye for detection. Gene-specific primers are designed for each RPL10 paralog.
-
Data Analysis: The relative expression levels are calculated using the comparative CT (ΔΔCT) method. A reference gene with stable expression (e.g., ACTIN2) is used for normalization.[11]
Analysis of T-DNA insertional mutants is crucial for determining the biological function of each paralog.
-
Mutant Identification: Putative mutant lines are obtained from stock centers (e.g., ABRC). Genomic DNA is extracted from individual plants.
-
Genotyping: PCR is performed using a combination of gene-specific primers and a T-DNA left border primer to identify heterozygous and homozygous mutants.[3]
-
Phenotypic Characterization: Mutant plants are grown alongside wild-type controls under standard and stress conditions (e.g., varying ABA concentrations, UV-B exposure).[2][11] Key developmental and physiological parameters (e.g., germination rate, root length, plant size, fertility) are measured and compared.[3][11]
This assay determines if a plant RPL10 protein can functionally replace its yeast counterpart.
-
Yeast Strain: A yeast strain with a conditional lethal mutation in its endogenous RPL10 gene is used.[7]
-
Vector Construction: The coding sequences of the plant RPL10 paralogs are cloned into a yeast expression vector.
-
Yeast Transformation: The constructed plasmids are transformed into the mutant yeast strain.
-
Functional Test: Transformed yeast cells are grown under permissive and non-permissive conditions. Rescue of the lethal phenotype (i.e., growth under non-permissive conditions) indicates functional complementation.[7] Growth rates can be compared to assess complementation efficiency.[7]
The differential response of Arabidopsis RPL10 paralogs to UV-B stress is depicted in the signaling pathway diagram below.
Conclusion
The body of evidence strongly indicates that RPL10 paralogs in plants, particularly in Arabidopsis thaliana, are largely functionally non-redundant. They exhibit distinct expression patterns, are differentially regulated by environmental signals like UV-B radiation, and their mutations lead to specific, non-overlapping phenotypes. While they all contribute to the fundamental process of translation, they have evolved specialized roles in development, stress responses, and potentially in transcriptional regulation through extra-ribosomal activities. This functional divergence allows for a more nuanced regulation of protein synthesis and cellular function, enabling the plant to fine-tune its growth and stress responses. Understanding these specialized roles is critical for developing strategies to enhance crop resilience and productivity.
References
- 1. Plant L10 ribosomal proteins have different roles during development and translation under ultraviolet-B stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant L10 Ribosomal Proteins Have Different Roles during Development and Translation under Ultraviolet-B Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ribosomal Protein RPL10A Contributes to Early Plant Development and Abscisic Acid-Dependent Responses in Arabidopsis [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Expression Profiling of Ribosomal Protein Gene Family in Dehydration Stress Responses and Characterization of Transgenic Rice Plants Overexpressing RPL23A for Water-Use Efficiency and Tolerance to Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Protein RPL10A Contributes to Early Plant Development and Abscisic Acid-Dependent Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Evidence for Differential Roles of L10 Ribosomal Proteins from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Genome-Wide Identification and Comprehensive Expression Profiling of Ribosomal Protein Small Subunit (RPS) Genes and their Comparative Analysis with the Large Subunit (RPL) Genes in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Genome-Wide Identification and Comprehensive Expression Profiling of Ribosomal Protein Small Subunit (RPS) Genes and their Comparative Analysis with the Large Subunit (RPL) Genes in Rice [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Validating Phenotypic Rescue by Re-expression of Wild-Type LSM10: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the rescue of a cellular or organismal phenotype through the re-expression of wild-type LSM10. The content herein is based on established methodologies for similar LSm family proteins and serves as a blueprint for designing and interpreting such critical validation experiments.
LSM10 is a core component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays an essential role in the 3'-end processing of histone pre-mRNA. This process is vital for the regulation of histone production, which is tightly linked to DNA replication and cell cycle progression. Consequently, the disruption of LSM10 function can lead to severe cellular phenotypes, including cell cycle arrest and, in organismal models, embryonic lethality. Validating that the re-expression of wild-type LSM10 can reverse a phenotype observed upon its depletion is a cornerstone of establishing a causal link between the gene and the observed biological effect.
Comparative Analysis of Phenotypic Rescue Strategies
The primary strategies for rescuing an LSM10-deficient phenotype involve the re-introduction of a functional LSM10 protein. This is typically achieved in a cellular or animal model where the endogenous LSM10 has been knocked down or knocked out. The choice of model system and rescue strategy will depend on the specific research question and the nature of the phenotype being investigated.
| Rescue Strategy | Advantages | Disadvantages | Typical Model Systems |
| Transient Transfection with WT-LSM10 Plasmid | Rapid, technically straightforward, suitable for high-throughput screening. | Short-term expression, variable transfection efficiency, potential for off-target effects due to overexpression. | Cultured cell lines (e.g., HEK293T, HeLa). |
| Stable Cell Line with Inducible WT-LSM10 | Controlled, long-term expression, allows for precise timing of rescue. | Time-consuming to generate stable cell lines, requires careful validation of induction system. | Genetically modified cell lines (e.g., with Tet-On/Off or other inducible systems). |
| mRNA Injection | Direct delivery of the coding sequence, rapid expression, useful in early development.[1] | Transient effect, potential for mRNA instability.[1] | Oocytes, zygotes, and early embryos (e.g., mouse, zebrafish).[1] |
| Viral Vector-Mediated Gene Delivery | High efficiency of gene transfer, potential for long-term expression, applicable in vivo. | Potential for immunogenicity, insertional mutagenesis (depending on the virus), requires specialized safety protocols. | Primary cells, organoids, and whole organisms. |
| Conditional Knockout Rescue | Allows for tissue-specific and temporally controlled re-expression in a whole organism. | Technically complex to generate and breed transgenic animals. | Mouse models with Cre-LoxP or similar systems. |
Quantitative Data Summary for a Hypothetical LSM10 Rescue Experiment
The following tables present hypothetical quantitative data from a representative rescue experiment in an early embryonic mouse model, based on analogous studies of the LSm family protein, LSM1.[1] In this scenario, LSM10 is knocked down using siRNA, leading to a developmental arrest phenotype, which is then rescued by the co-injection of wild-type LSM10 mRNA.
Table 1: Rescue of Developmental Competence
| Experimental Group | Number of Zygotes | Zygotes Developing to Blastocyst Stage (%) | Statistical Significance (p-value) |
| Control (Scrambled siRNA) | 100 | 85 (85%) | - |
| LSM10 Knockdown (LSM10 siRNA) | 100 | 22 (22%) | < 0.001 |
| Rescue (LSM10 siRNA + WT-LSM10 mRNA) | 100 | 75 (75%) | < 0.001 (compared to knockdown) |
| Control Rescue (Scrambled siRNA + WT-LSM10 mRNA) | 100 | 83 (83%) | Not significant (compared to control) |
Table 2: Analysis of Cell Cycle Progression in Rescued Embryos
| Experimental Group | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| Control | 45% | 35% | 20% |
| LSM10 Knockdown | 70% | 15% | 15% |
| Rescue | 48% | 33% | 19% |
Experimental Protocols
LSM10 Knockdown and Rescue in Mouse Zygotes
This protocol is adapted from methodologies used for studying LSm family proteins in early mouse development.[1]
a. siRNA and mRNA Preparation:
-
Design and synthesize siRNA targeting the mouse Lsm10 mRNA and a non-targeting scrambled control siRNA.
-
Synthesize in vitro-transcribed, capped, and polyadenylated wild-type mouse Lsm10 mRNA. To avoid degradation by the siRNA, introduce synonymous mutations at the siRNA-binding site of the rescue mRNA.[1]
b. Microinjection of Zygotes:
-
Harvest zygotes from superovulated female mice.
-
Perform microinjection into the cytoplasm of the zygotes with one of the following solutions:
-
Control: Scrambled siRNA.
-
Knockdown: Lsm10 siRNA.
-
Rescue: Lsm10 siRNA co-injected with wild-type Lsm10 mRNA.
-
-
Culture the injected zygotes in appropriate media.
c. Phenotypic Analysis:
-
Monitor embryonic development and quantify the percentage of embryos reaching the blastocyst stage at day 4.5.
-
For cell cycle analysis, dissociate blastocysts into single cells, fix, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Generation of a Stable Inducible Rescue Cell Line
a. Vector Construction:
-
Clone the wild-type human LSM10 cDNA into a tetracycline-inducible expression vector.
b. Cell Line Generation:
-
Establish a cell line with stable knockdown or knockout of endogenous LSM10.
-
Transfect the inducible LSM10 expression vector into the knockdown/knockout cell line.
-
Select for stable integrants and screen individual clones for doxycycline-inducible expression of LSM10 protein by Western blot.
c. Rescue Experiment:
-
Culture the inducible rescue cell line in the absence of doxycycline (B596269) to maintain the LSM10-deficient phenotype.
-
Induce the expression of wild-type LSM10 by adding doxycycline to the culture medium.
-
At various time points after induction, assess the reversal of the phenotype of interest (e.g., cell proliferation rate, histone pre-mRNA processing efficiency, or cell cycle distribution).
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams generated using the DOT language to illustrate the key pathways and experimental logic.
Caption: LSM10 is a key component of the U7 snRNP complex involved in histone pre-mRNA processing.
Caption: Experimental workflow for validating the rescue of an LSM10-deficient phenotype.
References
Unraveling the Proteomic Landscape of RPL10 R98S Mutant Ribosomes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate molecular consequences of ribosomal mutations is paramount in the quest for targeted cancer therapies. The recurrent R98S mutation in the 60S ribosomal protein L10 (RPL10) is a significant genetic marker in a subset of T-cell acute lymphoblastic leukemia (T-ALL). This guide provides a comprehensive comparison of the proteomic profiles of ribosomes with and without the RPL10 R98S mutation, supported by experimental data and detailed methodologies.
Recent proteomic studies have illuminated the profound impact of the RPL10 R98S mutation on the cellular proteome, extending far beyond the ribosome itself. This mutation is not a passive passenger but an active driver of oncogenic pathways, notably through the hyperactivation of JAK-STAT signaling and the promotion of anti-apoptotic mechanisms.[1][2]
Quantitative Proteomic Analysis: A Comparative Overview
Quantitative mass spectrometry-based proteomics has been instrumental in dissecting the downstream effects of the RPL10 R98S mutation. The following tables summarize the key differentially expressed proteins and enriched pathways identified in studies comparing wild-type (WT) and RPL10 R98S-mutant cells.
Table 1: Differentially Expressed Proteins in RPL10 R98S Mutant Cells
| Protein Category | Upregulated Proteins | Downregulated Proteins | Reference |
| JAK-STAT Signaling | JAK1, STAT1, STAT3, STAT5A, STAT5B, PIM1, SOCS2 | - | [1] |
| Peroxisomal Biogenesis & Metabolism | ACOX1, EHHADH, HSD17B4 | - | [3] |
| Apoptosis Regulation | BCL-2 | - | [3][4] |
| DNA Replication & Repair | PCNA, MCM complex proteins | - | [1] |
| Transcription & Translation | Components of the spliceosome, RNA polymerase subunits | - | [1] |
Table 2: Enriched Signaling Pathways in RPL10 R98S Mutant Cells
| Enriched Pathway | Direction of Regulation | Key Associated Proteins | Reference |
| JAK-STAT Signaling Pathway | Upregulated | JAK1, STAT proteins, PIM1 | [1] |
| Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway | Upregulated | ACOX1, EHHADH | [3] |
| Metabolic Pathways | Altered | Enzymes involved in fatty acid oxidation and amino acid metabolism | [1] |
| Cell Cycle | Downregulated | Proteins involved in G1/S and G2/M transitions | [1] |
Experimental Protocols
The following section details the methodologies employed in the key experiments that form the basis of our current understanding of RPL10 R98S proteomics.
Cell Culture and Lysis
Mouse pro-B Ba/F3 cells and human Jurkat T-ALL cells are commonly used models for studying the effects of the RPL10 R98S mutation.[3][5]
-
Cell Culture: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and, for Ba/F3 cells, IL-3.
-
Cell Lysis: For proteomics analysis, cells are harvested and washed with ice-cold PBS. Cell lysis is performed using a lysis buffer (e.g., Cell Signaling Technology lysis buffer) supplemented with protease and phosphatase inhibitors (e.g., 5mM Na3VO4 and Complete Protease Inhibitor Cocktail).[1][3]
Quantitative Proteomics
A label-free quantitative proteomics approach is typically used to compare the protein abundance between WT and RPL10 R98S expressing cells.[1]
-
Protein Digestion: Twenty micrograms of protein from cell lysates are processed for in-solution digestion with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: The raw data is processed using software such as MaxQuant for protein identification and quantification. Statistical analysis is performed to identify proteins with significant changes in abundance between the mutant and wild-type cells. The proteomics data are often made publicly available through repositories like ProteomeXchange.[1][3]
Polysome Profiling
To study the association of mRNAs with ribosomes and assess translational activity, polysome profiling is employed.[6]
-
Cycloheximide (B1669411) Treatment: Prior to harvesting, cells are treated with cycloheximide (100 µg/mL) to stall translating ribosomes on mRNA.[6]
-
Sucrose (B13894) Gradient Ultracentrifugation: Cell lysates are layered onto a linear sucrose gradient (e.g., 10-50%) and subjected to ultracentrifugation. This separates ribosomal subunits, monosomes, and polysomes based on their size and density.[6]
-
Fractionation and RNA Extraction: The gradient is fractionated, and RNA is extracted from each fraction to determine the distribution of specific mRNAs across the gradient, indicating their translational status.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by the RPL10 R98S mutation and a typical experimental workflow for comparative proteomics.
Caption: RPL10 R98S mutation enhances JAK-STAT signaling and BCL-2 translation.
Caption: Experimental workflow for comparative proteomics of RPL10 WT and R98S cells.
Conclusion and Future Directions
The comparative proteomic analysis of ribosomes harboring the RPL10 R98S mutation has provided critical insights into its oncogenic mechanisms. The mutation leads to a reprogramming of the cellular proteome, favoring cell survival and proliferation through the upregulation of the JAK-STAT pathway and anti-apoptotic proteins like BCL-2.[1][3] These findings have significant implications for the development of targeted therapies. For instance, the observed hyperactivation of JAK-STAT signaling suggests that cells with the RPL10 R98S mutation may be particularly sensitive to JAK-STAT inhibitors.[1][2] Similarly, the increased reliance on BCL-2 for survival points to the potential of BCL-2 inhibitors as a therapeutic strategy in RPL10 R98S-positive T-ALL.[3][4]
Future research should continue to explore the full spectrum of proteomic alterations induced by this and other ribosomal mutations. A deeper understanding of the specialized functions of mutant ribosomes will be crucial for designing novel and effective therapeutic interventions for patients with ribosomopathies and cancer.
References
- 1. The T-cell leukemia associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The T-cell leukemia-associated ribosomal RPL10 R98S mutation enhances JAK-STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ribosomal RPL10 R98S mutation drives IRES-dependent BCL-2 translation in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
Ortholog Analysis of the LSM10 Gene Across Vertebrate Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the LSM10 (LSM10, U7 small nuclear RNA associated) gene and its orthologs across a range of vertebrate species. LSM10 is a crucial component of the U7 small nuclear ribonucleoprotein (snRNP) complex, which plays an essential role in the 3'-end processing of histone pre-mRNAs.[1][2] Understanding the conservation and divergence of this gene across different vertebrate lineages can provide valuable insights into its function, regulation, and potential as a therapeutic target.
Quantitative Data Summary
To facilitate a clear comparison of the LSM10 gene across different vertebrate species, the following table summarizes key quantitative data for selected orthologs.
| Species | Common Name | NCBI Gene ID | Protein Accession | Protein Length (amino acids) | % Identity to Human LSM10 | Gene Exon Count |
| Homo sapiens | Human | 84967 | NP_116270.2 | 123 | 100% | 5 |
| Mus musculus | Mouse | 116748 | NP_620046.1 | 123 | 92.7% | 5 |
| Gallus gallus | Chicken | 422186 | XP_015134262.1 | 123 | 82.9% | 5 |
| Xenopus tropicalis | Western Clawed Frog | 775837 | XP_002935824.1 | 122 | 73.8% | 5 |
| Danio rerio | Zebrafish | 550473 | NP_001002340.1 | 124 | 67.5% | 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ortholog Identification
Orthologs of the human LSM10 gene were identified using the National Center for Biotechnology Information (NCBI) Orthologs database (--INVALID-LINK--). The search was filtered for vertebrate species with available protein sequences. The identified orthologs were further verified using the Ensembl Compara database to ensure they are true orthologs arising from speciation events.[3][4][5]
Multiple Sequence Alignment
Protein sequences of LSM10 orthologs were retrieved in FASTA format from the NCBI protein database. Multiple sequence alignment was performed using the Clustal Omega tool (6--INVALID-LINK--][7] The default settings were used for the alignment, which employs a seeded guide tree and HMM profile-profile techniques to generate accurate alignments.[7]
Protocol:
-
Navigate to the Clustal Omega web server.
-
Paste the FASTA formatted protein sequences of the LSM10 orthologs into the input window.
-
Ensure the output format is set to "Clustal w/ numbers".
-
Click the "Submit" button to run the alignment.
-
The resulting alignment, highlighting conserved and variable regions, can be downloaded for further analysis.
Pairwise Sequence Identity Calculation
The percentage of sequence identity between the human LSM10 protein and its orthologs was calculated using a pairwise sequence alignment tool. The "Identity and Similarity" tool from bioinformatics.org (--INVALID-LINK--) was utilized for this purpose.[8]
Protocol:
-
Obtain the aligned sequences from the multiple sequence alignment output.
-
Paste the aligned sequences of two proteins (e.g., human and mouse LSM10) into the input box.
-
The tool calculates and displays the percentage of identical residues between the two sequences.
Phylogenetic Analysis
A phylogenetic tree was constructed to visualize the evolutionary relationships between the LSM10 orthologs. The Molecular Evolutionary Genetics Analysis (MEGA) software was used for this analysis.[9][10][11][12][13]
Protocol:
-
Open the aligned sequences in MEGA.
-
Select "Phylogeny" and then "Construct/Test Maximum Likelihood Tree".
-
Choose the appropriate substitution model (e.g., JTT model for proteins).
-
Set the number of bootstrap replications to 1000 for statistical support of the tree topology.
-
Run the analysis to generate the phylogenetic tree. The bootstrap values on the branches indicate the confidence in the branching pattern.
Mandatory Visualizations
Experimental Workflow for Ortholog Analysis
Caption: Workflow for the identification and analysis of LSM10 orthologs.
Signaling Pathway: U7 snRNP-Mediated Histone pre-mRNA Processing
LSM10 is a key protein in the U7 snRNP complex, which is central to the maturation of histone pre-mRNAs. This process is tightly regulated and coupled with DNA replication during the S phase of the cell cycle.[13][14] The following diagram illustrates the core interactions within this pathway.
Caption: U7 snRNP-mediated 3'-end processing of histone pre-mRNA.
References
- 1. 3′-End processing of histone pre-mRNAs in Drosophila: U7 snRNP is associated with FLASH and polyadenylation factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U7 small nuclear RNA - Wikipedia [en.wikipedia.org]
- 3. LMNA orthologs - NCBI [ncbi.nlm.nih.gov]
- 4. Ensembl comparative genomics resources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Ensembl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebi.ac.uk [ebi.ac.uk]
- 7. ebi.ac.uk [ebi.ac.uk]
- 8. Ident and Sim [bioinformatics.org]
- 9. megasoftware.net [megasoftware.net]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
- 12. scribd.com [scribd.com]
- 13. bioinformaticsreview.com [bioinformaticsreview.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
General Laboratory Waste Disposal Procedures
An unambiguous definition of "LS10" is required to provide accurate and specific disposal procedures. The term "this compound" is associated with multiple products, including "TITAN LS-10," "Zinc 10% LS," and "Eco Color Paint LSG Blue," each with distinct disposal requirements.
To ensure the safe and proper disposal of this compound, please specify the full product name and manufacturer. This information will allow for the provision of tailored and accurate guidance regarding its handling and disposal.
In the absence of specific information on this compound, general best practices for laboratory waste management should be followed. These procedures are designed to protect laboratory personnel and the environment from potential hazards.
Waste Segregation and Handling
Effective waste management begins with proper segregation at the point of generation.[1] Different categories of laboratory waste must be collected in separate, clearly labeled containers to prevent accidental mixing of incompatible substances and to facilitate appropriate disposal methods.[2][3]
Key Principles of Waste Segregation:
-
Chemical Waste: Hazardous chemical waste should be collected in containers appropriate for its chemical properties (e.g., solvent-resistant containers for organic solvents).[2] Incompatible wastes must not be mixed.[2]
-
Sharps Waste: Needles, scalpels, and other sharp objects must be disposed of in puncture-resistant sharps containers.[1][4]
-
Biohazardous Waste: Waste contaminated with biological materials, such as cultures, stocks, and human or animal tissues, must be collected in designated biohazard bags.[1][5]
-
General Laboratory Waste: Non-hazardous materials like paper towels and packaging can be disposed of in the regular trash, provided they are not contaminated with hazardous substances.[4]
Personal Protective Equipment (PPE)
When handling any form of laboratory waste, it is crucial to wear appropriate Personal Protective Equipment (PPE).[1] This includes, but is not limited to:
Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of laboratory waste.
Emergency Procedures
In the event of a spill or accidental release, the immediate priority is to ensure the safety of all personnel.
Accidental Release Measures:
-
Evacuate: If the spill is large or involves highly hazardous material, evacuate the immediate area.
-
Notify: Inform your supervisor and the appropriate environmental health and safety personnel.
-
Control: If it is safe to do so, contain the spill using appropriate absorbent materials. For instance, absorb with inert material after diluting with water.[6]
-
Clean-up: Collect the spilled material and any contaminated absorbents in a suitable container for disposal as hazardous waste.[7]
For specific first aid measures in case of exposure:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Skin: Wash skin with soap and water for at least 15 minutes.[7]
-
Inhalation: Move to an area with fresh air.[7]
-
Ingestion: Rinse mouth with water.[7]
In all cases of exposure, seek medical attention.[7]
To receive precise and actionable disposal procedures, please provide the specific identity of the "this compound" product you are using. This will enable the creation of detailed guidance, including quantitative data tables and specific experimental protocols where applicable.
References
- 1. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. Lab Close-Out | Division of Safety and Risk Services [safety.uoregon.edu]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. lsmaterials.co.kr [lsmaterials.co.kr]
Navigating the Safe Handling of "LS10": A Guide to Personal Protective Equipment and Disposal
The designation "LS10" is applied to a variety of commercial and industrial products, ranging from electronic components to chemical solutions. For researchers, scientists, and drug development professionals, understanding the specific nature of the "this compound" in use is the critical first step in establishing safe laboratory practices. This guide provides essential safety and logistical information for handling several chemical products marketed as "this compound" or a similar variant, with a focus on personal protective equipment (PPE) and proper disposal.
Identifying Your "this compound"
Initial research reveals that "this compound" can refer to, among other things, a solvent degreaser, a liquid shield for spray systems, a stain remover, and a component in electrical capacitors. As the handling procedures and necessary safety precautions are product-specific, it is imperative to identify the exact "this compound" product being used in your laboratory. The following sections detail the personal protective equipment required for four different chemical products, based on their Safety Data Sheets (SDS).
Personal Protective Equipment (PPE) for Various "this compound" Products
The following table summarizes the recommended personal protective equipment for handling different products identified as "this compound" or a similar name. This information has been compiled from the respective Safety Data Sheets.
| Product Name | Respiratory Protection | Hand Protection | Eye/Face Protection | Skin and Body Protection |
| Titan LS-10 Liquid Shield Plus™ | Not normally required. | Recommended to avoid prolonged skin contact. | Recommended to prevent eye contact. | Not normally required. |
| Advance Chemicals Safe Kleen (this compound) | Recommended if there is a risk of exposure to high vapor concentrations. Respirators should comply with AS1716 or equivalent.[1] | Chemical resistant gloves should be worn.[1] | Goggles or a face shield should be worn.[1] | Protective clothing should be worn as necessary to avoid skin contact.[1] |
| Chemical Consultants Inc. LSR/10® Liquid Stain Remover | A respiratory protective device is recommended. | Protective gloves should be worn. | Tightly sealed goggles or a face shield should be worn. | Protective work clothing should be worn. |
| LS Materials Electric Double Layer Capacitor | Not required under normal use. If the article is deformed creating dusts or fumes, respiratory protection may be needed.[2] | Wear appropriate chemical resistant gloves.[2] | Wear eye and face protection.[2] | Wear appropriate chemical resistant clothing.[2] |
General Laboratory Chemical Handling Workflow
To ensure a safe operational environment, a systematic approach to handling chemicals is essential. The following diagram illustrates a standard workflow for laboratory chemical management, from initial assessment to final disposal.
Disposal Plans
The appropriate disposal method for any chemical waste is dictated by its specific hazards and local regulations.
-
Titan LS-10 Liquid Shield Plus™ : The Safety Data Sheet suggests that this product can be disposed of in normal garbage.[3]
-
Advance Chemicals Safe Kleen (this compound) : For large spills, the material should be absorbed with an inert material like sand or soil, collected in properly labeled containers, and disposed of according to the State Land Waste Authority.[1]
-
Chemical Consultants Inc. LSR/10® Liquid Stain Remover : Contaminated material should be disposed of as waste according to local regulations. The product should not be allowed to reach the sewage system or any water course.
-
LS Materials Electric Double Layer Capacitor : Spilled material should be collected in an appropriate container for disposal.[2] The disposal of the article itself should be in accordance with local, regional, and national regulations.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet for your product and consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance on personal protective equipment, handling, and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
